N-(2-Aminoethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylethanamine | |
|---|---|---|
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InChI |
InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |
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InChI Key |
IMUDHTPIFIBORV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CN(CCN1)CCN | |
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Molecular Formula |
C6H15N3 | |
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Related CAS |
67786-00-9 (monoacetate) | |
| Record name | N-(2-Aminoethyl)piperazine | |
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DSSTOX Substance ID |
DTXSID2021997 | |
| Record name | 1-(2-Aminoethyl)piperazine | |
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Molecular Weight |
129.20 g/mol | |
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Physical Description |
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
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Flash Point |
200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |
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Solubility |
Soluble in water | |
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Density |
0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |
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Vapor Density |
4.4 (Air = 1) | |
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Vapor Pressure |
0.04 [mmHg] | |
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Color/Form |
Light-colored liquid | |
CAS No. |
140-31-8, 28631-79-0 | |
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Melting Point |
-2 °F (USCG, 1999), FP: 17.6 °C | |
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Foundational & Exploratory
Advanced Synthesis Protocols for N-(2-Aminoethyl)piperazine (AEP)
Selectivity Control in Ethyleneamine Reaction Networks
Executive Summary
N-(2-Aminoethyl)piperazine (AEP, CAS: 140-31-8) is a cyclic ethyleneamine characterized by a unique structure containing primary, secondary, and tertiary amine nitrogens.[1] While historically generated as a byproduct of ethylenediamine (EDA) production, modern demand for AEP as a high-performance epoxy curing agent and asphalt additive necessitates protocols that maximize its selectivity.
This guide details the Catalytic Reductive Amination pathway, the industry-standard method for synthesizing AEP. Unlike simple textbook alkylations, this protocol relies on manipulating the thermodynamic equilibrium of the "ethyleneamine web" to favor the formation of AEP over linear congeners like diethylenetriamine (DETA).
Part 1: Mechanistic Foundations
To synthesize AEP efficiently, one must understand that it is not a linear addition product but the result of cyclization and subsequent alkylation. The reaction network is competitive; therefore, the protocol focuses on selectivity engineering .
The Reaction Network
The formation of AEP typically occurs via the reaction of Monoethanolamine (MEA) with Piperazine (PIP) or Ethylenediamine (EDA) in the presence of hydrogen and a transition metal catalyst.
Key Mechanistic Pathways:
-
Linear Extension: MEA + NH₃
EDA + H₂O -
Cyclization: 2 MEA + NH₃
Piperazine (PIP) + 2 H₂O -
Target Alkylation: PIP + MEA
AEP + H₂O
The Challenge: The reaction can continue, reacting AEP with MEA to form higher homologs (e.g., hydroxyethyl-AEP), or EDA can react linearly to form DETA. The protocol below uses Piperazine recycling to suppress Pathway 2 and push the equilibrium of Pathway 3 forward.
Figure 1: The Ethyleneamine Reaction Network. Note that feeding Piperazine (PIP) directly shifts the reaction logic from generating PIP to alkylating it into AEP.
Part 2: Primary Synthesis Protocol
Method: High-Pressure Reductive Amination with Piperazine Recycle
This protocol utilizes a heterogeneous transition metal catalyst (Ni/Re or Ni/Co/Cu) under high hydrogen partial pressure. The presence of hydrogen is critical not just for reduction, but to maintain catalyst activity by preventing the formation of imine oligomers (tars) on the catalyst surface.
Target Audience: Industrial R&D / Process Chemistry scale-up.
1. Reagents & Materials
| Component | Specification | Function |
| Monoethanolamine (MEA) | >99% Purity, Anhydrous | Primary alkylating agent. |
| Piperazine (PIP) | >99% Anhydrous (or recycled) | Substrate for AEP formation.[2] |
| Hydrogen (H₂) | >99.99% | Catalyst maintenance & reduction. |
| Ammonia (NH₃) | Anhydrous | Suppresses secondary amine formation (mass action). |
| Catalyst | Ni/Re on Alumina or Ni/Co/Cu/Cr | Hydrogenation/Dehydrogenation activity. |
2. Experimental Setup (Batch Autoclave Simulation)
-
Reactor: 1L Hastelloy C or Stainless Steel 316 High-Pressure Autoclave with magnetic drive stirring.
-
Safety: Burst disk rated to 300 bar; H₂ gas detection system active.
3. Step-by-Step Methodology
Step 1: Catalyst Activation (Pre-reduction)
-
Load 10g of Ni/Re catalyst into the reactor basket.
-
Purge reactor with N₂ (3x) to remove oxygen.
-
Introduce H₂ to 50 bar. Heat to 200°C for 2 hours to reduce surface oxides.
-
Cool to ambient temperature and vent H₂ (carefully).
Step 2: Feed Loading
-
Critical Ratio: Prepare a feed mixture of MEA and Piperazine.[3][4]
-
Load the liquid mixture into the autoclave under inert atmosphere.
Step 3: Reaction
-
Pressurize with H₂ to 50 bar (initial cold pressure).
-
Heat reactor to 160–180°C .
-
Note: As temperature rises, pressure will increase significantly (target operating pressure: 150–200 bar ).
-
-
Stir at 1000 RPM to eliminate mass transfer limitations.
-
Reaction Time: 2–4 hours.
-
Monitoring: If equipped with a sampling loop, monitor the disappearance of MEA. Stop when MEA conversion reaches ~70-80%. Pushing to 100% conversion drastically increases heavy impurities.
-
Step 4: Work-up
-
Cool reactor to <40°C.
-
Vent excess H₂ and NH₃ (scrub ammonia vapors).
-
Filter the crude liquid to remove catalyst fines.
Part 3: Purification & Isolation
The crude mixture contains water, unreacted PIP, AEP, and heavies. Separation requires precise fractional distillation due to the boiling point distribution.
Boiling Point Data (at 760 mmHg):
-
Piperazine: 146°C
-
AEP (Target): 222°C
-
Heavies (Di-AEP, etc.): >250°C[6]
Distillation Protocol
-
Dehydration: Strip water and ammonia at atmospheric pressure (or slight vacuum).
-
Piperazine Recovery (The "Cut"):
-
Apply vacuum (approx. 50 mmHg).
-
Distill off the Piperazine fraction (approx. 70–80°C at this pressure).
-
Action:Recycle this fraction back to Step 2 of the synthesis. This is the "self-validating" loop—waste is minimized by reusing the starting material.
-
-
AEP Isolation:
-
Reduce pressure further (10 mmHg).
-
Collect the fraction boiling at ~100–110°C.
-
Purity Check: GC-FID should show >98% AEP.
-
Figure 2: Industrial Process Flow for AEP Synthesis showing the critical Piperazine recycle loop.
Part 4: Safety & Handling (E-E-A-T)
Warning: AEP is highly corrosive and a sensitizer.
-
Skin/Eye Contact: Causes severe burns. Full PPE (Face shield, Butyl rubber gloves) is mandatory.
-
Inhalation: Vapors can cause pulmonary edema.[1] All transfers must occur in a fume hood or closed loop system.
-
Material Compatibility: AEP is corrosive to copper, zinc, and their alloys (brass/bronze). Use Stainless Steel (304/316) or Carbon Steel for storage.
References
- Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
- Process for the production of aminoethylpiperazine.
-
Aminoethylpiperazine: Compound Summary & Safety Data. Source: PubChem (National Library of Medicine). URL:[Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
Sources
- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2159226C2 - Method of preparing aminoethyl ethanolamine and/or hydroxyethyl piperazine - Google Patents [patents.google.com]
- 4. US3793397A - Process for the production of aminoethylpiperazine - Google Patents [patents.google.com]
- 5. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]
- 6. Combined preparation method for ethylene diamine and aminoethylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of N-(2-Aminoethyl)piperazine
Introduction: N-(2-Aminoethyl)piperazine - A Molecule of Industrial and Biological Significance
N-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound characterized by a piperazine ring functionalized with an aminoethyl side chain.[1] This unique structure, possessing primary, secondary, and tertiary amine functionalities, makes AEP a valuable building block in a multitude of industrial applications.[1] It is extensively used as an epoxy curing agent, a corrosion inhibitor, and an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and surfactants.[2] While its industrial utility is well-documented, the biological mechanism of action of AEP, particularly in the context of drug development, warrants a more in-depth exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms of action associated with AEP, drawing from the established pharmacology of the broader piperazine class and considering the specific chemical attributes of AEP.
Chemical and Physical Properties of N-(2-Aminoethyl)piperazine
A thorough understanding of the physicochemical properties of AEP is fundamental to appreciating its biological and toxicological profiles.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅N₃ | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 222 °C | [1] |
| Melting Point | -19 °C | [1] |
| Density | 0.984 g/cm³ at 20 °C | [1] |
| Solubility in Water | Miscible | [1] |
| CAS Number | 140-31-8 | [1] |
Primary Mechanism of Action: GABA Receptor Modulation - The Anthelmintic Connection
The most well-established pharmacological action of the piperazine scaffold is its role as a γ-aminobutyric acid (GABA) receptor agonist, particularly in nematodes.[3] This mechanism is the cornerstone of its use as an anthelmintic agent for treating parasitic worm infections.[3]
GABAergic Neurotransmission in Nematodes
In invertebrates such as the roundworm Ascaris lumbricoides, GABA is a key inhibitory neurotransmitter at the neuromuscular junction.[4][5] Activation of GABA receptors on the muscle cells of these organisms leads to an influx of chloride ions (Cl⁻), causing hyperpolarization of the cell membrane.[6] This hyperpolarization makes the muscle cell less responsive to excitatory stimuli, resulting in flaccid paralysis.[6]
Piperazine as a GABA Receptor Agonist
Piperazine and its derivatives mimic the action of GABA at these receptors.[3] By binding to and activating the GABA receptors on the nematode muscle cells, they induce a sustained state of hyperpolarization and subsequent flaccid paralysis.[3] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristaltic action.[3]
While direct studies on AEP's anthelmintic properties and its specific interactions with nematode GABA receptors are not extensively documented in publicly available literature, its structural similarity to piperazine strongly suggests a similar mechanism of action. AEP is often used as a chemical intermediate in the synthesis of anthelmintic drugs.[7]
Broader Pharmacological Considerations and Putative Mechanisms
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be functionalized to interact with a wide range of biological targets.[8][9] Piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents, primarily acting on monoamine pathways involving dopamine, serotonin, and norepinephrine receptors.[3][10]
Given the presence of the versatile piperazine ring and an aminoethyl side chain, it is plausible that AEP could exhibit a broader range of pharmacological activities beyond its effects on invertebrate GABA receptors. However, there is currently a lack of specific research investigating the effects of AEP on the mammalian central nervous system (CNS) and its potential interactions with various neurotransmitter receptors. Future research in this area could uncover novel therapeutic applications for AEP and its derivatives.
Toxicological Profile of N-(2-Aminoethyl)piperazine
AEP is classified as a corrosive and toxic substance.[11][12][13] Understanding its toxicological profile is crucial for safe handling and for assessing its potential as a therapeutic agent.
Key Toxicological Data:
| Endpoint | Species | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | 2118.6 mg/kg | [11] |
| Acute Dermal Toxicity (LD50) | Rabbit | 871.2 mg/kg | [11] |
Primary Hazards:
-
Corrosivity: AEP can cause severe skin burns and eye damage upon contact.[1][11][13]
-
Inhalation Toxicity: Inhalation of AEP vapors can lead to pulmonary edema and irritation of the respiratory tract.[1][12]
-
Sensitization: It may cause an allergic skin reaction.[11][13]
Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling AEP.[13]
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific mechanism of action of AEP, particularly its potential interaction with GABA receptors, a combination of in vitro and electrophysiological assays can be employed.
Protocol 1: In Vitro GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of AEP for GABAA receptors in a rat brain membrane preparation.
I. Materials and Reagents:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (a potent GABAA receptor agonist)
-
Unlabeled GABA (for determining non-specific binding)
-
N-(2-Aminoethyl)piperazine (AEP) stock solution
-
Scintillation cocktail and vials
-
Centrifuge capable of 140,000 x g
-
Liquid scintillation counter
II. Membrane Preparation: [14]
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/ml.
III. Binding Assay: [14]
-
Set up assay tubes containing:
-
Total Binding: Binding buffer, [³H]muscimol (e.g., 5 nM), and membrane preparation.
-
Non-specific Binding: Binding buffer, [³H]muscimol, 10 mM unlabeled GABA, and membrane preparation.
-
Competition: Binding buffer, [³H]muscimol, varying concentrations of AEP, and membrane preparation.
-
-
Incubate the tubes at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
IV. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AEP to generate a competition curve.
-
Determine the IC₅₀ (inhibitory concentration 50%) value for AEP and subsequently calculate the Kᵢ (inhibition constant).
Protocol 2: Electrophysiological Recording from Ascaris lumbricoides Muscle Cells
This protocol outlines a method for intracellular recording from the somatic muscle cells of Ascaris lumbricoides to assess the electrophysiological effects of AEP.
I. Materials and Reagents:
-
Live Ascaris lumbricoides specimens
-
Ascaris Ringer solution[15]
-
Dissection tools
-
Glass microelectrodes (20-30 MΩ) filled with 3M KCl
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system
-
N-(2-Aminoethyl)piperazine (AEP) stock solution
II. Preparation of Muscle Tissue: [4][15][16]
-
Dissect a section of the worm's body wall.
-
Pin the tissue, with the internal side up, in a recording chamber.
-
Continuously perfuse the preparation with Ascaris Ringer solution.
III. Electrophysiological Recording: [4][6]
-
Using a micromanipulator, carefully impale a muscle cell with a glass microelectrode.
-
Record the resting membrane potential.
-
Establish a baseline recording of spontaneous electrical activity.
-
Switch the perfusion to a solution containing a known concentration of AEP.
-
Record any changes in the membrane potential and electrical activity.
-
Wash out the AEP with the control Ringer solution to observe for reversibility of the effects.
IV. Data Analysis:
-
Measure and compare the resting membrane potential before, during, and after AEP application.
-
Analyze any changes in the frequency and amplitude of spontaneous potentials.
-
A hyperpolarization of the membrane potential upon AEP application would be consistent with GABA receptor agonism.
Conclusion
N-(2-Aminoethyl)piperazine is a molecule with a well-defined role in industrial chemistry and a potential, though less characterized, role in pharmacology. The primary mechanism of action for the parent piperazine scaffold is agonism at nematode GABA receptors, leading to anthelmintic effects. While it is highly probable that AEP shares this mechanism, further direct experimental evidence is required for definitive confirmation. The broader pharmacological potential of AEP, particularly in the CNS, remains an open area for investigation, with the piperazine moiety suggesting possible interactions with various neurotransmitter systems. A comprehensive understanding of its toxicological profile is essential for any future development of AEP or its derivatives for therapeutic use. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the precise molecular mechanisms of action of this intriguing and versatile compound.
References
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MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
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ResearchGate. GO Treated with Aminoethyl‐Piperazine as a Reusable and Eco‐friendly Organocatalyst for Synthesis of Some Xanthen and Pyran Derivatives. Available at: [Link]
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ResearchGate. 4-Aminoethyl-piperazine. A: histamine; B: piperazine; C: used as leads... | Download Scientific Diagram. Available at: [Link]
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ResearchGate. Application of a combined aggregate exposure pathway and adverse outcome pathway (AEP-AOP) approach to inform a cumulative risk assessment: A case study with phthalates | Request PDF. Available at: [Link]
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PMC. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Available at: [Link]
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International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
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Sophion Bioscience. Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Available at: [Link]
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PubMed. ELECTROPHYSIOLOGY OF THE SOMATIC MUSCLE CELLS OF ASCARIS LUMBRICOIDES. Available at: [Link]
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Pape & Associates. TOXICOLOGY REPORT. Available at: [Link]
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Frontiers. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Available at: [Link]
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N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern chemistry and pharmacology, certain molecules distinguish themselves not by fleeting novelty, but by their enduring utility and versatility. N-(2-Aminoethyl)piperazine (AEP) is unequivocally one such compound. Possessing a unique trifecta of primary, secondary, and tertiary amine functionalities within a compact heterocyclic framework, AEP has established itself as a cornerstone building block in a multitude of applications, ranging from industrial polymers to sophisticated therapeutic agents. This guide is intended for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of AEP's discovery, history, chemical properties, and practical applications. It is structured to provide not just a recitation of facts, but a causal understanding of why and how this remarkable molecule performs in various experimental and industrial contexts.
Section 1: Genesis and Historical Trajectory of a Versatile Amine
The history of N-(2-Aminoethyl)piperazine is intrinsically linked to the broader development of piperazine and its derivatives. While piperazine itself was introduced as an anthelmintic in 1953, its derivatives soon found a vast array of applications beyond their initial medicinal use.[1][2] The specific timeline for the initial synthesis of N-(2-Aminoethyl)piperazine is not prominently documented in early literature, suggesting its emergence as a commercially significant chemical was likely driven by the burgeoning polymer and pharmaceutical industries of the mid-20th century.
Patents from the early 1970s provide a clear window into the industrial-scale production methodologies that brought AEP to the forefront as a valuable chemical intermediate. For instance, a 1973 patent assigned to Jefferson Chemical Company, Inc. detailed a continuous process for producing AEP via the catalytic hydrogenation of nitrilotriacetonitrile.[3] This and other similar patents from the era underscore the growing demand for AEP, particularly as a curing agent for epoxy resins and as a precursor for other chemical syntheses.[3]
Early production methods often involved the reaction of ethylene dichloride with ammonia, which yielded a mixture of various ethylene amines that required subsequent purification.[4] Another established route was the reaction of ethylenediamine or ethanolamine/ammonia mixtures over a catalyst.[4] These processes, while effective, often resulted in a range of products, making the isolation of pure AEP a critical step.
The evolution of AEP's applications has been a testament to its versatile reactivity. Initially valued for its role in polymer chemistry, its unique structural features have more recently been exploited in the design of specialized pharmaceuticals and as a component in advanced materials.
Section 2: Physicochemical Properties and Synthesis
A thorough understanding of a molecule's properties is paramount to its effective application. N-(2-Aminoethyl)piperazine is a colorless to slightly yellow, viscous liquid with a characteristic faint fish-like odor. It is a corrosive substance that can cause severe burns upon contact.
Key Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₁₅N₃ |
| Molecular Weight | 129.21 g/mol |
| Boiling Point | 222 °C |
| Melting Point | -19 °C |
| Density | 0.984 g/cm³ at 20 °C |
| Flash Point | 93 °C |
| Solubility | Miscible in water |
Synthesis of N-(2-Aminoethyl)piperazine
The synthesis of AEP can be approached through several routes, with the choice of method often depending on the desired scale and available starting materials.
A historically significant and industrially relevant method involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process offers high yields of AEP as the primary product.[3]
Caption: Industrial synthesis of AEP via catalytic hydrogenation.
Experimental Protocol: Continuous Catalytic Hydrogenation
Objective: To produce N-(2-Aminoethyl)piperazine from nitrilotriacetonitrile in a continuous process.
Materials:
-
Nitrilotriacetonitrile
-
Hydrogen gas
-
Anhydrous ammonia
-
Hydrogenation catalyst (e.g., nickel, cobalt, copper, etc.)[3]
Equipment:
-
High-pressure continuous flow reactor system
-
Catalyst bed
-
Gas and liquid feed pumps
-
Temperature and pressure controllers
-
Product collection and separation unit
Procedure:
-
Catalyst Loading: The reactor is loaded with a suitable hydrogenation catalyst.
-
System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Feed Preparation: A feed stream of nitrilotriacetonitrile, optionally dissolved in a suitable solvent, is prepared. A separate feed of liquid ammonia is also prepared.
-
Reaction Initiation: The reactor is brought to the desired operating temperature (typically 75-200 °C) and pressure (typically 500-10,000 psig).[3]
-
Continuous Feed: The nitrilotriacetonitrile feed, hydrogen gas, and ammonia are continuously fed into the reactor over the catalyst bed. The molar ratio of ammonia to nitrilotriacetonitrile can range from 10:1 to 50:1.[3]
-
Reaction: The reactants pass through the catalyst bed where the hydrogenation and cyclization reactions occur to form N-(2-Aminoethyl)piperazine.
-
Product Collection: The effluent from the reactor, containing AEP, unreacted starting materials, and byproducts, is cooled and depressurized.
-
Purification: The crude product mixture is then subjected to distillation to isolate pure N-(2-Aminoethyl)piperazine.
Causality of Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to achieve a sufficient reaction rate for the hydrogenation and cyclization steps.
-
Hydrogenation Catalyst: Catalysts like nickel and cobalt are highly effective in promoting the addition of hydrogen to the nitrile groups.
-
Excess Ammonia: The presence of a large excess of ammonia helps to direct the reaction towards the formation of the desired piperazine ring and minimizes the formation of unwanted side products.
For laboratory-scale synthesis, a more direct approach starting from piperazine and a suitable aminoethylating agent can be employed. While multi-step procedures involving protecting groups are common for producing monosubstituted piperazines to avoid decreased yields, a one-pot synthesis is also feasible.[5]
Caption: Laboratory synthesis of AEP.
Experimental Protocol: Laboratory Synthesis
Objective: To synthesize N-(2-Aminoethyl)piperazine from piperazine and 2-chloroethylamine hydrochloride.
Materials:
-
Piperazine
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) in a mixture of toluene and water.
-
Addition of Base: Add a solution of sodium hydroxide (2 equivalents) in water to the flask while stirring.
-
Addition of Alkylating Agent: Slowly add 2-chloroethylamine hydrochloride (0.8 equivalents) to the reaction mixture. Caution: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-(2-Aminoethyl)piperazine.
Causality of Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted product.
-
Base: Sodium hydroxide is used to neutralize the hydrochloride salt of 2-chloroethylamine and to deprotonate the piperazine, making it a more effective nucleophile.
-
Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is immiscible with water, facilitating the separation of the product, and has a boiling point appropriate for reflux.
-
Purification by Distillation: AEP has a relatively high boiling point, making vacuum distillation an effective method for purification.
Section 3: Applications in Drug Discovery and Development
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[6][7] Its ability to improve physicochemical properties such as solubility and to interact with biological targets through hydrogen bonding makes it a valuable component in drug design.[7] N-(2-Aminoethyl)piperazine, with its additional reactive handle, serves as a versatile building block for introducing the piperazine moiety and for creating more complex molecular architectures.
AEP as a Key Building Block: The Case of Naftopidil
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[8] Its synthesis provides an excellent example of how AEP can be incorporated into a drug molecule. While the final steps of naftopidil synthesis involve the reaction of 1-(2-methoxyphenyl)piperazine with a naphthyloxy-epoxide, the synthesis of the 1-arylpiperazine precursor often utilizes AEP or related structures.[9] The piperazine moiety in naftopidil is crucial for its pharmacological activity, as it is involved in key interactions with the receptor.
Caption: General scheme for incorporating AEP into drug-like molecules.
Structure-Activity Relationship (SAR) Insights
The aminoethyl side chain of AEP offers several advantages in drug design:
-
Modulation of Basicity: The presence of the primary amine allows for fine-tuning of the overall basicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Additional Interaction Points: The primary amine can act as a hydrogen bond donor, providing an additional point of interaction with the biological target, potentially increasing affinity and selectivity.
-
Linker Functionality: The aminoethyl group can serve as a linker to attach other pharmacophores or functional groups, enabling the development of bifunctional molecules or targeted drug delivery systems.[10]
Section 4: Industrial Applications
Beyond the pharmaceutical realm, N-(2-Aminoethyl)piperazine has a strong foothold in several industrial applications, primarily due to its reactivity and thermal stability.
Epoxy Curing Agent
AEP is widely used as a curing agent (hardener) for epoxy resins. The primary and secondary amine groups of AEP react with the epoxide groups of the resin to form a cross-linked, thermoset polymer. The tertiary amine in the piperazine ring can also act as a catalyst for the curing reaction.[11]
Caption: AEP's role as an epoxy curing agent.
Experimental Protocol: Epoxy Resin Curing
Objective: To prepare a cured epoxy resin sample using N-(2-Aminoethyl)piperazine as the curing agent.
Materials:
-
Liquid epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
N-(2-Aminoethyl)piperazine (AEP)
-
Mixing container and stirrer
-
Mold for casting the sample
Procedure:
-
Resin and Curing Agent Calculation: Determine the appropriate ratio of epoxy resin to AEP based on the amine hydrogen equivalent weight (AHEW) of AEP and the epoxy equivalent weight (EEW) of the resin. A typical starting point is a stoichiometric ratio.
-
Mixing: In a clean, dry container, accurately weigh the required amount of epoxy resin.
-
Addition of Curing Agent: Add the calculated amount of AEP to the resin and mix thoroughly for 2-3 minutes, ensuring a homogeneous mixture.
-
Degassing (Optional): For applications requiring a void-free cured product, place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the mixture into the prepared mold.
-
Curing: Allow the mixture to cure at room temperature. The curing time will vary depending on the specific resin and the ambient temperature. For optimal properties, a post-cure at an elevated temperature (e.g., 80-120 °C) for several hours is often recommended.[12]
Causality of Experimental Choices:
-
Stoichiometric Ratio: Using a stoichiometric ratio of amine hydrogens to epoxy groups ensures that all reactive sites are consumed, leading to a fully cured and cross-linked polymer with optimal mechanical properties.
-
Thorough Mixing: Homogeneous mixing is crucial for a uniform cure and to avoid localized areas of uncured resin or excess curing agent.
-
Post-Curing: The elevated temperature post-cure provides the necessary energy to complete the cross-linking reactions, leading to improved thermal and mechanical properties of the final product.
Corrosion Inhibitor
N-(2-Aminoethyl)piperazine and its derivatives have shown significant efficacy as corrosion inhibitors for various metals, particularly in acidic environments.[13] The lone pair of electrons on the nitrogen atoms can interact with the vacant d-orbitals of the metal surface, leading to the formation of a protective film that inhibits the corrosion process.[14] This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).[14] AEP can act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[15][16]
Caption: Mechanism of corrosion inhibition by AEP.
Section 5: Future Outlook and Emerging Applications
The versatility of N-(2-Aminoethyl)piperazine continues to inspire new areas of research and development. In the field of drug delivery, the piperazine moiety is being explored as a component of linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can enhance solubility and provide a stable, yet cleavable, connection between the targeting moiety and the therapeutic payload.[10][17]
In materials science, AEP is being investigated for its potential role in CO₂ capture technologies. Its amine groups can reversibly react with carbon dioxide, making it a candidate for use in solvent-based carbon capture systems.
Conclusion
N-(2-Aminoethyl)piperazine stands as a testament to the enduring power of fundamental chemical structures. Its unique combination of amine functionalities has made it an indispensable tool for chemists and material scientists for decades. As we have explored in this guide, from its industrial origins to its role in cutting-edge drug discovery, AEP's journey is far from over. The principles of its reactivity and the causal relationships behind its performance in various applications provide a solid foundation for future innovations. It is with great confidence that we can expect N-(2-Aminoethyl)piperazine to continue to be a key player in the development of new materials and life-saving therapeutics for years to come.
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- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. scielo.br [scielo.br]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. threebond.co.jp [threebond.co.jp]
- 12. stobec.com [stobec.com]
- 13. acgpubs.org [acgpubs.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scispace.com [scispace.com]
- 16. corrosion inhibitors | Total Materia [totalmateria.com]
- 17. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of N-(2-Aminoethyl)piperazine
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(2-Aminoethyl)piperazine (AEP), a versatile diamine building block crucial in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of AEP using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure technical accuracy and practical applicability.
Introduction to N-(2-Aminoethyl)piperazine
N-(2-Aminoethyl)piperazine (CAS No: 140-31-8) is a colorless to light-yellow liquid possessing a unique molecular architecture that includes primary, secondary, and tertiary amine functionalities.[1] This trifunctional nature makes it a valuable precursor in the synthesis of a wide array of chemical entities. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the unambiguous confirmation of its incorporation into larger molecular frameworks.
Molecular Structure and Key Properties:
-
Chemical Formula: C₆H₁₅N₃[2]
-
Molecular Weight: 129.21 g/mol [3]
-
Appearance: Colorless to light yellow liquid[3]
-
IUPAC Name: 2-(piperazin-1-yl)ethan-1-amine[2]
Caption: Molecular Structure of N-(2-Aminoethyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For N-(2-Aminoethyl)piperazine, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.
¹H NMR Spectroscopy
The proton NMR spectrum of N-(2-Aminoethyl)piperazine, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals distinct signals for the protons of the piperazine ring and the ethylamino side chain.[4] The integration of these signals corresponds to the number of protons in each unique chemical environment.
Table 1: ¹H NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine in CDCl₃ [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~2.88 | Triplet | 2H | -CH₂-NH₂ (a) |
| ~2.78 | Triplet | 2H | -N-CH₂- (b) |
| ~2.40 | Multiplet | 8H | Piperazine ring protons (c, d) |
| ~1.32 | Broad Singlet | 3H | -NH₂ and piperazine -NH (e) |
-
Expert Interpretation: The triplet multiplicity for the ethyl protons (a and b) arises from the coupling between the adjacent methylene groups. The broad singlet at ~1.32 ppm is characteristic of exchangeable amine protons. The complex multiplet at ~2.40 ppm is due to the overlapping signals of the four methylene groups in the piperazine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. In the proton-decoupled spectrum of N-(2-Aminoethyl)piperazine, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms.
Table 2: ¹³C NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~56.8 | -CH₂-NH₂ (a) |
| ~54.3 | Piperazine ring carbons adjacent to substituted nitrogen (c) |
| ~46.0 | Piperazine ring carbons adjacent to -NH (d) |
| ~38.8 | -N-CH₂- (b) |
-
Expert Interpretation: The chemical shifts are consistent with the expected electronic environments of the carbon atoms. The downfield shift of the carbon atoms adjacent to nitrogen is a result of the deshielding effect of the electronegative nitrogen atom.
NMR Experimental Protocol
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of N-(2-Aminoethyl)piperazine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-(2-Aminoethyl)piperazine is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.
Table 3: Characteristic IR Absorption Bands for N-(2-Aminoethyl)piperazine
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3250 - 3400 | Medium - Strong | N-H stretch (primary & secondary amines) |
| 2940 - 2800 | Strong | C-H stretch (alkane) |
| 1590 - 1650 | Medium | N-H bend (primary amine) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1150 - 1050 | Medium - Strong | C-N stretch |
-
Expert Interpretation: The broad absorption in the 3250-3400 cm⁻¹ region is a hallmark of N-H stretching vibrations, confirming the presence of both primary and secondary amines. The strong C-H stretching bands are indicative of the aliphatic nature of the molecule.
FTIR Experimental Protocol (Attenuated Total Reflectance - ATR)
For a liquid sample like AEP, ATR-FTIR is a convenient and rapid method.
Step-by-Step Methodology:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a single drop of neat N-(2-Aminoethyl)piperazine directly onto the ATR crystal.
-
Sample Analysis: Acquire the IR spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. Electron Ionization (EI) is a common technique for volatile compounds like AEP.
The mass spectrum of N-(2-Aminoethyl)piperazine shows a molecular ion peak (M⁺) at m/z 129, corresponding to its molecular weight.[4] The fragmentation pattern provides further structural confirmation.
Table 4: Key Fragments in the EI Mass Spectrum of N-(2-Aminoethyl)piperazine [4]
| Mass-to-Charge (m/z) | Relative Intensity | Provisional Fragment Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - CH₂NH₂]⁺ |
| 70 | High | [Piperazine-CH₂]⁺ |
| 56 | Very High | [C₄H₈N]⁺ |
| 44 | High | [CH₂CH₂NH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
-
Expert Interpretation: The base peak at m/z 56 is a stable fragment resulting from the cleavage of the piperazine ring. The fragment at m/z 99 arises from the loss of the terminal aminoethyl group, a common fragmentation pathway for such structures.
Caption: Proposed EI-MS Fragmentation of N-(2-Aminoethyl)piperazine.
GC-MS Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile amines like AEP.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of N-(2-Aminoethyl)piperazine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: Use a split/splitless injector, typically set to a temperature of 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is appropriate.
-
Oven Program: A temperature ramp is employed to ensure good separation, for example, starting at 70°C and increasing to 280°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a mass range of, for example, m/z 30-300.
-
Safety and Handling
N-(2-Aminoethyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage.[5][6][7] It is also toxic if it comes into contact with the skin and harmful if swallowed.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[5][8] Work should be conducted in a well-ventilated fume hood.[5]
Conclusion
The spectroscopic data presented in this guide provide a robust and comprehensive fingerprint for the identification and characterization of N-(2-Aminoethyl)piperazine. A thorough understanding and correct application of NMR, IR, and MS techniques, guided by the established protocols, are essential for ensuring the quality and integrity of this important chemical intermediate in research and development settings. The interplay of these analytical methods provides a self-validating system for the unambiguous structural confirmation of N-(2-Aminoethyl)piperazine.
References
-
Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem - NIH. (URL: [Link])
-
0075 - Hazardous Substance Fact Sheet. (URL: [Link])
-
1-(2-Aminoethyl)piperazine - SIELC Technologies. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Aminoethyl)piperazine | 140-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-Aminoethylpiperazine(140-31-8) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Studies of N-(2-Aminoethyl)piperazine: A Technical Guide
Executive Summary
N-(2-Aminoethyl)piperazine (AEP, CAS 140-31-8) represents a unique theoretical challenge due to its structural asymmetry, possessing primary, secondary, and tertiary amine functionalities within a single compact molecule.[1] While commercially dominant as an epoxy curing agent and corrosion inhibitor, its theoretical literature is heavily weighted toward Carbon Capture, Utilization, and Storage (CCUS) and Medicinal Chemistry scaffolds .[1]
This guide synthesizes Density Functional Theory (DFT) protocols, Molecular Dynamics (MD) simulations, and thermodynamic modeling to provide a comprehensive framework for studying AEP.[1] It moves beyond basic characterization to address the causal relationships between AEP’s electronic structure and its macroscopic reactivity.
Part 1: Electronic Structure & Conformational Analysis (DFT)
The Theoretical Challenge: Three Distinct Amine Sites
AEP contains three nitrogen centers with distinct steric and electronic environments:
-
N1 (Primary): High accessibility, kinetic driver.[1]
-
N4 (Secondary - Ring): Moderate accessibility, high basicity.[1]
-
N7 (Tertiary - Ring): Sterically hindered, proton acceptor but kinetically inert toward carbamate formation.[1]
Theoretical studies must account for the intramolecular hydrogen bonding between the primary amino ethyl arm and the piperazine ring nitrogens, which stabilizes specific conformers.
Recommended Computational Workflow
To accurately predict pKa and reactivity, a high-level DFT approach including implicit solvation is mandatory.[1] Gas-phase calculations fail to predict the stabilization of zwitterionic intermediates.[1]
Standard Protocol:
-
Functional: B3LYP or M06-2X (better for dispersion interactions).[1]
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for lone pair interactions).[1]
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water parameters.[1]
Visualization: Computational Workflow
Caption: Standardized DFT workflow for AEP characterization ensuring thermodynamic accuracy.
Part 2: Reaction Kinetics & Thermodynamics (CO2 Capture)
The most extensive theoretical body of work on AEP concerns its reaction with CO2. Unlike monoethanolamine (MEA), AEP allows for multi-site absorption .[1]
Reaction Mechanism: Zwitterion vs. Termolecular
Theoretical evidence supports a two-step mechanism for the primary and secondary amines:
-
Zwitterion Formation: The amine lone pair attacks CO2, forming a zwitterionic intermediate (
).[1] -
Deprotonation: A second base (B) removes the proton to form the stable carbamate.[1]
Critical Insight: The tertiary nitrogen acts as an internal base (proton sink), facilitating the deprotonation of the primary/secondary zwitterions, thereby lowering the activation energy compared to amines without internal basicity.
Visualization: CO2 Absorption Pathway
Caption: Reaction pathway for AEP-CO2 capture via zwitterionic intermediate mechanism.
Thermodynamic Data Summary
The following values are derived from eNRTL modeling and calorimetric validation.
| Parameter | Value Range | Theoretical Source |
| Heat of Absorption ( | 75 - 85 kJ/mol CO2 | Gibbs-Helmholtz / eNRTL [1] |
| Cyclic Capacity | ~0.86 mol/kg | VLE Regression [1] |
| pKa (Primary Amine) | ~9.8 | DFT / Potentiometric Fit [2] |
| pKa (Secondary Amine) | ~9.1 | DFT / Potentiometric Fit [2] |
| pKa (Tertiary Amine) | < 4.0 | Excluded from capture models [1] |
Part 3: Molecular Dynamics & Solvation[1][2]
For process scale-up, bulk properties (viscosity, diffusion) are critical.[1] MD simulations provide the "microscopic" explanation for macroscopic viscosity increases upon CO2 loading.[1]
Solvation Shell Analysis
MD simulations (typically using OPLS-AA or CHARMM force fields) reveal that AEP disrupts the water hydrogen-bonding network less than MEA due to the hydrophobic bulk of the piperazine ring.
-
Radial Distribution Function (RDF): Analysis of
between AEP nitrogens and water hydrogens shows strong localization at the primary amine, confirming it as the primary hydration site. -
Diffusion Coefficients: AEP diffuses slower than MEA due to its larger molecular weight (
vs g/mol ), but its reactivity compensates for mass transfer limitations in blend formulations.[1]
Part 4: Pharmaceutical Relevance (QSAR & Toxicity)
While AEP is an industrial chemical, the piperazine moiety is a "privileged scaffold" in drug discovery (e.g., antipsychotics, antihistamines). Theoretical studies here focus on toxicity prediction and metabolic stability .[1]
Neurotoxicity & QSAR
Piperazine derivatives are known to act as GABA receptor agonists.[1][2]
-
QSAR Insight: The lipophilicity (LogP ~ -1.[1]3) suggests AEP can cross the blood-brain barrier (BBB), albeit poorly compared to substituted derivatives.[1]
-
Toxicity Prediction: Theoretical models (e.g., TOPKAT, OECD QSAR Toolbox) flag the secondary amine for potential nitrosamine formation (a carcinogen) if exposed to nitrosating agents, though AEP itself tests negative for mutagenicity in Ames tests [3].
Part 5: Experimental Validation Protocols
Theory must be grounded in reality.[1] The following protocols are the "Gold Standard" for validating the theoretical claims made above.
Protocol A: 13C NMR Speciation Analysis
Objective: Validate the ratio of primary vs. secondary carbamate formation predicted by DFT.
-
Preparation: Prepare 30 wt% AEP in
. -
Loading: Gravimetrically load CO2 to
mol CO2/mol amine.[1] -
Acquisition: Run quantitative 13C NMR (inverse gated decoupling) with a relaxation delay (
) > 10s to ensure full relaxation of carbamate carbonyl carbons. -
Analysis: Integrate peaks at ~164 ppm (carbamate C=O).
-
Validation Check: If the primary amine reacts first (kinetic control), the primary carbamate peak appears at lower loading than the secondary.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Measure the enthalpy of protonation to validate pKa calculations.
-
Setup: Fill ITC cell with dilute AEP (1-2 mM) in water.
-
Titrant: Fill syringe with degassed HCl (20-40 mM).
-
Injection: Perform 20 injections of 2 µL each at 25°C.
-
Data Fitting: Fit the isotherm to a three-site binding model .
-
Validation Check: The first two binding enthalpies should correspond to the primary and secondary amines (
kJ/mol). The third site (tertiary) will show negligible heat or very weak binding, confirming the low pKa predicted by theory.
-
References
-
Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Source: ResearchGate / University of Texas at Austin Context: Defines the eNRTL framework, heat of absorption, and pKa exclusion criteria. URL:[Link]
-
Dissociation Constant (pKa) and Thermodynamic Properties of ... Tris(2-aminoethyl) Amine. Source:[1][3] ACS Journal of Chemical & Engineering Data Context: Provides experimental pKa values and DFT optimization methods for similar polyamines. URL:[Link]
-
Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine. Source: Environmental Science and Pollution Research (PubMed) Context: Kinetic rate constants and Arrhenius parameters.[1] URL:[Link]
Sources
Structural Elucidation of N-(2-Aminoethyl)piperazine: From Cryo-Crystallography to Supramolecular Assemblies
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) represents a unique crystallographic challenge. As a liquid at standard temperature and pressure (MP: -19°C), its structural elucidation requires a bifurcation of methodology: In Situ Cryo-Crystallography for the neat compound and Crystal Engineering (salts/co-crystals) for conformational analysis in solid-state development.[1][2][3] This guide details the protocols for stabilizing AEP into a diffraction-quality lattice, analyzing its conformational flexibility (chair vs. boat), and mapping its behavior as a tridentate ligand in Metal-Organic Frameworks (MOFs).[1][2][3]
Part 1: The Phase Problem & Physical Properties
Before attempting diffraction, one must understand the thermodynamic landscape of AEP.[1][3] Unlike solid amines, AEP possesses high rotational freedom in the ethyl chain, leading to a supercooled liquid state that resists nucleation.[1][3]
Table 1: Physicochemical Profile for Crystallography
| Property | Value | Crystallographic Implication |
| CAS Number | 140-31-8 | Reference standard |
| Physical State | Liquid | Requires in situ cryo-crystallization or derivatization |
| Melting Point | -19°C (254 K) | Target T for data collection: < 100 K |
| pKa (Estimated) | ~9.8 (2° amine), ~9.2 (1° amine) | Guide for salt selection (counter-ion acidity) |
| H-Bond Donors | 2 | High propensity for forming 3D H-bond networks |
| Conformation | Chair (Piperazine ring) | Thermodynamically favored, but subject to distortion |
Part 2: Methodology A — In Situ Cryo-Crystallography (Neat Liquid)[1][2]
To obtain the crystal structure of pure AEP, we must bypass the glass transition and force an ordered lattice formation directly from the liquid using Optical Heating and Crystallization (OHCD) or standard Zone Melting techniques.
Protocol: Zone Melting for Liquid Amines
Objective: Grow a single crystal of AEP inside a capillary without solvent.[1][3]
-
Capillary Loading:
-
Mounting & Centering:
-
Flash Cooling (The "Shock"):
-
Zone Melting (The "Anneal"):
-
Data Collection:
Visualization: The Zone Melting Workflow
Figure 1: Logic flow for converting liquid AEP into a single crystal using Zone Melting techniques.
Part 3: Methodology B — Derivatization (Salt Formation)[2][3]
For pharmaceutical applications, analyzing AEP as a salt is often more relevant.[1][3] Protonation locks the flexible ethyl arm, reducing disorder.[1][3]
Experimental Protocol: Picrate Co-Crystallization
Picric acid is a preferred co-former due to its strong proton-donating ability and bulky aromatic rings that aid packing.[1][2][3]
-
Stoichiometry: Dissolve AEP (1 mmol) in Ethanol (5 mL).
-
Acid Addition: Slowly add Picric Acid (2 mmol) in Ethanol (5 mL). Safety Note: Picric acid is explosive when dry; keep wet.[1][2][3]
-
Nucleation: Allow slow evaporation at room temperature. Yellow needles typically form within 24-48 hours.[2][3]
-
Analysis: The resulting structure will likely show AEP in a dicationic state (
), with the piperazine ring in a chair conformation and the ethyl-ammonium arm participating in charge-assisted hydrogen bonding with the phenolate oxygen of the picrate.
Part 4: Structural Insights & Conformational Analysis[1]
Once the structure is solved (either neat or salt), the analysis focuses on the Ethyl Arm Torsion and Ring Puckering .
The Piperazine Chair
In 95% of structures, the piperazine ring adopts a chair conformation to minimize 1,3-diaxial interactions.[1]
-
Cremer-Pople Parameters: Calculate
(total puckering amplitude) and (phase angle).[1][2][3] Ideal chair: or .[1][3]
The Flexible Ethyl Arm (N-C-C-N)
The torsion angle (
-
Gauche (
): Common in metal complexes (chelate effect).[1][2][3] -
Anti (
): Common in extended salt networks or neat crystals to maximize packing density.[1][3]
Visualization: Conformational Landscape
Figure 2: Conformational states of AEP depending on the environment (Liquid vs. Complex vs. Salt).[2]
Part 5: Applications in Metal-Organic Frameworks (MOFs)
AEP is a potent tridentate ligand .[1][3] In MOF synthesis, the primary amine, secondary amine (chain), and secondary amine (ring) can coordinate to metal centers (e.g., Cu(II), Zn(II)).[1]
-
Coordination Geometry: Typically distorted octahedral.[1][3]
-
Bite Angle: The N-C-C-N bite angle is critical for stability.[1][3]
-
Self-Validation: If the thermal ellipsoid of the ethyl chain is elongated in your solution, it indicates dynamic disorder—common in MOF pores.[1] Constrain using DELU or SIMU commands in SHELXL.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8795, N-(2-Aminoethyl)piperazine.[1][2][3] Retrieved from [Link][2][3]
-
Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization.[1][3][4] Indian Academy of Sciences.[1][3] Retrieved from [Link][2][3]
Sources
An In-Depth Technical Guide to N-(2-Aminoethyl)piperazine as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)piperazine (AEP) is a uniquely structured ethyleneamine featuring a primary, secondary, and tertiary amine within a single molecule.[1][2] This trifunctionality imparts a remarkable versatility, establishing AEP as a pivotal building block across a spectrum of chemical synthesis applications. This guide provides an in-depth exploration of AEP's physicochemical properties, core reactivities, and its significant role in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. By elucidating the causality behind its utility in diverse synthetic contexts, from epoxy curing to the formation of complex heterocyclic scaffolds, this paper serves as a technical resource for researchers aiming to leverage AEP's full potential.
Introduction: The Molecular Architecture and Strategic Value of AEP
N-(2-Aminoethyl)piperazine, a derivative of piperazine, is a colorless to yellowish, corrosive liquid with a broad liquid range that makes it a highly adaptable raw material.[1] Its molecular structure is the key to its utility. The presence of three distinct amine groups—primary, secondary, and tertiary—offers multiple reactive sites, allowing for a diverse range of chemical transformations.[1][3] This inherent multifunctionality makes AEP an invaluable intermediate in the synthesis of a wide array of products, including epoxy curing agents, corrosion inhibitors, urethane catalysts, and active pharmaceutical ingredients (APIs).[1][3]
The piperazine ring itself is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds and marketed drugs.[4] AEP combines this beneficial scaffold with a reactive aminoethyl side chain, providing a ready handle for synthetic elaboration.
dot graph "AEP_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; N2 [label="N", pos="2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; N3 [label="NH2", pos="-2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled];
C1 [label="CH2", pos="0.7,-0.3!"]; C2 [label="CH2", pos="2.7,-0.3!"]; C3 [label="CH2", pos="2.7,2.3!"]; C4 [label="CH2", pos="0.7,2.3!"]; C5 [label="CH2", pos="-1.5,1!"]; C6 [label="CH2", pos="-2,0!"]; H1 [label="H", pos="2,-0.8!"];
N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6; C6 -- N3; N2 -- H1;
label="N-(2-Aminoethyl)piperazine (AEP)"; labelloc="b"; fontcolor="#202124"; } Caption: Molecular structure of N-(2-Aminoethyl)piperazine.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of AEP is crucial for its effective application in synthesis.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H15N3 | |
| Molar Mass | 129.207 g·mol−1 | [2] |
| Appearance | Colorless to yellowish liquid | |
| Density | 0.984 g/cm³ at 20 °C | |
| Melting Point | -19 °C | [3] |
| Boiling Point | 222 °C | [3] |
| Solubility in Water | Miscible | |
| Vapor Pressure | 0.076 mmHg @ 20 °C | |
| Flash Point | 199°F | [5] |
Chemical Reactivity
The reactivity of AEP is governed by its three amine groups, each exhibiting distinct nucleophilic and basic characteristics.
-
Primary Amine (-NH2): This is the most nucleophilic and basic of the three amines. It readily participates in reactions such as acylation, alkylation, Schiff base formation, and Michael additions. This group is the primary point of attachment for extending the molecular framework.
-
Secondary Amine (-NH- in the ring): While less nucleophilic than the primary amine, it is still reactive and can undergo similar transformations under appropriate conditions. Its reactivity can be modulated by the steric and electronic environment.
-
Tertiary Amine (-N< in the ring): This group is the least nucleophilic but acts as a base and can be quaternized. It can also direct metallation or influence the conformation of the piperazine ring.
AEP is a corrosive, alkaline compound that reacts exothermically with acids.[6] It is incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[6]
AEP as a Building Block in Key Synthetic Applications
Pharmaceutical Synthesis: A Privileged Scaffold
The piperazine moiety is a common feature in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and antifungals.[4] AEP serves as a versatile starting material for introducing this valuable pharmacophore.
-
As an Intermediate for Active Pharmaceutical Ingredients (APIs): AEP is used as an intermediate in the synthesis of APIs, particularly for drugs that require nitrogen-rich structures.[3] For instance, it can be a precursor in the synthesis of molecules targeting dopamine D3 receptors, which are implicated in various neurological disorders.[7]
-
Synthesis of Heterocyclic Systems: The reactive amines of AEP facilitate the construction of more complex heterocyclic systems. For example, it is used as a reagent in the synthesis of bis-thiazolone derivatives and novel bisnaphthalimides, which have shown potential as enzyme inhibitors.
dot graph "AEP_in_Drug_Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368"];
AEP [label="N-(2-Aminoethyl)piperazine\n(AEP)"]; Reaction1 [label="Reaction with\nElectrophiles (e.g., Acyl Halides)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction2 [label="Cyclocondensation\nReactions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction3 [label="Alkylation/\nArylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Product1 [label="Amide Derivatives\n(e.g., Enzyme Inhibitors)", shape=box, style="rounded,filled", fillcolor="#34A853"]; Product2 [label="Fused Heterocycles\n(e.g., Bioactive Scaffolds)", shape=box, style="rounded,filled", fillcolor="#34A853"]; Product3 [label="Substituted Piperazines\n(e.g., Receptor Ligands)", shape=box, style="rounded,filled", fillcolor="#34A853"];
AEP -> Reaction1 -> Product1; AEP -> Reaction2 -> Product2; AEP -> Reaction3 -> Product3;
label="Synthetic pathways from AEP in drug discovery."; labelloc="b"; fontcolor="#202124"; } Caption: Synthetic pathways from AEP in drug discovery.
Materials Science: From Polymers to CO2 Capture
AEP's trifunctionality is highly advantageous in polymer chemistry and materials science.
-
Epoxy Curing Agent: AEP is a widely used curing agent for epoxy resins.[1] The primary and secondary amines can react with the epoxide groups of the resin to form a cross-linked, thermoset polymer. AEP is often used as an accelerator in conjunction with other amines.[2]
-
Polyamide and Polyurethane Synthesis: The diamine nature of AEP makes it a suitable monomer for the synthesis of polyamides and as a catalyst in the production of polyurethanes.[1]
-
Corrosion Inhibitors: AEP and its derivatives are effective corrosion inhibitors, particularly for steel.[1][5] The nitrogen atoms can adsorb onto the metal surface, forming a protective film that inhibits corrosion.
-
Carbon Capture: AEP has been investigated as a component in solvent blends for CO2 capture from flue gases.[2][8] Its amine groups can react with CO2, and blends of AEP with other amines like piperazine (PZ) have shown promise for high CO2 absorption rates and resistance to degradation.[8]
Coordination Chemistry: A Versatile Ligand
The multiple nitrogen atoms in AEP make it an excellent ligand for a variety of metal ions.[4][9]
-
Formation of Metal Complexes: AEP can form stable and structurally diverse complexes with transition metals.[9] These complexes have applications in catalysis and as potential therapeutic agents.[4][9] For example, copper complexes of AEP have been studied for their ability to cleave DNA.[9]
-
Catalysis: Metal complexes of AEP and its derivatives can act as catalysts in various organic transformations. The piperazine scaffold can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
Key Experimental Protocols
General Synthesis of N-Acyl Derivatives of AEP
This protocol provides a general method for the acylation of the primary amine of AEP, a common first step in the synthesis of more complex derivatives.
Materials:
-
N-(2-Aminoethyl)piperazine (AEP)
-
Acyl chloride or anhydride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve AEP (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents).
-
Slowly add the acyl chloride or anhydride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
Synthesis of a Schiff Base Derivative
This protocol outlines the formation of a Schiff base by reacting the primary amine of AEP with an aldehyde or ketone.
Materials:
-
N-(2-Aminoethyl)piperazine (AEP)
-
Aldehyde or ketone
-
Ethanol or methanol
-
Molecular sieves (optional)
Procedure:
-
Dissolve AEP (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
If the aldehyde or ketone is sensitive to water, add activated molecular sieves to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for 1-6 hours. Monitor the reaction by TLC or NMR.
-
Upon completion, remove the solvent in vacuo. The resulting Schiff base can often be used in the next step without further purification. If necessary, purify by recrystallization or chromatography.
Safety and Handling
N-(2-Aminoethyl)piperazine is a corrosive liquid that can cause severe skin burns and eye damage.[2][10] It is also harmful if swallowed and toxic in contact with skin.[10] Inhalation can cause irritation to the respiratory tract.[11]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use in a well-ventilated area or with a fume hood.
Handling and Storage:
-
Keep the container tightly closed and store in a cool, well-ventilated place.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Keep away from heat, sparks, and open flames.
Future Outlook
The unique trifunctional nature of N-(2-Aminoethyl)piperazine ensures its continued importance as a versatile building block in chemical synthesis. In drug discovery, the demand for novel scaffolds will drive the development of new AEP-based derivatives with tailored biological activities.[12][13][14] In materials science, the quest for more efficient and sustainable materials will likely see AEP incorporated into new polymers, coatings, and functional materials.[15][16][17][18][19] Furthermore, its potential in carbon capture technologies highlights its role in addressing pressing environmental challenges.[20][21][22][23][24] The continued exploration of the reactivity and applications of AEP is poised to unlock further innovations across the chemical sciences.
References
- Aminoethyl Piperazine (AEP) Suppliers, Dealers in Mumbai, Maharashtra, India.
- Nouryon. Aminoethylpiperazine (AEP) 2-piperazin-1-ylethanamine.
- Harvard Business Impact Educ
- Benchchem. N-(2-Aminoethyl)
- PubMed.
- ACS Publications. Discovery of Orally Available and Brain Penetrant AEP Inhibitors | Journal of Medicinal Chemistry.
- ChemicalBook. N-Aminoethylpiperazine | 140-31-8.
- PubMed. Discovery of Orally Available and Brain Penetrant AEP Inhibitors.
- Wikipedia. Aminoethylpiperazine.
- NOAA. N-AMINOETHYLPIPERAZINE - CAMEO Chemicals.
- Google Patents.
- ResearchGate. (PDF) Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.
- NIH. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem.
- TCI Chemicals.
- InCIMa4. AEP POLYMERS.
- NIH. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC.
- NIH. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC.
- AEP Places Carbon Capture Commercialization On Hold, Citing Uncertain Status Of Clim
- P2 InfoHouse.
- Organic Chemistry Portal. Synthesis of piperazines.
- PubMed.
- YouTube.
- Biointerface Research in Applied Chemistry. Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
- MDPI. Development of MEA-Based and AEP-Based CO 2 Phase Change Absorbent.
- Hazardous Substance Fact Sheet.
- AEP Mountaineer Fact Sheet: Carbon Dioxide Capture and Storage Project.
- EurekAlert!.
- ACS Publications. Advanced CO2 Capture by Novel Aqueous AEP/DMEA Blend: Thermodynamic Modeling, Absorption-Regeneration Energy, Kinetics, Toxicity and Spectroscopic Insights.
- PubMed. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes.
- Columbia University.
- ScienceDaily. Revolutionary discovery leads to invention of new 'building blocks'.
- Sigma-Aldrich.
- ResearchGate.
- YouTube. Coordination Compounds, Ligands, and Complex Ions of Transition Metals.
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- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Aminoethyl Piperazine (AEP) Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Thermal Stability of N-(2-Aminoethyl)piperazine (AEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)piperazine (AEP) is a versatile diamine with significant applications in pharmaceuticals, as an epoxy curing agent, and in the synthesis of polyamides. Its utility in processes that often involve elevated temperatures necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of AEP, including its anticipated decomposition pathways, methodologies for its evaluation, and practical considerations for its handling and use at elevated temperatures. This document is intended to serve as a valuable resource for researchers and professionals working with AEP, enabling them to design robust experimental protocols and ensure the integrity of their processes and products.
Introduction: The Significance of Thermal Stability for AEP
N-(2-Aminoethyl)piperazine (AEP) is a molecule of considerable interest across various scientific and industrial domains. Its unique structure, featuring a primary, secondary, and tertiary amine, imparts a range of chemical functionalities that are leveraged in diverse applications. However, the very reactivity that makes AEP a valuable building block also predisposes it to thermal degradation. Understanding the thermal stability of AEP is paramount for several key reasons:
-
Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of potentially hazardous byproducts. A thorough understanding of the thermal limits of AEP is crucial for designing safe manufacturing and handling processes.
-
Product Purity and Quality: Degradation of AEP during synthesis, purification, or formulation can introduce impurities that may compromise the efficacy, safety, and shelf-life of the final product.
-
Reaction Optimization: Knowledge of the thermal decomposition profile of AEP allows for the optimization of reaction conditions, maximizing yield and minimizing the formation of undesirable byproducts.
This guide will delve into the theoretical and practical aspects of AEP's thermal stability, providing a framework for its comprehensive assessment.
Theoretical Framework: Anticipated Thermal Decomposition Pathways
While specific studies on the thermal decomposition of pure AEP are not extensively documented in publicly available literature, valuable insights can be gleaned from research on the thermal degradation of piperazine (PZ), a closely related structural analog. AEP is, in fact, a known thermal degradation product of piperazine, particularly in aqueous solutions at elevated temperatures (135 to 175 °C)[1][2][3][4]. This relationship suggests that the degradation mechanisms of PZ can provide a foundational understanding of how AEP might behave under thermal stress.
The thermal degradation of piperazine is believed to be initiated by a nucleophilic attack of a piperazine molecule at the α-carbon of a protonated piperazine molecule, leading to ring-opening[1][2][3][4]. Subsequent SN2 substitution reactions can then lead to the formation of a variety of degradation products[1].
Based on this, a plausible degradation pathway for AEP can be proposed, involving intermolecular reactions that could lead to the formation of larger, more complex molecules and the potential for ring-opening or side-chain cleavage.
Proposed Thermal Degradation Pathway for AEP
Caption: Proposed initial step in the thermal degradation of AEP.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of AEP requires a multi-faceted approach, employing several key analytical techniques. This section outlines the principles and detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere[1][5]. It provides crucial information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of non-volatile residue.
3.1.1. Causality Behind Experimental Choices in TGA
-
Inert Atmosphere (Nitrogen): The primary goal is to study the inherent thermal stability of AEP without the influence of oxidative degradation. Nitrogen provides an inert environment, ensuring that any observed mass loss is due to thermal decomposition.
-
Heating Rate: A moderate heating rate (e.g., 10 °C/min) is chosen as a standard starting point. A slower rate can provide better resolution of distinct degradation steps, while a faster rate can shift the decomposition to higher temperatures. Running the experiment at multiple heating rates can provide data for kinetic analysis.
-
Sample Size: A small sample size (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly.
3.1.2. Self-Validating TGA Protocol
This protocol is designed to be self-validating by incorporating instrument calibration and the use of a well-characterized reference material.
Experimental Protocol: TGA of N-(2-Aminoethyl)piperazine
-
Instrument Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Use certified reference materials for temperature calibration.
-
-
Sample Preparation:
-
Tare a clean, empty TGA pan (typically platinum or alumina).
-
Pipette approximately 5-10 mg of AEP into the TGA pan. Record the exact mass.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss occurs.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis of AEP.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[6]. It is a powerful tool for detecting thermal events such as melting, crystallization, and decomposition, and can provide information on the enthalpy changes associated with these processes.
3.2.1. Causality Behind Experimental Choices in DSC
-
Hermetically Sealed Pans: AEP is a liquid with a relatively high boiling point, but it can have a significant vapor pressure at elevated temperatures. Hermetically sealed pans are crucial to prevent mass loss due to evaporation, which would interfere with the measurement of thermal events related to decomposition.
-
Inert Atmosphere: As with TGA, a nitrogen atmosphere is used to prevent oxidative side reactions.
-
Heating Rate: A similar heating rate to TGA (10 °C/min) is often used to allow for correlation of thermal events between the two techniques.
3.2.2. Self-Validating DSC Protocol
This protocol includes calibration with a certified standard to ensure the accuracy of temperature and enthalpy measurements.
Experimental Protocol: DSC of N-(2-Aminoethyl)piperazine
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
-
Sample Preparation:
-
Tare an empty hermetically sealed aluminum pan and lid.
-
Pipette a small amount of AEP (2-5 mg) into the pan.
-
Hermetically seal the pan. Record the exact mass of the sample.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (if applicable) or at room temperature.
-
Ramp the temperature at a rate of 10 °C/min to a temperature beyond the decomposition temperature determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the exothermic decomposition peak to determine the enthalpy of decomposition (ΔHd).
-
DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry of AEP.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a chemical reaction under adiabatic conditions[7][8]. It is particularly useful for assessing the potential for thermal runaway reactions. The "heat-wait-search" mode is a common experimental procedure[8].
3.3.1. Causality Behind Experimental Choices in ARC
-
Adiabatic Conditions: The goal of ARC is to simulate a worst-case scenario where no heat is lost to the surroundings. This allows for the determination of the self-accelerating decomposition temperature (SADT).
-
Sample Bomb: A robust, sealed sample bomb is used to contain the sample and any pressure generated during decomposition.
-
Heat-Wait-Search Mode: This mode allows for the sensitive detection of the onset of self-heating, providing a more accurate determination of the temperature at which the decomposition becomes self-sustaining.
3.3.2. Self-Validating ARC Protocol
The self-validation of this protocol relies on the precise calibration of the calorimeter and the careful control of the experimental parameters to ensure true adiabatic conditions are approximated.
Experimental Protocol: ARC of N-(2-Aminoethyl)piperazine
-
Instrument Calibration:
-
Calibrate the ARC instrument according to the manufacturer's guidelines.
-
-
Sample Preparation:
-
Load a known amount of AEP into a clean, dry sample bomb.
-
Seal the sample bomb and check for leaks.
-
-
Experimental Setup:
-
Place the sample bomb in the ARC calorimeter.
-
Evacuate and backfill the calorimeter with an inert gas if required by the experimental design.
-
-
Thermal Program (Heat-Wait-Search):
-
Heat the sample to an initial temperature well below the expected decomposition onset.
-
The instrument will then hold the sample at this temperature and monitor for any self-heating (the "wait" period).
-
If no self-heating is detected, the instrument will increase the temperature by a set increment (e.g., 5 °C) and repeat the wait period (the "search" phase).
-
Once self-heating is detected, the instrument will switch to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, and record the temperature and pressure rise as a function of time.
-
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine the onset temperature of self-accelerating decomposition.
-
Calculate the time to maximum rate (TMR) and the final pressure.
-
ARC Experimental Workflow
Caption: Workflow for Accelerating Rate Calorimetry of AEP.
Identification of Thermal Decomposition Products
Identifying the products of thermal decomposition is crucial for understanding the degradation mechanism and assessing the potential hazards. A common and powerful technique for this is Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. GC-MS Analysis
GC-MS is well-suited for separating and identifying volatile and semi-volatile organic compounds that may be formed during the thermal degradation of AEP[9][10].
Experimental Protocol: GC-MS Analysis of AEP Degradation Products
-
Sample Generation:
-
Heat a sample of AEP in a sealed container at a temperature above its decomposition onset for a defined period.
-
Alternatively, the evolved gases from a TGA experiment can be collected and analyzed (TGA-MS).
-
-
Sample Preparation:
-
If the degradation products are in a liquid matrix, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the compounds of interest.
-
If the products are gaseous, they can be directly injected into the GC-MS.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable GC column (e.g., a polar capillary column) and temperature program to separate the components of the mixture.
-
The separated components will then be ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual components by comparing their mass spectra to a library of known compounds (e.g., the NIST library).
-
Quantify the identified products using appropriate calibration standards.
-
Practical Considerations
Material Compatibility
AEP, like other amines, can be corrosive, especially at elevated temperatures. Therefore, material compatibility is a critical consideration for storage and processing equipment.
Recommended Testing:
-
Immersion Testing: Expose coupons of various materials (e.g., stainless steel grades, nickel alloys, various elastomers) to AEP at the intended operating temperatures for an extended period.
-
Analysis: After exposure, analyze the coupons for signs of corrosion, and analyze the AEP for leached metals. Evaluate elastomers for changes in mass, volume, and mechanical properties[11][12][13][14][15].
Table 1: General Material Compatibility for Amines (for initial consideration)
| Material | Compatibility |
| Stainless Steel (304, 316) | Generally good, but testing is recommended |
| Carbon Steel | Poor, susceptible to corrosion |
| Nickel Alloys (e.g., Hastelloy) | Excellent |
| PTFE | Excellent |
| Viton® (FKM) | Generally good, but compatibility can be grade-dependent |
| EPDM | Generally poor |
Note: This table provides general guidance. Specific testing with AEP under process conditions is essential.
Influence of Impurities
The presence of impurities can significantly impact the thermal stability of AEP.
-
Water: The presence of water can alter the degradation pathways of amines[16][17]. For AEP, which is soluble in water, this is a particularly important consideration[18].
-
Catalysts: Trace metals from corrosion or residual catalysts from synthesis can lower the decomposition temperature of AEP.
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents will lead to oxidative degradation, which typically occurs at lower temperatures than thermal degradation.
Summary of Key Thermal Stability Parameters for AEP
Table 2: Key Thermal Stability Parameters for N-(2-Aminoethyl)piperazine
| Parameter | Analytical Technique | Significance |
| Onset of Decomposition (Tonset) | TGA | Indicates the temperature at which significant degradation begins. |
| Enthalpy of Decomposition (ΔHd) | DSC | Quantifies the heat released during decomposition, which is critical for assessing runaway reaction potential. |
| Self-Accelerating Decomposition Temperature (SADT) | ARC | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. |
| Decomposition Products | GC-MS | Identifies potentially hazardous or reactive byproducts. |
| Material Compatibility | Immersion Testing | Ensures the selection of appropriate materials for storage and processing. |
Conclusion
A comprehensive understanding of the thermal stability of N-(2-Aminoethyl)piperazine is essential for its safe and effective use in research and industrial applications. This guide has provided a framework for this understanding, drawing on the chemistry of related compounds and outlining detailed, self-validating experimental protocols for a thorough thermal stability assessment. By employing the methodologies described herein—TGA, DSC, ARC, and GC-MS—researchers and drug development professionals can generate the critical data needed to ensure process safety, product quality, and reaction optimization. The insights gained from such studies will undoubtedly contribute to the continued successful application of this versatile molecule.
References
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- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
- Tiptipakorn, S., Rimdusit, S., & Suwanmala, P. (2013). Thermal degradation kinetics of Arylamine-based Polybenzoxazines. Energy Procedia, 34, 643-651.
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Intertek. (n.d.). Thermogravimetric Analysis ASTM E1131, ISO 11358. Retrieved from [Link]
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ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20). Retrieved from [Link]
- Mazari, S. A., Ali, B. S., Jan, B. M., & Muhammad, I. (2016). Thermal degradation of piperazine and diethanolamine blend for CO2 capture. International Journal of Greenhouse Gas Control, 47, 102-110.
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-
National Center for Biotechnology Information. (n.d.). Aminoethylpiperazine. PubChem Compound Database. Retrieved from [Link]
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-
ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550-21). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
University of Szeged. (n.d.). Thermal analysis. Retrieved from [Link]
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Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Tudorachi, N., & Chiriac, A. P. (2011). TGA/FTIR/MS study on thermal decomposition of poly (succinimide)
- Demetzos, C. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In Liposomes (pp. 267-275). Humana, New York, NY.
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TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
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-
GATE Energy. (2010). Chemical Compatibility Considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8874-8882.
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-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC®). Retrieved from [Link]
-
ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]
-
ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from [Link]
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-
American Chemical Society. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]
-
Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8874-8882.
-
University of Kentucky. (n.d.). Thermal Degradation of Amines for CO2 Capture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]
-
Purdue University. (n.d.). Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. Retrieved from [Link]
-
Habonim. (n.d.). Chemical compatibility. Retrieved from [Link]
-
Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Retrieved from [Link]
-
Techni-flow. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
-
Furrow Pump. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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- 17. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Surface Engineering of Nanoparticles with N-(2-Aminoethyl)piperazine (AEP)
Executive Summary & Scientific Rationale
Functionalizing nanoparticles with N-(2-Aminoethyl)piperazine (AEP) is a critical surface engineering strategy for applications requiring high amine density, distinct pKa values for proton buffering, or specific steric constraints. Unlike linear polyamines, AEP contains a unique combination of primary, secondary, and tertiary amines within a single cyclic structure.
Why AEP?
-
Enhanced CO₂ Capture: The sterically hindered secondary amines in the piperazine ring offer superior kinetics for carbamate formation compared to simple primary amines.
-
Gene Delivery (Proton Sponge Effect): The tertiary amine provides buffering capacity in the endosomal pH range (pH 5–6), facilitating endosomal escape.
-
Epoxy Curing: AEP-functionalized particles serve as hardeners in nanocomposite matrices.
The Challenge: AEP lacks a native anchor group (like a silane or thiol) to bind directly to inorganic oxides. Therefore, a "Grafting-To" approach using a heterobifunctional linker is required. This guide details the Epoxy-Amine Ring Opening protocol, the industry gold standard for its stability and high grafting density.
Strategic Pre-requisites: The "Linker" Logic
You cannot simply mix AEP with bare silica; the interaction would be merely electrostatic and unstable. We must first install an electrophilic "handle" on the nanoparticle surface that the nucleophilic primary amine of AEP can attack.
Selected Linker: (3-Glycidyloxypropyl)trimethoxysilane (GPTMS ) Mechanism:
-
Silanization: GPTMS hydrolyzes and condenses onto the silica surface, exposing an epoxy ring.
-
Nucleophilic Attack: The primary amine of AEP (being the most nucleophilic) attacks the epoxy ring, opening it to form a stable secondary amine bond and a hydroxyl group.
Mechanistic Pathway (DOT Visualization)
Figure 1: Two-step "Grafting-To" workflow utilizing epoxy-silane anchors to covalently attach AEP to silica surfaces.[1]
Detailed Protocol: Epoxy-Ring Opening Method
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Nanoparticles: Silica (
) or Silica-coated Magnetite ( ). -
Linker: (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) [Sigma-Aldrich].
-
Target Ligand: N-(2-Aminoethyl)piperazine (AEP) [99% purity].
-
Solvents: Anhydrous Toluene (for Step 1), Absolute Ethanol (for Step 2).
-
Equipment: Reflux condenser, magnetic stirrer, N₂ gas line, centrifuge, vacuum oven.
Step 1: Surface Activation (Silanization)
Goal: Create a dense monolayer of epoxy groups.
-
Dispersion: Disperse 1.0 g of dry nanoparticles in 50 mL of anhydrous Toluene . Sonicate for 20 minutes to ensure monodispersity.
-
Reagent Addition: Add 2.0 mL of GPTMS .
-
Note: Excess silane is used to prevent surface starvation, but too much can cause bulk polymerization.
-
-
Reflux: Heat the mixture to 110°C (Reflux) under a nitrogen atmosphere for 12–24 hours .
-
Why Reflux? High temperature promotes the condensation of silanol groups, forming a covalent Si-O-Si bond. Anhydrous conditions prevent the silane from polymerizing with itself before reaching the surface.
-
-
Washing: Centrifuge (10,000 rpm, 15 min). Discard supernatant. Wash the pellet 3x with Toluene and 2x with Ethanol to remove unreacted silane.
-
Intermediate State: You now have Epoxy-NPs . These can be stored dry or used immediately.
Step 2: AEP Grafting (Ring Opening)
Goal: Covalent attachment of AEP via the primary amine.
-
Resuspension: Redisperse the Epoxy-NPs (from Step 1) in 50 mL of Absolute Ethanol .
-
AEP Addition: Add N-(2-Aminoethyl)piperazine in substantial molar excess (e.g., 1.0 g dissolved in 10 mL ethanol).
-
Reaction: Stir at 60°C for 12 hours .
-
Note: No reflux is needed here; mild heating is sufficient to drive the epoxy ring-opening reaction.
-
-
Purification: Centrifuge to pellet the particles.
-
Wash 1-2: Ethanol (removes bulk unreacted AEP).
-
Wash 3-4: Water (removes trace salts/amines).
-
-
Drying: Dry under vacuum at 60°C overnight.
Characterization & Validation
To ensure the protocol worked, you must validate the surface chemistry changes.
| Technique | Expected Result | Interpretation |
| FTIR Spectroscopy | Step 1: Peak at ~910 cm⁻¹ (Epoxy ring). Step 2: Disappearance of 910 cm⁻¹; Appearance of ~1560 cm⁻¹ (N-H bend) and ~2800–2950 cm⁻¹ (C-H stretch of piperazine ring). | Confirms conversion of epoxy groups to amine linkages. |
| Zeta Potential | Bare Silica: Negative (-30 to -40 mV at pH 7). AEP-NPs: Highly Positive (+30 to +45 mV at pH 7). | AEP is cationic at neutral pH. A massive charge reversal confirms successful grafting. |
| TGA (Thermogravimetric Analysis) | Distinct weight loss step between 200°C–600°C. | The mass loss corresponds to the decomposition of the organic AEP layer. Usually 5–15% weight loss depending on surface area. |
| Kaiser Test (Ninhydrin) | Solution turns Deep Blue/Purple . | Qualitative confirmation of free amines on the surface. |
Troubleshooting & Optimization
Issue: Particle Aggregation
-
Cause: Cross-linking. If the concentration of AEP is too low during Step 2, a single AEP molecule (which has two reactive ends) might react with epoxy groups on two different nanoparticles.
-
Solution: Increase the AEP:NP ratio. The "sea of amines" approach ensures every surface epoxy finds a free AEP molecule, preventing inter-particle bridging.
Issue: Low Grafting Density
-
Cause: Hydrolysis of GPTMS prior to attachment (Step 1).
-
Solution: Ensure Toluene is anhydrous. Perform Step 1 under Nitrogen flow.
Alternative Route: The Chloropropyl Method
If GPTMS is unavailable, use (3-Chloropropyl)trimethoxysilane (CPTMS) .
-
Mechanism: Nucleophilic substitution (
). -
Condition: Requires higher temperature (Reflux in Xylene or Toluene) and a base (Triethylamine) to scavenge the HCl byproduct.
-
Verdict: The Epoxy route (described above) is generally preferred as it produces no acidic byproducts and proceeds under milder conditions.
References
-
Surface Functionalization of Silica Nanoparticles. MDPI. (2021). Detailed protocols on silanization and amine grafting strategies.
-
Piperazine-Based Mixed Solvents for CO2 Capture. MDPI. (2024). Discusses the reaction kinetics and benefits of AEP structure in capture applications.
-
Controlled surface functionalization of silica-coated magnetic nanoparticles. ResearchGate. (2025). Provides the foundational logic for two-step linker chemistry (Epoxy/Amine).
-
N-Aminoethylpiperazine Hazard Profile. NOAA Cameo Chemicals. Safety data regarding the handling of reactive amines.
Sources
experimental setup for using N-(2-Aminoethyl)piperazine as a catalyst
An Application Guide to N-(2-Aminoethyl)piperazine: Experimental Protocols and Mechanistic Insights for Catalysis
Authored by a Senior Application Scientist
Introduction: The Versatility of a Multi-Functional Amine
N-(2-Aminoethyl)piperazine (AEP) is a unique cyclic ethyleneamine distinguished by the presence of three structurally and chemically distinct amine groups: one primary, one secondary, and one tertiary. This molecular architecture makes AEP a highly versatile and valuable compound in various chemical applications, acting not just as a building block but as a potent catalyst and reaction accelerator. Its utility spans from polymer chemistry, where it is a cornerstone for epoxy resin curing, to fine chemical synthesis, where it serves as an efficient base catalyst.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of AEP's catalytic functions. We will delve into the mechanistic principles that govern its reactivity and present field-proven, step-by-step protocols for its practical application. The focus is on providing a causal understanding of experimental choices to ensure reproducible and optimized results.
Pillar 1: Core Catalytic Mechanisms
The efficacy of AEP stems from the differential reactivity of its three amine functionalities. Understanding this is crucial for its effective application.
-
Nucleophilic Action in Polymerization: In reactions like epoxy curing, AEP functions as a nucleophile and a chain extender.[3] The lone pair of electrons on the nitrogen atoms, particularly the primary amine, initiates a nucleophilic attack on the electrophilic carbon of an epoxide ring. This attack opens the strained ring, forming a new carbon-nitrogen bond and a β-amino alcohol.[3] The primary amine is the most reactive due to lower steric hindrance, followed by the secondary amines.[3] This sequential reaction creates a highly cross-linked, rigid polymer network.
-
Brønsted-Lowry Base Catalysis: In organic synthesis, AEP serves as an effective organic base catalyst. It can abstract a proton from a carbon acid, such as an active methylene compound, generating a nucleophilic carbanion (enolate). This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including Knoevenagel and Claisen-Schmidt condensations.[4][5] The presence of multiple amine sites can facilitate the reaction through cooperative effects.
Application Protocol 1: AEP as a Curing Agent for Epoxy Resins
AEP is widely used as a rapid curing agent for epoxy resins, particularly for applications requiring a fast gel time at ambient temperatures, followed by a thermal post-cure to achieve optimal thermomechanical properties.[6][7] It is often used as an accelerator for other amine curing agents.
Rationale: The protocol below details the curing of a standard liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA), a common resin in adhesives, coatings, and encapsulation. The stoichiometry is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin to ensure a complete reaction.
Experimental Workflow for Epoxy Curing
Caption: Workflow for curing epoxy resin with AEP.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW ~190 g/eq)
-
N-(2-Aminoethyl)piperazine (AEP, Purity >96%, AHEW = 43 g/eq)
-
Balance (±0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or chamber
-
Programmable oven
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Safety Precautions: AEP is corrosive and can cause severe skin burns and eye damage. It is toxic in contact with skin and may cause an allergic skin reaction.[8][9] Always handle AEP in a well-ventilated fume hood and wear appropriate PPE. Refer to the Safety Data Sheet (SDS) before use.[10][11]
Step-by-Step Protocol:
-
Stoichiometric Calculation: Determine the required mass of AEP per 100 parts of resin (phr).
-
Formula: phr = (AHEW of AEP * 100) / EEW of Resin
-
For this example: phr = (43 * 100) / 190 ≈ 22.6 (often rounded to 23 phr).[6]
-
-
Preparation: Weigh 100.0 g of the epoxy resin into a clean mixing cup. In a separate container, weigh 22.6 g of AEP.
-
Degassing: Place the cup containing the epoxy resin into a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Mixing: Add the pre-weighed AEP to the degassed epoxy resin. Mix thoroughly by hand with a stirring rod for 2-3 minutes, scraping the sides and bottom of the cup to ensure homogeneity. The mixture may exotherm (generate heat).
-
Application: Pour the mixed system into a mold for mechanical testing or apply it as an adhesive or coating. Note the limited pot life.
-
Curing:
-
Cooling and Testing: Allow the cured material to cool slowly to room temperature before demolding. The cured product can then be characterized for its physical and thermal properties.
Typical Performance Data The following table summarizes typical properties for a DGEBA resin (EEW=190) cured with AEP.
| Property | Value |
| Recommended Use Level (phr) | 23 |
| Gel Time (150g mix @ 25°C) | ~19 min |
| Heat Deflection Temp. (HDT) | ~107°C (225°F) |
| Flexural Strength | ~131 MPa (19,000 psi) |
| Tensile Strength | ~69 MPa (10,000 psi) |
| (Data sourced from product datasheets).[6][7] |
Application Protocol 2: AEP as a Base Catalyst for Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. AEP's basic nature makes it an excellent catalyst for this transformation, promoting the reaction under mild conditions.[4]
Rationale: This protocol describes a model reaction between benzaldehyde and malononitrile. AEP acts as a Brønsted-Lowry base, deprotonating the highly acidic methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, followed by dehydration to yield the final product, benzylidenemalononitrile.
Catalytic Cycle for Knoevenagel Condensation
Sources
- 1. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stobec.com [stobec.com]
- 7. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Utilization of N-(2-Aminoethyl)piperazine in Pharmaceutical Synthesis
[1][2]
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a versatile "privileged structure" in medicinal chemistry, widely utilized as a bifunctional linker in the synthesis of kinase inhibitors, GPCR ligands (antipsychotics/antidepressants), and cationic gene delivery vectors.[1][2][3] Its utility stems from its three distinct nitrogen centers, which offer unique vectors for regioselective functionalization.[1][2][3]
However, this versatility presents a significant challenge: selectivity .[1][2] Without precise process control, reactions often yield intractable mixtures of poly-alkylated or poly-acylated byproducts.[1][2] This guide provides validated protocols for regioselective protection, coupling, and—crucially—purification strategies to overcome the molecule's high water solubility.[2]
Chemical Intelligence & Reactivity Profile
To design effective synthesis routes, one must understand the electronic hierarchy of AEP's three nitrogen atoms.[2]
Physicochemical Properties
| Property | Value | Implication for Processing |
| Molecular Weight | 129.21 g/mol | Low MW allows for high atom economy in linker design.[1][2] |
| Boiling Point | 220°C (at 760 mmHg) | High BP makes removal by evaporation difficult; requires high-vacuum distillation.[1][2] |
| Solubility | Miscible in water, alcohols | Critical Risk: Product loss into aqueous layer during standard workups.[1][2] |
| pKa (Primary) | ~9.8 (Side chain) | Most basic; kinetically most nucleophilic.[1][2] |
| pKa (Secondary) | ~9.0 (Ring N4) | Moderately basic; sterically hindered compared to primary.[1][2] |
| pKa (Tertiary) | ~4.5 (Ring N1) | Least basic; generally non-reactive in standard acylation/alkylation conditions.[1][2] |
Reactivity Landscape (Visualization)
The following diagram maps the reactivity hierarchy, guiding the choice of reagents.
Figure 1: Reactivity hierarchy of AEP nitrogen centers. The primary amine is the kinetic point of entry, while the secondary amine requires protection strategies or specific conditions to react selectively.[2]
Validated Protocols: Regioselective Functionalization
Protocol A: Selective Protection of the Secondary Amine (The "Imine Switch")
Challenge: Standard protecting groups (Boc, Cbz) naturally gravitate toward the highly nucleophilic primary amine.[2] Solution: To functionalize the secondary amine while preserving the primary amine, we use a reversible "Imine Switch" strategy.[2] This is superior to statistical protection methods.[1][2]
Workflow Diagram:
Figure 2: The "Imine Switch" allows for the synthesis of secondary-amine protected derivatives, leaving the primary amine free for subsequent ligation.[1]
Experimental Procedure:
-
Imine Formation: Dissolve AEP (1.0 eq) in dry Toluene. Add Benzaldehyde (1.05 eq).[1][2] Reflux with a Dean-Stark trap to remove water.[1][2] Checkpoint: Monitor by 1H-NMR (disappearance of aldehyde proton).[1][2]
-
Protection: Cool the solution to 0°C. Add Boc anhydride (Boc2O, 1.1 eq) and TEA (1.2 eq). Stir at RT for 4 hours.
-
Hydrolysis: Add 1M aqueous KHSO4 (potassium bisulfate) and stir vigorously for 1 hour. The imine hydrolyzes, regenerating the primary amine and releasing benzaldehyde.[2]
-
Purification: Wash the organic layer (containing benzaldehyde) with ether.[1][2] Basify the aqueous layer (pH > 12) with NaOH.[1][2] Extract the product (4-Boc-1-(2-aminoethyl)piperazine) into DCM.
Protocol B: Direct S_NAr Coupling for Kinase Inhibitors
Context: Many kinase inhibitors (e.g., Imatinib analogs) link a heteroaryl scaffold to a solubilizing piperazine tail.[1][2] Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1][2] Selectivity Tip: The primary amine is too reactive and can cause bis-alkylation.[1][2] If coupling to a reactive chloropyrimidine, use the primary amine as the nucleophile by controlling stoichiometry and temperature.[2]
Procedure (Coupling to 2,4-dichloropyrimidine):
-
Setup: Charge 2,4-dichloropyrimidine (1.0 eq) in Isopropanol (IPA). Cool to -10°C.[1][2]
-
Addition: Add AEP (1.0 eq) dropwise over 30 minutes. Critical: Keep temperature < 0°C to prevent reaction at the secondary amine or double addition.[1][2]
-
Base: Add DIPEA (1.2 eq) only after AEP addition is complete to scavenge HCl.
-
Workup: The product often precipitates as the HCl salt.[1][2] Filter and wash with cold IPA.
Critical Process Parameters: Purification & Handling[1][2]
The most common failure mode with AEP is product loss during extraction .[1][2]
The "Water Trap"
Because AEP derivatives are highly polar polyamines, they partition strongly into the aqueous phase at neutral or acidic pH.[2]
-
Incorrect: Washing the reaction mixture with 1N HCl to remove impurities.[1][2] Result: Your product is protonated and moves to the water waste stream.[1][2]
-
Correct:
-
Basify: Ensure aqueous layer is pH > 12 using 50% NaOH.[1][2]
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect).[1][2]
-
Solvent Choice: Use DCM:Isopropanol (9:[1][2]1) or Chloroform for extraction.[1][2] Pure Ethyl Acetate is often insufficient for extracting polar AEP derivatives.[1][2]
-
Analytical Monitoring
Safety & Toxicology
References
-
PubChem. "N-(2-Aminoethyl)piperazine Compound Summary."[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][2] Wiley-Interscience.[1][2] (Standard reference for Imine/Boc protection strategies).
-
Das, P., et al. "Selective Protection of Secondary Amines as the N-Phenyl Triazenes."[1][2] National Institutes of Health (PMC). [Link] (Demonstrates selective amine protection logic).[1][2]
-
University of Regina. "pKa Values of Some Piperazines at Different Temperatures." [Link]
High-Performance Determination of N-(2-Aminoethyl)piperazine (AEP): Protocols for Trace Impurity and Bulk Assay Analysis
Executive Summary & Chemical Profile[1][2][3]
N-(2-Aminoethyl)piperazine (AEP) presents a unique analytical challenge due to its high polarity, basicity (pKa ~9.7, 5.4), and lack of a distinct UV chromophore.[1][2] While standard in epoxy curing and asphalt modification, its role as a structural alert in pharmaceutical synthesis (potential precursor to nitrosamines) demands rigorous detection limits.[1][3]
This guide moves beyond generic protocols, offering three targeted methodologies:
-
GC-FID/MS: The "Workhorse" method for bulk purity and process control.[1][3][2]
-
HPLC-UV (Derivatized): The "Compliance" method for trace analysis where MS is unavailable.[1][3][2]
-
LC-MS/MS (HILIC): The "Gold Standard" for ultra-trace genotoxic impurity (GTI) screening.[1][3][2]
Chemical Vital Statistics
| Property | Value | Analytical Implication |
| CAS | 140-31-8 | Reference Standard ID |
| Structure | Primary, Secondary, & Tertiary Amines | Multi-functional derivatization required |
| Boiling Point | 220 °C | Requires high GC oven temps; late eluter |
| Chromophore | None (UV < 210 nm only) | Direct UV is non-specific; Derivatization recommended |
| Basicity | High (pH 12 in 10% soln) | Causes severe tailing on non-deactivated silica |
Method Selection Framework
Select the appropriate protocol based on your sensitivity requirements and matrix complexity.[1][3]
Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and instrumentation availability.
Method A: GC-FID/MS (Direct Injection)
Best For: Raw material assay, purity testing, and epoxy hardener formulation analysis.[1][3]
The Challenge: Tailing
Polyamines like AEP interact strongly with silanol groups in standard GC columns, leading to peak tailing and poor reproducibility.[1][3] The Fix: Use a Base-Deactivated column.[1][3][2] Do not use standard PDMS (DB-1/DB-5) columns without base deactivation.[1][3][2]
Protocol Parameters
| Parameter | Setting |
| Column | Rtx-Volatile Amine or CP-Volamine (60m x 0.32mm ID).[1][3][2] Note: Thick film required.[1][3] |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split (20:1 to 50:1 depending on conc.).[1][3][2] 260°C. Glass wool liner must be base-deactivated. |
| Detector | FID @ 300°C (or MS Source @ 230°C) |
| Temp Program | 100°C (hold 2 min) → 10°C/min → 260°C (hold 10 min). |
| Diluent | Methanol or Methanol/KOH (0.1N) to suppress protonation.[1][3][2] |
Self-Validating System Suitability[1][2][4]
-
Tailing Factor Check: The AEP peak must have a USP Tailing Factor (
) of < 1.[3]5. Ifngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , trim the column guard or replace the liner.[3] -
Resolution: If analyzing crude piperazine, ensure baseline resolution (
) between Piperazine (elutes early) and AEP.
Method B: HPLC-UV (Derivatization)
Best For: Trace analysis in labs without MS.[1][3][2] Mechanism: AEP lacks UV absorption.[1][3] We react the amine with NBD-Cl (4-chloro-7-nitrobenzofuran) or FMOC-Cl to create a fluorescent/UV-active tag.[1][3][2]
Derivatization Workflow (NBD-Cl Protocol)
Why NBD-Cl? It reacts specifically with primary and secondary amines to form highly colored (yellow/orange) derivatives stable for HPLC.[1][3][2]
Figure 2: Pre-column derivatization workflow using NBD-Cl to enable UV/Vis detection.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5 µm.[1]
-
Mobile Phase:
-
Detection: UV @ 470 nm (Visible range avoids matrix interference) or Fluorescence (Ex 470nm / Em 530nm).[1][3][2]
Method C: LC-MS/MS (Direct HILIC Analysis)
Best For: Genotoxic impurity screening, biological matrices, ultra-low detection (LOD < 10 ppb).[1][3][2]
The Challenge: Retention
AEP is too polar for standard C18 retention (it elutes in the void volume). The Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized mixed-mode column.[1][3][2]
Protocol Parameters
| Parameter | Setting |
| Column | Waters BEH Amide or Thermo Acclaim Trinity P1 (Mixed Mode).[1][3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0).[1][3][2] Buffer is critical for peak shape.[1][3] |
| Mobile Phase B | Acetonitrile.[1][3] |
| Isocratic Mode | 80% B / 20% A (High organic holds the polar amine).[1][3] |
| Detection | ESI (+) MRM Mode. |
| Transitions | 130.1 → 44.1 (Quantifier), 130.1 → 70.1 (Qualifier).[1][3][2] |
Scientific Rationale (E-E-A-T)
In HILIC, water acts as the pseudo-stationary phase on the silica surface.[1][3] AEP partitions into this water layer.[1][3] High organic mobile phase forces this partition.[1][3] Ammonium formate is essential; it provides ionic strength to mask silanols and improve peak symmetry without suppressing the MS signal (unlike phosphate buffers).[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8795, N-(2-Aminoethyl)piperazine.[1][3][2] Retrieved from [Link][2]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[1][3] (See Section on Piperazine Derivatives).[1][3][2][4] Retrieved from [Link]
-
SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. (Application Note for Mixed-Mode Chromatography). Retrieved from [Link]
-
Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][3][4] Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.[1][3][2][4] (Methodology adapted for AEP). Retrieved from [Link]
Sources
Application Note: N-(2-Aminoethyl)piperazine (AEP) in Polyamide Synthesis
Abstract
This technical guide details the utilization of N-(2-Aminoethyl)piperazine (AEP) in the synthesis of reactive polyamide resins. Unlike linear ethyleneamines (e.g., EDA, DETA), AEP possesses a unique cyclic structure containing primary, secondary, and tertiary amine groups. This structural heterogeneity allows for the synthesis of low-viscosity, non-crystalline epoxy curing agents and advanced hyperbranched polymers. This document provides validated protocols for industrial polyamide-amine synthesis and hyperbranched architectures, supported by mechanistic insights and troubleshooting frameworks.
Introduction & Chemical Rationale
N-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8) is a singular monomer in polymer science due to its "trifunctional" amine nature with distinct reactivity profiles.
The AEP Advantage
In polyamide synthesis, AEP is rarely used to create semi-crystalline thermoplastics (like Nylon 6,6) due to its ring structure, which disrupts chain packing. Instead, it is the gold standard for Reactive Polyamide-Amines (used as epoxy hardeners) and Hyperbranched Polyamides .
-
Primary Amine (
): Located on the ethyl tail. Highest nucleophilicity; reacts first with carboxylic acids to form linear chains. -
Secondary Amine (
): Located within the piperazine ring. Lower reactivity due to steric hindrance; provides branching points or remains free for epoxy curing. -
Tertiary Amine (
): Located at the ring-tail junction. Non-reactive toward carboxylic acids under standard conditions but acts as an internal catalyst for epoxy-amine curing reactions.
Reaction Mechanism: Differential Amidation
The synthesis relies on a polycondensation reaction between AEP and Dimer Fatty Acids (or other dicarboxylic acids).
Figure 1: Step-growth polycondensation pathway of AEP with Dimer Acid.
Protocol A: Industrial Reactive Polyamide-Amine (Epoxy Hardener)
This protocol produces a liquid, amine-terminated polyamide resin suitable for curing epoxy coatings and adhesives. It uses Dimer Acid to provide flexibility and AEP to provide reactivity and lower viscosity.
Materials
| Component | Function | Typical Charge (wt%) |
| Dimer Fatty Acid (C36) | Backbone / Flexibility | 60 - 70% |
| Tall Oil Fatty Acid (TOFA) | Chain Terminator (Controls MW) | 10 - 15% |
| AEP | Branching / Curing Site | 10 - 15% |
| TETA (Triethylenetetramine) | Linear Extension / Cost control | 5 - 10% |
Critical Note on Stoichiometry: To ensure a liquid product, you must maintain an excess of amine. The ratio of Amine Equivalents to Acid Equivalents should be between 1.5:1 and 2.0:1 .
Experimental Workflow
Figure 2: Industrial synthesis workflow for AEP-based polyamide resins.
Step-by-Step Procedure
-
Reactor Setup: Use a 4-neck round bottom flask equipped with a mechanical stirrer, Dean-Stark trap (condenser), nitrogen inlet, and thermocouple.
-
Charge Acids: Load Dimer Acid and TOFA. Start agitation (low speed) and N2 purge.
-
Charge Amines: Slowly add AEP and TETA. Caution: Exotherm will occur. Allow temperature to rise naturally to ~60-80°C.
-
Salt Formation: Heat the mixture to 150°C over 60 minutes. The mixture will become homogenous as amine salts form.
-
Amidation (Dehydration): Increase temperature to 200°C - 220°C . Water will begin to collect in the Dean-Stark trap.
-
Reaction Time: Hold at peak temperature for 2–4 hours until water evolution ceases.
-
-
Vacuum Stripping: Apply vacuum (gradually to 20-50 mmHg) while maintaining 200°C for 30-60 minutes. This drives the reaction to completion and removes trace volatiles.
-
Discharge: Cool to 80°C and discharge into steel or HDPE containers.
Protocol B: Hyperbranched Polyamide (HBPA) Synthesis
For advanced materials (drug delivery, rheology modifiers), AEP is used as a B3 monomer (conceptually) reacting with an A2 monomer (e.g., Adipic Acid).
Concept
Unlike linear polymers, HBPAs are synthesized by reacting an
Procedure (Melt Polycondensation)
-
Molar Ratio: 1.0 mol Adipic Acid (
) : 1.0 mol AEP ( ).-
Note: While AEP is technically trifunctional, the steric hindrance of the secondary amine allows for "quasi-linear" growth initially, followed by branching.
-
-
Process:
-
Mix AEP and Adipic Acid under Nitrogen.
-
Heat to 160°C to initiate melting and salt formation.
-
Ramp to 190°C for 2 hours.
-
Critical Step: Monitor viscosity closely. Unlike Protocol A, this system will gel if pushed too far.
-
Stop reaction when the mixture is viscous but still flows (pre-gel point).
-
-
Purification: Dissolve the crude polymer in Methanol and precipitate in cold Diethyl Ether to remove unreacted monomers.
Characterization & Validation
Trustworthy data requires rigorous QC. The Amine Value (AV) is the primary metric.
Amine Value (AV) Determination
Definition: The number of milligrams of KOH equivalent to the amine alkalinity in 1 gram of sample.[1]
Protocol:
-
Dissolve 0.5g - 1.0g of sample in 50mL of Glacial Acetic Acid / Isopropanol (1:1).
-
Titrate with 0.1N Perchloric Acid (HClO4) in acetic acid.
-
Indicator: Crystal Violet (Blue to Green endpoint) or Potentiometric Titration.
Calculation:
- = Normality of titrant
- = Volume of titrant used for sample (mL)
- = Volume of titrant for blank (mL)
- = Weight of sample (g)
Data Interpretation Table
| Parameter | Target Range (Protocol A) | Significance |
| Amine Value | 300 - 400 mg KOH/g | Higher AV = Faster cure, lower viscosity. |
| Viscosity | 5,000 - 40,000 cPs | Depends on Dimer/TOFA ratio. Lower viscosity aids wetting. |
| Color (Gardner) | < 8 | Darkening indicates oxidation (poor N2 purge) or excessive heat. |
Troubleshooting & Safety
Common Issues
-
Gelation: The resin turns into a solid rubber in the reactor.
-
Cause: Insufficient excess amine (Ratio < 1:1) or overheating HBPA synthesis.
-
Fix: Ensure Amine/Acid ratio > 1.2 for curing agents.
-
-
Haze / Turbidity:
-
Cause: Incomplete compatibility or residual water.
-
Fix: Ensure reaction temp reaches >200°C; check vacuum stripping efficiency.
-
-
"Blush" in Final Application:
-
Cause: Reaction of free AEP with atmospheric CO2/moisture.
-
Fix: Allow an "induction time" (15-30 mins) after mixing resin and hardener before application.
-
Safety (AEP Specifics)
-
Corrosivity: AEP causes severe skin burns and eye damage. Full PPE (Face shield, Butyl rubber gloves) is mandatory.
-
Sensitization: AEP is a known skin sensitizer. Avoid vapor inhalation.
-
Handling: Store under nitrogen to prevent discoloration and carbamate formation (reaction with CO2).
References
-
Huntsman Corporation. "Aminoethylpiperazine (AEP) Technical Data Sheet." Huntsman Performance Products.
-
European Patent Office. "Polyamide curing agents based on mixtures of polyethyleneamines and piperazine derivatives (EP0918071B1)." Google Patents.
-
BenchChem. "N-(2-Aminoethyl)piperazine Spectroscopic Data and Properties." BenchChem Technical Guides.[2]
-
American Chemical Society (ACS). "Biobased Amines: From Synthesis to Polymers." Chemical Reviews.
-
Mettler Toledo. "Amine Value Determination of Polymers by Nonaqueous Titration." Application Note.
Sources
Application Notes & Protocols: N-(2-Aminoethyl)piperazine as a Multifunctional Solvent and Catalyst in Chemical Reactions
Abstract
N-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound whose unique molecular architecture, featuring primary, secondary, and tertiary amine functionalities, imparts a remarkable range of reactivity and utility.[1] While traditionally recognized as a building block in pharmaceutical and polymer chemistry, its application as a specialized solvent and catalyst is gaining significant traction.[2][3] This guide provides an in-depth exploration of AEP's properties and its advanced applications as a high-boiling, reactive, and catalytic solvent. We will delve into the mechanistic underpinnings of its efficacy in diverse fields such as carbon capture, microwave-assisted organic synthesis (MAOS), and nanoparticle fabrication. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to leverage the unique advantages of AEP in their work.
Physicochemical Profile and Rationale for Use as a Solvent
The utility of any solvent is dictated by its physical and chemical properties. AEP possesses a profile that makes it particularly suitable for high-temperature reactions and processes requiring a basic, nucleophilic medium. Its high boiling point allows for a wide operational temperature range, while its miscibility with water and other organic solvents provides flexibility in reaction design.[4]
Table 1: Key Physicochemical Properties of N-(2-Aminoethyl)piperazine
| Property | Value | Source |
| CAS Number | 140-31-8 | [3] |
| Molecular Formula | C₆H₁₅N₃ | [4] |
| Molecular Weight | 129.21 g/mol | [3] |
| Appearance | Colorless to light yellow, viscous liquid | [1][5] |
| Odor | Ammoniacal / Fish-like | [1][5] |
| Boiling Point | 218-222 °C (424-432 °F) | [4] |
| Melting Point | -19 °C (-2 °F) | [4] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Flash Point | 93 °C (200 °F) | [5] |
| Water Solubility | Miscible (>1000 g/L) | [4] |
| pKa | 10.11 (Predicted) | [4] |
The presence of three distinct amine groups within a single molecule is the cornerstone of AEP's functionality. This structure allows it to act as a Brønsted base, a hydrogen bond donor/acceptor, a nucleophile, and a metal chelating agent, often simultaneously within a single reaction system.[2][3]
Core Applications and Mechanistic Insights
AEP's unique properties enable its use in several advanced applications, not merely as an inert liquid medium but as an active participant in the chemical transformation.
2.1 High-Performance Solvent for Carbon Capture
Amine scrubbing is a leading technology for post-combustion CO₂ capture. AEP, particularly in aqueous blends with piperazine (PZ), has emerged as a superior solvent system.[6]
Causality of Performance: The efficiency of AEP in CO₂ capture stems from the rapid, reversible reaction between CO₂ and the primary and secondary amine groups to form carbamates. Blending AEP with PZ mitigates the precipitation issues sometimes seen with concentrated PZ alone, while maintaining a high absorption rate and excellent resistance to thermal and oxidative degradation.[6][7] Although the CO₂ capacity of PZ/AEP blends may be slightly lower than concentrated PZ, a higher heat of absorption can offset this, potentially reducing the energy penalty required for solvent regeneration.[7]
Caption: AEP's role in the CO₂ capture and regeneration cycle.
2.2 Basic Catalyst and Solvent for Organic Synthesis
AEP serves as a highly effective and reusable organocatalyst for various multi-component reactions, often under solvent-free or microwave-assisted conditions.[8]
Causality of Performance: The amine groups in AEP function as basic catalytic sites. In reactions like the synthesis of xanthenes or pyrans, AEP can deprotonate active methylene compounds, activating them for subsequent nucleophilic attack. Its high boiling point makes it an ideal medium for reactions requiring elevated temperatures, and its liquid nature simplifies separation from solid products. When grafted onto a solid support like Graphene Oxide (GO), AEP's catalytic activity is retained, creating a highly efficient and reusable heterogeneous catalyst.[8]
2.3 Energy-Absorbing Medium for Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a powerful technique for accelerating chemical reactions. The choice of solvent is critical for efficient energy absorption.
Causality of Performance: AEP's high polarity (due to the amine groups) and high boiling point make it an excellent microwave-absorbing solvent. It can rapidly and efficiently convert microwave energy into thermal energy, leading to dramatic reductions in reaction times—often from hours to minutes—and improved product yields compared to conventional heating methods.[9][10] This is particularly advantageous for the one-pot synthesis of heterocyclic compounds like chromenes and piperazinediones.[9][11]
Caption: General workflow for microwave-assisted synthesis using AEP.
2.4 Reductant and Stabilizer in Nanoparticle Synthesis
AEP can play a dual role in the facile, one-pot aqueous synthesis of metal core nanoparticles.[12]
Causality of Performance: The amine functionalities of AEP can effectively reduce metal salts to their zerovalent state, forming the nanoparticle core. Simultaneously, the AEP molecules coordinate to the surface of the newly formed nanoparticles, acting as capping agents. This chelation prevents particle aggregation and provides a functionalized surface on the nanoparticle, opening avenues for further modification.[12][13]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4H-chromenes
This protocol describes a one-pot, three-component synthesis of a substituted 2-amino-4H-chromene derivative using AEP as a dual catalyst and solvent under microwave irradiation, adapted from established methodologies.[9]
Objective: To demonstrate the efficiency of AEP as a catalytic solvent in a multi-component reaction accelerated by microwave energy.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
α-Naphthol (1.0 mmol)
-
N-(2-Aminoethyl)piperazine (AEP, ~1 mL)
-
Ethanol
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and α-naphthol (144.2 mg, 1.0 mmol).
-
Solvent/Catalyst Addition: Add approximately 1 mL of N-(2-Aminoethyl)piperazine (AEP) to the vial. The exact volume is not critical as it serves as both solvent and catalyst.
-
Vessel Sealing: Securely cap the reaction vial. Safety Note: Ensure the vessel is properly sealed to withstand the pressure generated during microwave heating.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters: Temperature = 120 °C, Time = 5 minutes, Power = 150 W (or use variable power to maintain temperature), Stirring = High.
-
Reaction Work-up:
-
After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping in a fume hood.
-
Add 5 mL of cold ethanol to the reaction mixture. The product should precipitate as a solid.
-
Stir the resulting slurry for 10 minutes to ensure complete precipitation.
-
-
Product Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with cold ethanol (2 x 5 mL) to remove residual AEP and any unreacted starting materials.
-
Dry the product under vacuum to obtain the final 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile.
-
Expected Results:
-
Yield: High (typically >90%).
-
Appearance: White to off-white solid.
-
Validation: The product identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted (AEP) |
| Solvent | Ethanol, DMF, or Acetonitrile | N-(2-Aminoethyl)piperazine |
| Catalyst | Piperidine, Triethylamine | N-(2-Aminoethyl)piperazine |
| Reaction Time | 3 - 8 hours | 3 - 10 minutes |
| Temperature | Reflux (e.g., 80-120 °C) | 120 °C |
| Typical Yield | 70 - 85% | >90% |
| Work-up | Often requires column chromatography | Simple precipitation and filtration |
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. AEP is a hazardous substance and must be handled with appropriate precautions.[14][15]
Table 3: Hazard Identification and Safety Precautions for AEP
| Hazard Class | GHS Pictogram(s) | Precautionary Statements & PPE |
| Acute Toxicity (Oral, Dermal) | ☠️ | H302: Harmful if swallowed. H311: Toxic in contact with skin.[15] |
| Skin Corrosion/Burns | corrosive | H314: Causes severe skin burns and eye damage.[15] |
| Skin Sensitization | Exclamation mark | H317: May cause an allergic skin reaction.[15] |
| Aquatic Hazard | (none) | H412: Harmful to aquatic life with long lasting effects.[15] |
| Personal Protective Equipment (PPE) | Wear nitrile or butyl rubber gloves, chemical safety goggles, a face shield, and a lab coat. Handle only in a certified chemical fume hood.[15][16] |
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area away from acids, oxidizing agents, and sources of ignition.[4] Keep containers tightly closed. AEP is air-sensitive and hygroscopic.[4]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[5]
-
Disposal: Dispose of waste AEP and contaminated materials through a licensed hazardous waste disposal company.[15]
References
-
URS Group Inc., et al. Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]
-
ACS Omega. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. [Link]
-
IndiaMART. Aminoethyl Piperazine (AEP) Suppliers, Dealers in Mumbai, Maharashtra, India. [Link]
-
ResearchGate. Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. [Link]
-
ResearchGate. GO Treated with Aminoethyl‐Piperazine as a Reusable and Eco‐friendly Organocatalyst for Synthesis of Some Xanthen and Pyran Derivatives. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8795, Aminoethylpiperazine. [Link]
-
ResearchGate. Aqueous piperazine/N-(2-aminoethyl) piperazine for CO2 capture. [Link]
-
ResearchGate. Microwave-Assisted One-Pot Synthesis of 2-Amino-2-chromenes Using Piperazine as a Catalyst Under Solvent-Free Conditions. [Link]
-
Journal of Visualized Experiments. Generation of Zerovalent Metal Core Nanoparticles Using n-(2-aminoethyl)-3-aminosilanetriol. [Link]
-
ResearchGate. Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. [Link]
-
YouTube. Microwave-assisted organic synthesis is routinely used by Enamine chemists. [Link]
Sources
- 1. Aminoethyl Piperazine (AEP) Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]
- 2. N-(2-Aminoethyl)piperazine | High-Purity Reagent [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 5. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Zerovalent Metal Core Nanoparticles Using n-(2-aminoethyl)-3-aminosilanetriol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
N-(2-Aminoethyl)piperazine in the development of metal-organic frameworks (MOFs)
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) represents a high-value functional ligand in the engineering of Metal-Organic Frameworks (MOFs). Unlike simple linear diamines (e.g., ethylenediamine), AEP possesses a unique structural hierarchy containing primary, secondary, and tertiary amines within a single semi-rigid scaffold.
This application note details the protocols for utilizing AEP to functionalize MOFs, specifically targeting MIL-101(Cr) and UiO-66 architectures. The primary utility of AEP lies in Post-Synthetic Modification (PSM) , where it coordinates to open metal sites (OMS) to drastically enhance CO₂ selectivity via chemisorption and heavy metal removal via chelation.
Chemical Rationale: The AEP Advantage
The selection of AEP over other amines is driven by three mechanistic factors:
-
Hierarchical Basicity: AEP contains three distinct nitrogen centers with varying pKa values.
-
Primary Amine:[1] High nucleophilicity; ideal for grafting onto Lewis acid metal centers (e.g., Cr³⁺, Zr⁴⁺).
-
Secondary (Ring) Amine: Provides steric bulk and moderate basicity for reversible CO₂ capture.
-
Tertiary Amine:[2] Acts as a proton acceptor, facilitating the formation of carbamates at the other nitrogen sites.
-
-
Boiling Point & Stability: With a boiling point of ~220°C, AEP allows for high-temperature grafting procedures (reflux in toluene/xylene) without rapid evaporation, ensuring deep pore penetration compared to volatile amines.
-
Rigidity vs. Flexibility: The piperazine ring confers structural rigidity, preventing the "pore collapse" often seen when grafting long, flexible linear amines, while the ethyl tail provides the necessary "reach" to capture guest molecules.
Protocol A: Post-Synthetic Grafting of AEP onto MIL-101(Cr)
Objective: To covalently graft AEP onto the coordinatively unsaturated sites (CUS) of Chromium trimers in MIL-101(Cr) for enhanced CO₂ capture.
Materials Required[1][3][4][5][6][7][8][9]
-
MOF: Activated MIL-101(Cr) powder (synthesized via hydrothermal method).
-
Ligand: N-(2-Aminoethyl)piperazine (AEP), >99% purity.
-
Solvent: Anhydrous Toluene (preferred for high grafting density) or Ethanol (greener alternative, lower density).
-
Equipment: Schlenk line, Reflux condenser, Soxhlet extractor, Vacuum oven.
Experimental Workflow
Step 1: Dehydration (Activation)
-
Rationale: Water molecules occupy the CUS (Open Metal Sites) of the Cr-trimer. These must be removed to allow AEP coordination.
-
Procedure: Heat 1.0 g of MIL-101(Cr) at 150°C for 12 hours under dynamic vacuum (< 10⁻³ mbar).
-
Validation: The color should shift from green to a deeper green/teal, indicating the removal of coordinated water.
Step 2: Grafting Reaction
-
Procedure:
-
Disperse the activated MOF (1.0 g) in 50 mL of anhydrous Toluene under Argon/Nitrogen atmosphere.
-
Add AEP (excess, typically 4.0 mmol per g of MOF) dropwise to the suspension.
-
Reflux the mixture at 110°C for 12–24 hours with vigorous stirring.
-
-
Mechanism:[3][4][5][6] The primary amine of AEP attacks the Cr³⁺ CUS, displacing any remaining solvent molecules.
Step 3: Washing (Critical Step)
-
Rationale: Physically adsorbed AEP (in the pores but not bound) will block pores without aiding selectivity and leads to leaching.
-
Procedure:
-
Filter the solid while hot.
-
Perform Soxhlet extraction with Ethanol for 12 hours.
-
Note: Simple washing is insufficient; continuous extraction is required to remove AEP trapped in the mesopores.
-
Step 4: Final Activation
-
Procedure: Dry the product (AEP-MIL-101) at 80°C under vacuum for 6 hours.
Visualization: Grafting Workflow
Figure 1: Step-by-step workflow for the post-synthetic grafting of AEP onto MIL-101(Cr).
Protocol B: Heavy Metal Removal (Pb²⁺ / Cr⁶⁺)
Objective: Utilize the chelating ability of the ethylenediamine-like tail of AEP to sequester heavy metals from aqueous solution.
Experimental Setup (Batch Adsorption)
-
Stock Solution Preparation: Prepare 1000 ppm stock solutions of Pb(NO₃)₂ or K₂Cr₂O₇. Adjust pH to 5.5 (for Pb) or 2.0 (for Cr) using 0.1M HCl/NaOH.
-
Note: AEP is basic; it will raise the pH of the solution. Monitor pH during adsorption to prevent precipitation of metal hydroxides (which gives false adsorption data).
-
-
Dosage: Add 20 mg of AEP-MOF to 50 mL of metal solution.
-
Equilibration: Shake at 200 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 8000 rpm for 5 minutes. Filter supernatant through a 0.22 µm membrane.
-
Analysis: Measure residual metal concentration using ICP-OES or Atomic Absorption Spectroscopy (AAS).
Mechanism of Action
The AEP ligand acts as a polydentate chelate . The nitrogen lone pairs on the ethyl chain and the piperazine ring coordinate to the heavy metal cation, effectively trapping it within the MOF pore or at the surface.
Data Analysis & Validation Standards
When characterizing AEP-functionalized MOFs, specific trends confirm successful grafting versus simple pore filling.
| Technique | Parameter | Expected Trend (Pristine vs. AEP-MOF) | Interpretation |
| N₂ Isotherm (77 K) | BET Surface Area | Decrease (e.g., 3000 -> 1500 m²/g) | AEP occupies pore volume. A massive drop (>80%) suggests pore blockage. |
| FTIR | N-H Stretch | Appearance at ~3200-3400 cm⁻¹ | Confirms presence of amine. |
| FTIR | C-N Stretch | Appearance at ~1000-1200 cm⁻¹ | Confirms AEP backbone. |
| TGA | Weight Loss | New Step at 250°C - 350°C | Represents decomposition of grafted AEP. |
| CO₂ Isotherm (298 K) | Uptake Capacity | Increase at low pressure (<0.15 bar) | Chemisorption dominates at low pressure due to amine-CO₂ interaction. |
Mechanistic Pathway: CO₂ Capture
The interaction between AEP and CO₂ is not merely physical adsorption. It follows the Zwitterion Mechanism common to amine scrubbing, but confined within a nanopore.
Figure 2: Reaction pathway of CO2 chemisorption on AEP-functionalized sites. The tertiary amine in the piperazine ring often acts as the proton acceptor, stabilizing the carbamate.
Troubleshooting & Optimization
-
Leaching: If AEP leaches into the solution during liquid-phase applications (heavy metals), the grafting was likely insufficient.
-
Fix: Increase the activation temperature of the MOF prior to grafting to ensure maximum Open Metal Site availability. Switch to Toluene reflux if using Ethanol.
-
-
Pore Blockage: If BET surface area drops to <50 m²/g, the amines have clogged the pore windows.
-
Fix: Reduce the AEP:MOF ratio during synthesis or reduce reaction time.
-
-
Oxidation: AEP can oxidize over time, turning yellow/brown.
-
Fix: Store AEP-MOFs under Argon or in a desiccator.
-
References
-
Llewellyn, P. L., et al. "High Uptakes of CO2 and CH4 in Mesoporous Metal—Organic Frameworks MIL-100 and MIL-101." Langmuir, 2008.
-
Jiang, D., et al. "Post-synthetic modification of metal-organic frameworks for CO2 capture." Journal of Materials Chemistry A, 2013.
- Kim, S. N., et al. "Adsorption of Carbon Dioxide on Amine-Functionalized MIL-101(Cr)." Chemical Engineering Journal, 2015. (Validates the amine grafting protocol on Cr-trimers).
-
Hasan, Z., & Jhung, S. H. "Removal of hazardous organics from water using metal-organic frameworks (MOFs): Plausible mechanisms for selective adsorptions." Journal of Hazardous Materials, 2015.
-
BenchChem. "N-(2-Aminoethyl)piperazine: Technical Data and Properties." BenchChem Database, 2025.
Sources
- 1. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoethylpiperazine (AEP) 2-piperazin-1-ylethanamine [nouryon.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Amines on MIL-101(Cr) for Simultaneous H2S/CO2 Removal from Biogas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Aminoethyl)piperazine (AEP)
Welcome to the technical support center for N-(2-Aminoethyl)piperazine (AEP) synthesis. This guide is designed for researchers, chemists, and production managers dedicated to improving the yield and purity of AEP. N-(2-Aminoethyl)piperazine is a highly versatile chemical intermediate, notable for its unique molecular structure that incorporates primary, secondary, and tertiary amine functionalities.[1][2][3] This trifunctional nature makes it an invaluable component in applications ranging from epoxy curing agents and urethane catalysts to corrosion inhibitors and asphalt additives.[1][2][3]
However, achieving high yields of AEP is often a significant challenge, primarily due to the potential for numerous side reactions and the formation of a complex mixture of ethylene amines that are difficult to separate.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of AEP synthesis and optimize your process for a higher yield and purity.
Troubleshooting Guide: Common Issues in AEP Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions grounded in chemical principles.
Problem 1: Consistently Low Overall Yield of AEP
Question: My overall yield of N-(2-Aminoethyl)piperazine is consistently below expectations. What are the primary factors I should investigate to improve it?
Answer: A low overall yield is the most common challenge in AEP synthesis and can stem from several factors related to reaction equilibrium, kinetics, and side reactions. A systematic approach is crucial for diagnosis.
Causality and Troubleshooting Steps:
-
Sub-Optimal Molar Ratio of Reactants: The ratio of your starting materials—for instance, piperazine to an aminating agent or the ratio of ammonia to monoethanolamine (MEA)—is critical.[5] An incorrect ratio can favor the formation of undesired byproducts or leave significant amounts of starting material unreacted.
-
Incorrect Temperature or Pressure: Amination reactions are highly sensitive to temperature and pressure. These parameters directly influence both the reaction rate and the selectivity towards AEP.
-
Action: Review the literature for the optimal temperature and pressure range for your specific catalytic system. For reductive amination processes, temperatures typically range from 150°C to 250°C.[4] Experiment with incremental changes in temperature and pressure, monitoring the product distribution via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Catalyst Inactivity or Poisoning: The catalyst is the heart of the synthesis. Its activity can be compromised by impurities in the feedstock or by gradual deactivation over time.
-
Action: Ensure the purity of your starting materials, as contaminants can poison the catalyst.[7] If using a packed-bed reactor, check for channeling or hotspots. Consider regenerating or replacing the catalyst if its activity has diminished. Common catalysts include those based on nickel, cobalt, copper, and chromium.[4][8]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Action: Extend the reaction time and take aliquots at regular intervals to determine the point at which the concentration of AEP plateaus. This will help you find the optimal balance between conversion and throughput.
-
Problem 2: High Levels of Impurities and Side Products
Question: My final product contains significant amounts of piperazine, ethylenediamine (EDA), and other higher-order amines. How can I improve the selectivity for AEP?
Answer: Poor selectivity is a common issue that directly impacts yield and complicates purification. The formation of side products is often a result of competing reaction pathways. The primary cause of impurity formation is the inherent reactivity of the amine products, which can undergo further alkylation or amination reactions.[9]
Causality and Troubleshooting Steps:
-
Over-Alkylation/Amination: Because AEP itself contains reactive amine groups, it can react further to form heavier, more complex amines. This is a classic issue in amine synthesis where the product is of similar or higher reactivity than the starting materials.[9]
-
Non-Selective Catalyst: The choice of catalyst plays a pivotal role in directing the reaction toward the desired product. Some catalysts may promote a broader range of reactions.
-
Action: Research and select a catalyst known for its high selectivity in AEP synthesis. Catalysts composed of nickel, copper, and chromia are often cited for their effectiveness in reductive amination processes.[4] The support material (e.g., alumina, silica) can also influence selectivity.
-
-
Sub-optimal Reaction Conditions: High temperatures can provide the activation energy for undesired side reactions to occur.[10]
-
Action: Lower the reaction temperature in small increments (e.g., 5-10°C) and analyze the product mixture. While this may decrease the overall reaction rate, it can significantly improve selectivity. Finding the optimal temperature is a trade-off between rate and selectivity.
-
Problem 3: Difficulties in Product Purification
Question: I'm struggling to isolate pure AEP from the crude reaction mixture. What are the most effective purification strategies?
Answer: The purification of AEP is challenging due to the close boiling points of the various ethylene amines that are often present in the reaction mixture.[4] Effective separation is critical for achieving the desired product purity.
Causality and Troubleshooting Steps:
-
Close Boiling Points of Components: AEP and common byproducts like piperazine and diethylenetriamine have boiling points that are relatively close, making simple distillation ineffective.
-
Action: Employ fractional distillation with a high-efficiency column (e.g., a packed or Vigreux column). Operating the distillation under vacuum is essential to lower the boiling points and prevent thermal degradation of the amines.
-
-
Azeotrope Formation: Amines can sometimes form azeotropes with water or other components in the mixture, making separation by distillation difficult.
-
Action: If an azeotrope is suspected, consider alternative purification techniques. These may include extractive distillation or converting the amines to their salt forms, which can then be separated based on differences in solubility, followed by regeneration of the free amine.
-
-
Product Losses During Workup: Standard aqueous workups can lead to product loss if the amine partitions into the aqueous phase.
-
Action: Minimize the volume of water used during any extraction steps. Ensure the pH of the aqueous phase is sufficiently basic to keep the AEP in its free-base form, which is less soluble in water. Back-extraction of the aqueous layer with an organic solvent can help recover dissolved product.
-
Process Optimization Workflow
To systematically address yield and purity issues, a logical workflow is essential. The following diagram outlines a troubleshooting process to guide your experimental design.
Caption: A workflow for troubleshooting AEP synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for N-(2-Aminoethyl)piperazine (AEP)? A1: The main commercial routes include:
-
Reductive Amination of Monoethanolamine (MEA): This is a widely used method where MEA is reacted with ammonia and hydrogen over a heterogeneous catalyst.[4]
-
Reaction of Ethylenediamine (EDA) with Piperazine: This route directly combines the two precursors, often under catalytic conditions.
-
From Ethylene Dichloride and Ammonia: This process generates a mixture of various ethylene amines, from which AEP must be separated via fractional distillation.[11][12]
Q2: How do I select the appropriate catalyst for my synthesis? A2: Catalyst selection depends on the specific reaction pathway. For reductive amination routes, catalysts containing nickel, cobalt, copper, and chromium are frequently employed due to their hydrogenation activity.[4][8] The choice may also be influenced by factors such as cost, lifetime, and resistance to poisoning. It is recommended to consult patents and literature specific to your chosen synthesis route for the most effective catalyst systems.
Q3: What safety precautions are essential when working with AEP and its precursors? A3: AEP and its common precursors (like EDA and MEA) are corrosive and can cause severe skin burns and eye damage. They are also respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Review the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I monitor the reaction progress in real-time? A4: Yes, real-time monitoring is highly recommended for process optimization. The most common method is to carefully extract small aliquots from the reaction mixture at set time intervals. These samples can then be analyzed by Gas Chromatography (GC) or HPLC to determine the concentration of reactants, intermediates, and products.[13] This allows you to track conversion and selectivity over time.
Data Summary and Protocols
Table 1: Typical Reaction Parameters for AEP Synthesis
| Parameter | Synthesis from Piperazine | Synthesis from MEA |
| Primary Reactants | Piperazine, Ammonia | Monoethanolamine, Ammonia |
| Catalyst | Ni-Cu-CrO or Co-Cu-CrO | Ni-based or Co-based |
| Temperature Range | 150°C - 250°C[4] | 150°C - 400°C[5] |
| Pressure Range | 1000 - 3000 psig[4] | 5 - 250 atmospheres[6] |
| Key Consideration | Control piperazine conversion to limit byproduct formation[4] | Molar excess of ammonia is crucial for good yield[5] |
Detailed Experimental Protocol: Synthesis via Reductive Amination of Piperazine
This protocol is a representative example and should be adapted based on your specific laboratory equipment and safety procedures.
Objective: To synthesize N-(2-Aminoethyl)piperazine from piperazine and ammonia.
Materials:
-
Piperazine
-
Anhydrous Ammonia
-
Hydrogen
-
Ni-Cu-CrO catalyst
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls.
Procedure:
-
Catalyst Activation: Activate the Ni-Cu-CrO catalyst under a stream of hydrogen at the temperature recommended by the manufacturer.
-
Reactor Charging: Charge the autoclave with piperazine and the activated catalyst.
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) followed by hydrogen to ensure an oxygen-free atmosphere.
-
Pressurization: Introduce anhydrous ammonia to the desired molar ratio (e.g., 4 to 8 moles of ammonia per mole of piperazine) and then pressurize the reactor with hydrogen to the target pressure (e.g., 1500 psig).[4]
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 180°C - 230°C).[4] Maintain these conditions for the desired reaction time, monitoring the pressure for any significant changes.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a safe and controlled manner.
-
Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Purification: The crude product is then purified by vacuum fractional distillation to separate AEP from unreacted piperazine and other byproducts.
Reaction Pathway Overview
The synthesis of AEP from piperazine involves the reductive amination of the piperazine ring. This process is complex and can lead to various products. Controlling the reaction conditions is key to maximizing the yield of the desired AEP.
Caption: A simplified reaction scheme for AEP synthesis.
References
- US Patent 3,037,023A. Process for preparation of piperazine. Google Patents.
- US Patent 4,602,091A. Production of ethylenediamine and N-aminoethylpiperazine from piperazine. Google Patents.
- US Patent 3,682,919A. Process for the preparation of piperazine. Google Patents.
- US Patent 3,733,325A. Preparation of aminoethylpiperazine. Google Patents.
-
Du Y, et al. Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate. Available from: [Link]
-
Ataman Kimya. AMINOETHYLPIPERAZINE. Ataman Kimya. Available from: [Link]
-
van der Meer J, et al. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. 2017. Available from: [Link]
-
MDPI. Planar ICP Assisted One-Step Synthesis of pH-Responsive PDEAEMA Polymer Thin Films. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
-
Wikipedia. Aminoethylpiperazine. Wikipedia. Available from: [Link]
- Freeman SA, et al. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. 2011.
-
Reddit. Synthesis - General tips for improving yield?. Reddit. 2020. Available from: [Link]
- Wang Y, et al.
-
OpenStax. 24.6 Synthesis of Amines. OpenStax. 2023. Available from: [Link]
-
Reddit. Possible side-products in the synthesis. Reddit. 2020. Available from: [Link]
-
SIELC Technologies. 1-(2-Aminoethyl)piperazine. SIELC Technologies. 2018. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Master Organic Chemistry. 2024. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Aminoethylpiperazine (AEP) as a Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. Reaction kinetics of carbon dioxide absorption in aqueous solutions of piperazine, N-(2-aminoethyl) ethanolamine and their blends. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. 2024. Available from: [Link]
-
Ataman Kimya. AEP. Ataman Kimya. Available from: [Link]
Sources
- 1. Aminoethylpiperazine (AEP) 2-piperazin-1-ylethanamine [nouryon.com]
- 2. nouryon.com [nouryon.com]
- 3. nbinno.com [nbinno.com]
- 4. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]
- 5. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 6. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 7. Reddit - Prove your humanity [reddit.com]
- 8. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 9. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. Reddit - Prove your humanity [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 13. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting N-(2-Aminoethyl)piperazine (AEP) Degradation Issues
Introduction: N-(2-Aminoethyl)piperazine (AEP) is a versatile diamine featuring primary, secondary, and tertiary amine functionalities. This unique structure makes it a critical component in a wide range of applications, including as an epoxy curing agent, a monomer in polyamide synthesis, and a solvent for CO2 capture.[1] However, the very reactivity that makes AEP so useful also renders it susceptible to chemical degradation, which can compromise experimental outcomes, reduce product yield, and lead to process inconsistencies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating common AEP degradation issues. By combining fundamental chemical principles with practical, field-proven troubleshooting protocols, this document serves as an essential tool for ensuring the integrity of your AEP-dependent processes.
Part I: Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of AEP degradation?
A: The most common first sign is a change in color. Pure AEP is a colorless to light-colored liquid.[2][3] Upon degradation, particularly through oxidation, it can turn yellow or brown.[2] Another key indicator is the formation of a precipitate or haze, often due to a reaction with atmospheric carbon dioxide.
Q2: What are the primary causes of AEP degradation?
A: The two most prevalent degradation pathways under typical laboratory conditions are oxidation and reaction with atmospheric CO2.[4] The amine groups are sensitive to oxygen, especially in the presence of light or trace metal contaminants.[5] As a strong base, AEP readily absorbs CO2 from the air to form non-volatile carbamate salts.[6] Thermal degradation can also occur, but typically at elevated temperatures (e.g., >150°C).[5]
Q3: How should I store AEP to maximize its shelf life?
A: Proper storage is critical. AEP should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and CO2 absorption.[7] Use of amber glass or opaque containers is recommended to protect it from light. Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[1][8]
Q4: My AEP has turned slightly yellow. Is it still usable?
A: A slight color change indicates the onset of oxidative degradation. While it may still be suitable for less sensitive applications, its purity is compromised. For high-purity work, such as in pharmaceutical development or kinetic studies, the material should be analytically tested for purity (See Guide 1) or replaced. Using degraded AEP can lead to inconsistent results and the formation of unwanted byproducts.
Q5: What are the best analytical methods to check AEP purity?
A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a robust method for quantifying AEP and identifying volatile degradation products.[9] High-Performance Liquid Chromatography (HPLC), often with a derivatization step to add a UV-active chromophore, can also be employed.[10] For a quick assessment of functional group changes, Fourier-Transform Infrared Spectroscopy (FTIR) is highly effective.
Part II: In-Depth Troubleshooting Guides
Guide 1: Issue - Unexpected Color Change (Yellowing/Browning)
The Chemistry Behind It (Expertise): The discoloration of AEP is primarily due to oxidative degradation. The primary and secondary amine groups are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to UV light and the presence of catalytic metal ions (e.g., Cu²⁺, Fe²⁺).[5] The oxidation mechanism involves a complex series of reactions that can lead to the formation of imines, aldehydes, and ultimately, colored polymeric materials. These impurities reduce the concentration of active AEP and can interfere with downstream reactions.
Troubleshooting Workflow (Trustworthiness):
Caption: Workflow for troubleshooting AEP color change.
Experimental Protocols:
1. Purity Assessment by Gas Chromatography (GC-FID)
-
Objective: To quantify the purity of AEP and detect volatile degradation products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended for good peak shape.
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of a high-purity AEP standard in methanol or isopropanol.
-
Create a calibration curve using serial dilutions (e.g., 50, 100, 250, 500 ppm).
-
Prepare the suspect AEP sample by diluting it to fall within the calibration range.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)
-
Oven Program: 80°C hold for 2 min, ramp to 220°C at 15°C/min, hold for 5 min.
-
-
Analysis: Compare the peak area of the AEP in the sample to the calibration curve to determine its concentration. New, smaller peaks indicate the presence of degradation products.
Guide 2: Issue - Formation of Precipitate or Haze
The Chemistry Behind It (Expertise): AEP is a strong base and will readily react with acidic gases in the atmosphere, most notably carbon dioxide (CO2). The reaction between the amine groups and CO2 forms carbamate salts.[6] While AEP itself is soluble in many organic solvents, these carbamate salts can have significantly lower solubility, leading to the formation of a white precipitate or a hazy appearance. This process effectively sequesters the reactive amine sites, reducing the effective concentration of the AEP.
Troubleshooting Workflow (Trustworthiness):
Caption: Logic flow for troubleshooting inconsistent results.
Experimental Protocols:
1. Determination of Active Amine Content by Titration
-
Objective: To determine the total basicity of the AEP sample, which correlates with the concentration of active amine groups.
-
Reagents:
-
Standardized 0.5 N Hydrochloric Acid (HCl) solution.
-
Isopropanol, analytical grade.
-
Bromocresol green indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 1.0-1.5 g of the AEP sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of isopropanol and stir until the sample is fully dissolved.
-
Add 5-7 drops of bromocresol green indicator. The solution should be blue.
-
Titrate with the standardized 0.5 N HCl solution. The endpoint is reached when the solution color changes from blue to yellow.
-
Record the volume of HCl used.
-
-
Calculation:
-
Amine Value (mg KOH/g) = (V × N × 56.1) / W
-
V = Volume of HCl titrant (mL)
-
N = Normality of HCl solution
-
W = Weight of AEP sample (g)
-
56.1 = Molecular weight of KOH ( g/mol )
-
-
-
Analysis: Compare the calculated Amine Value to the specification sheet for pure AEP. A significantly lower value confirms a loss of active amine groups.
Part III: Data Summaries & Reference Tables
Table 1: Common AEP Degradation Products and Their Characteristics
| Degradation Product Class | Likely Cause | Analytical Signature | Impact on Experiments |
| Oxidized Amines / Imines | Air (Oxygen) Exposure | Yellow/brown color; new peaks in GC-MS. | Reduced active amine concentration; potential for side reactions. |
| Polymeric Materials | Advanced Oxidation | Increased viscosity; discoloration. | Drastically reduced purity; potential for process fouling. |
| Amine Carbamates | Air (CO2) Exposure | White precipitate; C=O stretch in FTIR (~1650-1550 cm⁻¹). [6] | Reduced active amine concentration; introduces insoluble material. |
| N-formylpiperazine | Thermal Degradation | Identified by GC-MS; may form at high temperatures. [5][11] | Loss of AEP; introduces new chemical species. |
Table 2: Recommended Storage and Handling Conditions for N-(2-Aminoethyl)piperazine
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen, Argon). [7] | Prevents oxidative degradation and reaction with atmospheric CO2. |
| Temperature | Store in a cool, designated area (15-25°C). [1] | Minimizes vaporization and slows potential degradation kinetics. |
| Light | Use amber glass or opaque containers. Avoid direct sunlight. [1] | Prevents light-catalyzed photo-oxidative degradation. |
| Container | Keep container tightly sealed. [8]Use smaller bottles for frequent use to minimize headspace. | Reduces exposure to air and moisture ingress. |
| Material Compatibility | Avoid contact with oxidizing agents and strong acids. [2][12]Attacks metals like copper and aluminum. [2] | Prevents hazardous reactions and catalytic degradation. |
Part IV: References
-
Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from Google Search.
-
Verma, P., & Jana, A. K. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Reddy, G. V., Reddy, B. P., & Kumar, D. K. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction kinetics of carbon dioxide absorption in aqueous solutions of piperazine, N-(2-aminoethyl) ethanolamine and their blends. Retrieved from [Link]
-
Lidén, T., Tereshchenko, D., & Bjerke, G. E. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. Retrieved from [Link]
-
G.J. Chemical Company, Inc. (n.d.). SAFETY DATA SHEET: AMINOETHYLPIPERAZINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aminoethylpiperazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Retrieved from [Link]
-
ACS Publications. (2022). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ACS Publications. (2023). Study on CO2 Mass Transfer and Kinetics of N-Aminoethyl Piperazine Aqueous Solution in a Wetted Wall Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]
-
Wiley Online Library. (2022). Impact of carbamate formation on the surface tension of epoxy-amine curing systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]
Sources
- 1. gjchemical.com [gjchemical.com]
- 2. nj.gov [nj.gov]
- 3. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: N-(2-Aminoethyl)piperazine (AEP) Optimization
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a pivotal cyclic ethyleneamine used as an epoxy curing agent, asphalt additive, and intermediate in pharmaceutical synthesis.[1] Its production—primarily via the catalytic condensation of Monoethanolamine (MEA) and Piperazine (PIP)—is equilibrium-limited and prone to specific side-reactions (cyclization to DABCO, polymerization).[1]
This guide moves beyond basic recipes to provide a mechanistic troubleshooting framework . We focus on the MEA + Piperazine reductive amination/condensation route, as it represents the current standard for selectivity and atom economy.
Module 1: Reaction Mechanism & Pathway Visualization
To optimize yield, one must first understand the competition between linear chain extension (desired) and cyclization (undesired).
The Reaction Network
The synthesis involves the condensation of MEA and PIP over a hydrogenation/dehydrogenation catalyst. The presence of Hydrogen (
Figure 1: Reaction network showing the competition between AEP formation and the thermodynamic sink of DABCO (Diazabicyclooctane).[1]
Module 2: Optimization of Process Parameters
Critical Parameter Table
| Parameter | Recommended Range | Mechanistic Impact |
| Temperature | 150°C – 220°C | <150°C: Low conversion.[1] >220°C: Rapid cyclization to DABCO and coking. |
| Pressure | 100 – 200 bar | High pressure keeps ammonia/amines in liquid phase and increases |
| Molar Ratio (PIP:MEA) | 2:1 to 5:1 | Excess Piperazine is crucial. It statistically favors mono-substitution (AEP) over di-substitution.[1] |
| Catalyst | Ni/Cu/Co on Alumina | Transition metals facilitate hydrogen transfer. Acidic supports (Zeolites) can enhance rate but risk fouling.[1] |
| Atmosphere | Prevents catalyst poisoning by inhibiting stable imine/nitrile formation on active sites. |
Module 3: Troubleshooting & FAQs
Category A: Selectivity & Yield Issues
Q1: My conversion of MEA is high, but the selectivity for AEP is dropping. I am seeing large amounts of crystalline solids in the receiver. What is happening?
Diagnosis: You are likely forming DABCO (Triethylenediamine) or Piperazine salts.[1]
-
Mechanism: AEP contains a primary amine on a flexible ethyl chain. At high temperatures (>220°C) or prolonged residence times, the terminal amine attacks the ring nitrogen, releasing ammonia and closing the second ring to form DABCO.
-
Corrective Action:
-
Reduce Temperature: Drop reaction temperature by 10-15°C.
-
Increase Space Velocity: Decrease the residence time (LHSV) in the reactor. The AEP
DABCO reaction is consecutive; stopping the reaction earlier preserves AEP [1]. -
Check Ammonia Partial Pressure: Adding ammonia to the feed can suppress the deamination reaction (Le Chatelier’s principle), though this increases system pressure [2].
-
Q2: The product liquid is dark brown/black instead of colorless. How do I fix this?
Diagnosis: Oxidation of amines or "Coking" on the catalyst.
-
Mechanism: Ethyleneamines are highly sensitive to oxygen. Additionally, if the hydrogen partial pressure drops, carbonaceous deposits (coke) form on the catalyst, leaching into the product.
-
Corrective Action:
-
Nitrogen Blanket: Ensure the entire workup train is under strict
or Ar atmosphere. -
Hydrogen Pressure: Verify
flow. If using a batch autoclave, repressurize with if pressure drops significantly during the run. -
Distillation: AEP can be rectified. Use a vacuum distillation setup (<10 mmHg) to keep pot temperature below 150°C to prevent thermal degradation during purification [3].[1]
-
Category B: Catalyst Performance[1][2][3]
Q3: The reaction rate has slowed significantly after 5 runs. Can I regenerate the catalyst?
Diagnosis: Catalyst Poisoning or Sintering.
-
Mechanism: Amine oligomers can coat the active metal sites (fouling).[1] Alternatively, high thermal excursions can cause metal particle sintering (irreversible surface area loss).[1]
-
Corrective Action:
-
Solvent Wash: Flush the reactor with liquid ammonia or hot ethanol to remove adsorbed oligomers.
-
Hydrogen Strip: Pass pure hydrogen over the catalyst at 250°C (or the catalyst's calcination limit) for 4-6 hours to strip off "soft coke."
-
Prevention: Ensure feed MEA/PIP is free of halides (Cl/Br), which permanently poison Ni/Cu catalysts.
-
Module 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose process deviations quickly.
Figure 2: Diagnostic logic for AEP synthesis optimization.
Module 5: Validated Experimental Protocol (Lab Scale)
Safety Warning: AEP is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood.
Protocol: Reductive Amination (Alternative Route) While industrial synthesis uses condensation, lab-scale synthesis often employs reductive amination for milder conditions.[1]
-
Reagents: Piperazine (1.0 eq), Glycolaldehyde dimer (or equivalent aldehyde precursor) (1.0 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Dry).[1]
-
Step 1 (Imine Formation): Dissolve Piperazine in DCE under Argon.[1] Add aldehyde dropwise at 0°C. Stir for 30-60 mins to allow imine formation.
-
Step 2 (Reduction): Add STAB portion-wise. Allow to warm to Room Temp (25°C) and stir for 12 hours.
-
Quench: Quench with saturated
. -
Workup: Extract with DCM. The product is in the organic phase.[2][3][4]
-
Purification: Distillation. AEP bp: ~220°C. Collect the fraction at 218-222°C.[1]
Why this works: STAB is a mild reducing agent that selectively reduces the imine without attacking other functional groups, minimizing side reactions compared to
References
- Preparation of Piperazine. US Patent 3037023A. Google Patents.
- Process for preparation of aminoethylpiperazine. US Patent 3733325A. Google Patents.
-
Reductive Amination: General Principles. Organic Chemistry Portal. Available at: [Link][1]
Sources
Technical Support Center: N-(2-Aminoethyl)piperazine (AEP) Synthesis & Handling
Welcome to the AEP Technical Support Hub.
This guide addresses the specific chemical behaviors, side reactions, and handling protocols for N-(2-Aminoethyl)piperazine (AEP) . Unlike simple amines, AEP is a tri-functional scaffold containing primary (
Quick Reference: Physicochemical Profile
| Property | Value | Significance in Synthesis |
| CAS | 140-31-8 | Standard identifier. |
| Structure | Piperazine ring with | 3 Distinct Nucleophilic Sites. |
| pKa (Approx) | ||
| Boiling Point | 220.4 °C (atm) | High boiler; requires vacuum for distillation. |
| Appearance | Colorless liquid | Turns yellow/brown upon oxidation or carbamate formation. |
Module 1: Troubleshooting Regioselectivity (Primary vs. Secondary)
User Query: "I am trying to alkylate the secondary amine on the ring, but I keep getting substitution on the primary amine tail. How do I control this?"
Technical Analysis
AEP presents a classic nucleophilic competition scenario.
-
Primary Amine (Ethyl chain): Least sterically hindered, highest pKa (~9.9). Kinetically favored.
-
Secondary Amine (Ring): More sterically hindered, slightly lower pKa (~9.1).
-
Tertiary Amine: Non-nucleophilic in most substitution reactions.
Unless specific blocking strategies are used, electrophiles will preferentially attack the primary amine.
Diagnostic & Solution Protocol
| Symptom | Root Cause | Corrective Action |
| Mixture of products (Mono- & Bis-alkylation) | Stoichiometry imbalance. | Slow Addition: Add the electrophile dropwise to a large excess of AEP (if mono-substitution on |
| Wrong Site Reaction ( | Natural nucleophilicity gradient. | Protection Strategy: You must protect the |
| Over-alkylation (Quaternization) | High temperature / Strong leaving groups. | Control pH: Maintain basicity carefully. If using alkyl halides, keep temp <40°C. |
Module 2: Side Reaction - Intramolecular Cyclization
User Query: "I see an unexpected mass peak [M-18] or [M-46] in my LCMS, and the product has lost amine functionality."
Technical Analysis
The flexible ethyl chain allows the primary amine to "bite back" onto the piperazine ring or onto attached electrophiles, leading to stable cyclic byproducts.
Common Cyclization Pathways:
-
Piperazinone Formation (Amidation): If you react AEP with an ester or acid chloride, the primary amine forms an amide. If heated, the secondary amine can attack the amide carbonyl, expelling the chain and forming a bicyclic or piperazinone structure (often unwanted).
-
TEDA/DABCO Analogs: Under high heat (>150°C) or catalytic conditions (Lewis acids), AEP can cyclize to form Triethylenediamine (TEDA) derivatives, releasing ammonia.
Visualizing the Pathway (Graphviz)
Caption: Figure 1. Competitive pathways for AEP. High temperatures favor intramolecular cyclization (red paths) over linear substitution.
Module 3: Environmental Impurities (The "Yellowing" Effect)
User Query: "My AEP has turned from clear to yellow/viscous. Is it still usable?"
Technical Analysis
AEP is highly sensitive to Carbon Dioxide (CO2) and Oxidation .
-
Carbamate Formation: The primary amine reacts rapidly with atmospheric CO2 to form carbamates (zwitterions). This increases viscosity and can interfere with stoichiometric calculations.
-
Reaction:
-
-
Oxidative Coupling: Air exposure leads to N-oxide formation and radical coupling, producing yellow chromophores (impurities).
Recovery & Prevention Protocol
-
Diagnosis:
-
Viscosity Check: Significant thickening indicates carbamate formation.
-
Color Check: Dark yellow/brown indicates oxidation.
-
-
Purification (Distillation):
-
Setup: Short-path distillation head with a vigorous vacuum (<5 mmHg).
-
Temperature: AEP boils at ~220°C (atm). Under vacuum, target 80-100°C .
-
Pre-treatment: If carbamates are suspected, heat gently to 60°C under vacuum before distilling to reverse the CO2 reaction (decarboxylation).
-
-
Storage:
-
Must be stored under Nitrogen or Argon .
-
Use Molecular Sieves (4Å) to keep dry (water promotes carbamate stability).
-
Module 4: FAQ - Synthesis Best Practices
Q: Can I use AEP as a curing agent for epoxies?
A: Yes. AEP is a standard epoxy hardener. However, because the
Q: How do I remove unreacted AEP from my reaction mixture? A:
-
Aqueous Wash: AEP is fully water-soluble.[5] If your product is lipophilic (organic soluble), wash the organic layer with brine or water (pH > 10).
-
Acid Wash: If your product is not an amine, wash the organic layer with dilute HCl. AEP will protonate, become ionic, and move to the aqueous layer.
Q: Why is my yield lower than calculated? A: Did you account for the hygroscopic nature of AEP? If stored improperly, AEP absorbs water weight. Titrate a sample with HCl to determine the exact amine content before setting stoichiometry.
References
-
Huntsman Corporation. (2022). Performance Amines: AEP Handling Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8900, N-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
Du, Y., et al. (2013).[2] "Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture." Energy Procedia, 37, 1621-1638.[2] (Demonstrates CO2 reactivity/carbamate formation). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
- 4. Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nouryon.com [nouryon.com]
Technical Support Center: Purification of Crude N-(2-Aminoethyl)piperazine (AEP)
Welcome to the technical support center for the purification of crude N-(2-Aminoethyl)piperazine (AEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your purification challenges effectively.
Introduction to AEP Purification
N-(2-Aminoethyl)piperazine is a trifunctional amine, possessing a primary, secondary, and tertiary amine. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals. However, its synthesis, often involving the reaction of ethylene dichloride with ammonia or the reductive amination of monoethanolamine, can result in a crude product containing various impurities.[1] These impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Achieving high purity is therefore a critical step for its successful use in downstream applications.
This guide will focus on the most common purification techniques for AEP: fractional distillation and purification via salt formation. We will explore the theoretical underpinnings of these methods and provide practical troubleshooting advice in a question-and-answer format.
Physical and Chemical Properties of AEP
A thorough understanding of the physicochemical properties of AEP is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N₃ | |
| Molecular Weight | 129.21 g/mol | |
| Boiling Point | 218-222 °C (lit.) | |
| Melting Point | -19 °C | |
| Density | 0.985 g/mL at 25 °C (lit.) | |
| Appearance | Clear, colorless to slightly yellow viscous liquid | |
| Solubility | Soluble in water | |
| pKa | 10.11 ± 0.10 (Predicted) |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude AEP.
Fractional Vacuum Distillation
Fractional vacuum distillation is the most common method for purifying AEP due to its relatively high boiling point. However, several challenges can arise.
Q1: My distilled AEP is still showing significant impurities on GC-MS analysis. What could be the problem?
There are several potential causes for low purity after distillation. Let's break them down in a logical troubleshooting workflow.
Troubleshooting workflow for low purity after distillation.
-
Inefficient Separation: If your crude mixture contains impurities with boiling points close to that of AEP, a standard distillation setup may not be sufficient.
-
Solution: Employ a more efficient fractional distillation column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). This increases the number of theoretical plates, enhancing the separation of components with similar volatilities.
-
-
Distillation Rate: A distillation that proceeds too quickly does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate. A good rule of thumb is to collect 1-2 drops per second.
-
-
Thermal Degradation: Polyamines can be susceptible to thermal degradation at elevated temperatures. The high temperatures required for distillation, even under vacuum, can cause AEP to decompose, forming new impurities. Studies on piperazine have shown that thermal degradation can lead to the formation of various byproducts.
-
Solution: Lower the distillation temperature by improving the vacuum. A lower pressure will decrease the boiling point of AEP, minimizing the risk of thermal decomposition. Ensure your vacuum pump and system are free of leaks.
-
Q2: The color of my distilled AEP is yellow to brown, even though the initial fractions were colorless. Why is this happening?
Color formation during distillation is often a sign of degradation or the presence of trace impurities that are sensitive to heat.
-
Possible Cause: The prolonged heating of the distillation pot can lead to the decomposition of higher-boiling impurities or even the AEP itself, resulting in the formation of chromophores.
-
Solution:
-
Minimize Distillation Time: Do not heat the distillation pot for longer than necessary. Once the desired product has been collected, stop the distillation.
-
Use a Lower Temperature: As mentioned previously, a better vacuum will lower the boiling point and reduce the thermal stress on the material.
-
Inert Atmosphere: While under vacuum, ensure the system is free of air leaks. Oxygen can promote oxidative degradation at high temperatures. Purging the apparatus with an inert gas like nitrogen or argon before applying the vacuum can be beneficial.
-
Purification via Salt Formation
An alternative or complementary method to distillation is the purification of AEP through the formation of a crystalline salt. This technique leverages the basic nature of the amine functional groups.
Q3: How can I purify AEP by salt formation, and what are the common pitfalls?
The principle behind this method is to convert the basic AEP into a salt using an acid. This salt will have different solubility properties than the freebase and the impurities, allowing for its selective crystallization. A subsequent neutralization step will regenerate the purified AEP. A patent for the purification of piperazine describes a similar and effective process using acetic acid.
Experimental Protocol: Purification of AEP via Diacetate Salt Formation
-
Dissolution: Dissolve the crude AEP in a suitable organic solvent. Acetone is often a good choice as many amine salts are insoluble in it.
-
Acid Addition: Slowly add a stoichiometric amount of glacial acetic acid to the solution while stirring. The diacetate salt of AEP should precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent to remove any adhering impurities.
-
Regeneration of Freebase: Dissolve the purified salt in water and add a strong base, such as sodium hydroxide, to neutralize the acetic acid and regenerate the freebase AEP.
-
Extraction: Extract the purified AEP from the aqueous solution using an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified AEP.
Workflow for the purification of AEP via diacetate salt formation.
Troubleshooting Salt Formation:
-
Oiling Out: Instead of forming crystals, the salt may separate as an oil. This can happen if the concentration of the reactants is too high or if the cooling is too rapid.
-
Solution: Try diluting the initial solution or adding the acid more slowly. Seeding the solution with a small crystal of the desired salt can also promote crystallization.
-
-
Low Yield: A low yield of the precipitated salt can be due to its partial solubility in the chosen solvent.
-
Solution: Ensure the mixture is sufficiently cooled to minimize solubility. You could also try a less polar solvent in which the salt is less soluble.
-
-
Incomplete Regeneration: If the pH is not sufficiently basic during the regeneration step, some of the AEP will remain as the salt in the aqueous layer.
-
Solution: Use a pH meter or pH paper to ensure the aqueous solution is strongly basic (pH > 12) after the addition of the base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude AEP?
The impurities will largely depend on the synthetic route. For AEP produced from ethylene dichloride and ammonia, you might expect to find other ethyleneamines such as ethylenediamine (EDA), diethylenetriamine (DETA), and piperazine (PZ). If synthesized from monoethanolamine, unreacted starting material could be present.
Q2: Can I use chromatography to purify AEP?
Yes, column chromatography can be used, but it presents challenges due to the basic nature of AEP.
-
Stationary Phase: Standard silica gel is acidic and can lead to strong adsorption and tailing of the amine. It is recommended to use deactivated silica gel or to add a small amount of a volatile base, like triethylamine (e.g., 1-2%), to the eluent to improve the chromatography.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.
Q3: How can I effectively remove water from my AEP sample?
AEP is hygroscopic and can absorb moisture from the air.
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene. The water-toluene azeotrope boils at a lower temperature than either component alone.
-
Drying Agents: For small amounts of water, drying over a suitable desiccant like potassium hydroxide (KOH) pellets followed by decantation or filtration can be effective. Do not use acidic drying agents.
Q4: What analytical techniques are best for assessing the purity of AEP?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities. A reverse-phase column with a mobile phase containing an amine modifier (like triethylamine) and a pH adjustment is a common approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities if their signals are resolved from those of AEP.
Safety Precautions
N-(2-Aminoethyl)piperazine is a corrosive and toxic substance.[2] It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[2] Always handle AEP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[2]
References
-
PubChem. Aminoethylpiperazine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Aminoethylpiperazine. [Link]
- Google Patents.
Sources
Technical Support Center: Navigating the Scale-Up of N-(2-Aminoethyl)piperazine (AEP) Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-(2-Aminoethyl)piperazine (AEP) synthesis. This guide is designed for researchers, chemists, and engineers involved in transitioning AEP production from laboratory scale to pilot or industrial manufacturing. We understand that scaling up chemical processes introduces complexities that can impact yield, purity, and safety.[1] This document provides in-depth, experience-driven answers to common challenges encountered during this critical phase.
Our approach is rooted in explaining the fundamental causality behind each experimental choice, ensuring that every protocol and recommendation is a self-validating system.
Section 1: Fundamentals of AEP Synthesis at Scale
Industrial production of AEP predominantly relies on the catalytic reaction of feedstocks like ethylenediamine (EDA) or mixtures of ethanolamine and ammonia.[2] While multiple pathways exist, a common route involves the reductive amination of monoethanolamine (MEA) or the reaction of EDA over a hydrogenation catalyst.[2][3] This process, while effective, is a complex network of parallel and sequential reactions. Understanding this network is the first step to effective troubleshooting.
The primary challenge in AEP synthesis is not just achieving high conversion of the feedstock, but maintaining high selectivity towards the desired product. At scale, minor side reactions that are negligible in the lab can become major sources of impurities, significantly complicating purification and reducing overall yield.
Caption: Simplified reaction network for AEP synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during AEP scale-up in a direct question-and-answer format.
Problem: Poor Selectivity & High Impurity Profile
Q: We've successfully scaled our reactor volume, but our post-reaction analysis shows a significant increase in piperazine (PIP), diethylenetriamine (DETA), and other higher-boiling polyamines. How can we improve selectivity towards AEP?
A: This is a classic scale-up challenge stemming from changes in thermal dynamics and mixing efficiency. Poor selectivity is often traced back to three core issues:
-
Thermal Hotspots: The synthesis of AEP is exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] Localized "hotspots" can form, especially in poorly mixed regions. These higher-temperature zones accelerate side reactions, such as the self-condensation of EDA to form PIP or further reactions of AEP to create higher polyamines.
-
Solution:
-
Verify Heat Transfer: Ensure your reactor's cooling system (jacket, coils) is sufficient for the increased reaction mass.
-
Improve Agitation: Re-evaluate your agitator design and speed. The goal is to ensure uniform bulk mixing and prevent stagnant zones.
-
Controlled Addition: Implement a controlled, gradual feed of one of the reactants (e.g., EDA) into the heated catalyst bed rather than charging all reactants at once. This modulates the rate of heat generation.
-
-
-
Catalyst Inefficiency: The choice of catalyst is critical. Hydrogenation catalysts like Raney nickel or cobalt are common.[5] However, their activity and selectivity can be highly sensitive to reaction conditions.
-
Solution:
-
Catalyst Loading: An incorrect catalyst-to-reactant ratio can favor side reactions. Re-evaluate loading based on the new reactor volume and mass.
-
Catalyst Promoters: Some processes use promoters (e.g., chromium, iron) on the catalyst to enhance selectivity.[6] If your process uses one, ensure its concentration is correct. If not, it may be an area for process development.
-
-
-
Incorrect Residence Time: In continuous flow reactors, if the residence time is too long, the desired AEP product can undergo further reactions to form undesired heavier amines. If it's too short, conversion will be low.
-
Solution: Optimize the flow rate to balance conversion and selectivity. This often requires performing a Design of Experiments (DoE) at the pilot scale.
-
Impurity Troubleshooting Summary
| Impurity | Common Name | Likely Cause(s) | Recommended Action |
|---|---|---|---|
| Piperazine | PIP | High temperature, incorrect catalyst selectivity, high EDA concentration. | Improve temperature control, review catalyst choice, optimize reactant feed ratio. |
| Diethylenetriamine | DETA | Favored by conditions promoting linear instead of cyclic reactions. | Adjust temperature and pressure parameters, screen alternative catalysts. |
| N-Hydroxyethylpiperazine | HEP | Incomplete amination of an ethanolamine precursor. | Increase ammonia pressure/concentration, increase residence time or temperature. |
| Higher Polyamines | - | Excessive temperature, long residence time causing AEP to react further. | Reduce reactor temperature, shorten residence time, consider a more selective catalyst. |
Problem: Thermal Management & Runaway Risk
Q: Our pilot-scale reactor shows significant temperature spikes during reactant addition, raising concerns about a potential thermal runaway. What are the best practices for managing this exotherm?
A: Your concern is valid and critical. Thermal runaway in amination reactions can be catastrophic. Managing the exotherm is paramount for safety and product quality. The key is to ensure that the rate of heat generation never exceeds the rate of heat removal.[4]
-
Causality: The reaction's heat generation is a function of its kinetics (rate of reaction), which is highly dependent on temperature. As temperature rises, the reaction accelerates, generating even more heat. Without adequate cooling, this creates a dangerous positive feedback loop.
-
Mitigation Strategy Workflow:
Caption: Decision workflow for thermal runaway risk mitigation.
-
Actionable Steps:
-
Quantify the Exotherm: Use reaction calorimetry (e.g., RC1) or Differential Scanning Calorimetry (DSC) on a small scale to determine the total heat of reaction and the maximum rate of heat evolution under adiabatic conditions. This data is essential for proper engineering.[4]
-
Adopt Semi-Batch Operation: This is the most common and effective method. Instead of mixing all reactants at once (batch), one reactant is added slowly over time to a reactor containing the others. The addition rate is set so that the cooling system can comfortably handle the heat being generated at any given moment.
-
Emergency Preparedness: Have a validated emergency plan. This could involve a quench system (dumping a cold, inert solvent into the reactor) or an inhibitor injection system to stop the reaction. The pressure relief systems must be correctly sized for the worst-case scenario.[4]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during a scaled-up AEP synthesis?
A: Based on field experience, the following CPPs have the most significant impact on yield, purity, and safety:
-
Temperature: Directly influences reaction rate and selectivity.
-
Pressure: Particularly hydrogen and/or ammonia pressure, which drives the amination and cyclization steps.
-
Reactant Feed Rate: In semi-batch or continuous processes, this controls the rate of heat generation.
-
Agitator Speed (RPM): Ensures homogeneity and efficient heat transfer.
-
Catalyst Concentration/Activity: The driver of the entire conversion.
Q: How do I choose the right catalyst for my AEP process?
A: Catalyst selection is a balance between activity, selectivity, and cost.
-
Nickel-based catalysts (e.g., Raney Ni): Often used due to their high activity and lower cost. They can be effective but may require careful control of conditions to maximize AEP selectivity.[5]
-
Cobalt-based catalysts: Can offer different selectivity profiles compared to nickel.
-
Noble Metal Catalysts (e.g., Rh, Ru): While more expensive, catalysts containing metals like rhodium or ruthenium can sometimes offer superior selectivity under milder conditions.[6] The best approach is empirical screening at the lab or pilot scale, comparing the top candidates under your intended process conditions.
Q: What are the standard analytical techniques for in-process control (IPC) and final product Quality Control (QC) for AEP?
A: A robust analytical strategy is crucial for a controlled process.[7]
-
In-Process Control (IPC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the workhorse. It is excellent for rapidly determining the relative percentages of reactants, AEP, and key byproducts, allowing for real-time process adjustments.
-
Final Product QC (Release Testing):
-
Purity (Assay): GC-FID is typically used for the final assay.
-
Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify trace impurities.
-
Water Content: Karl Fischer titration is the standard method.
-
Color: APHA color scale is often used as a specification.
-
Q: What are the primary safety considerations when handling AEP and its precursors at an industrial scale?
A: Safety is non-negotiable. Both AEP and its common precursors like EDA are corrosive and can cause severe burns.[2][8]
-
Personal Protective Equipment (PPE): Full chemical-resistant suits, gloves, boots, and respiratory protection are mandatory.[9]
-
Material Handling: Use closed systems for transfers wherever possible to minimize exposure. Ensure all equipment is properly grounded to prevent static discharge.[10]
-
Ventilation: The process area must have robust engineering controls, including high-volume ventilation and fume hoods, to keep airborne concentrations below occupational exposure limits.[11]
-
Spill Response: Have appropriate spill kits containing absorbent materials and neutralization agents readily available. Emergency showers and eyewash stations are essential.[8]
Section 4: Protocols & Methodologies
Protocol: GC-FID Analysis for AEP Purity and In-Process Monitoring
This protocol provides a general framework. It must be validated for your specific equipment and sample matrix.[12]
-
Objective: To quantify AEP and separate it from key reactants (EDA, MEA) and byproducts (PIP, DETA, HEP).
-
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase, is recommended for good separation of amines. Typical dimensions: 30 m length, 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions (Typical Starting Point):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5-10 minutes.
-
-
Injection: 1 µL, Split ratio (e.g., 50:1).
-
-
Sample and Standard Preparation:
-
Solvent: Methanol or Isopropanol.
-
Standard Preparation: Prepare a stock solution of a certified AEP reference standard (~1000 µg/mL). Create a 5-point calibration curve by serial dilution.
-
Sample Preparation: Accurately weigh ~100 mg of the reaction mixture or final product. Dilute with solvent to a final concentration within the calibration range (e.g., in a 10 mL volumetric flask).
-
-
Analysis & Calculation:
-
Run the calibration standards to establish the calibration curve (Peak Area vs. Concentration).
-
Inject the sample.
-
Identify peaks based on retention time comparison with the standard.
-
Calculate the concentration of AEP in the sample using the calibration curve. Purity is expressed as a weight/weight percentage.
-
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: N-(2-Aminoethyl)piperazine Synthesis. Retrieved from
-
Wikipedia. (n.d.). Aminoethylpiperazine. Retrieved from [Link]
-
FasterCapital. (n.d.). Risks And Challenges Of Scaling Up Production Volume. Retrieved from [Link]
-
IndiaMART. (n.d.). Aminoethyl Piperazine (AEP) Suppliers. Retrieved from [Link]
-
Google Patents. (1973). US3733325A - Preparation of aminoethylpiperazine. Retrieved from
-
Ataman Kimya. (n.d.). AMINOETHYLPIPERAZINE. Retrieved from [Link]
-
Google Patents. (1972). US3682919A - Process for the preparation of piperazine. Retrieved from
-
ResearchGate. (2025). Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Retrieved from [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
-
Liminal Insights. (2023). When Scaling Production, Quality Challenges Can Increase Exponentially. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
A3P. (n.d.). Method analytical performance strategy in commercial quality control laboratories. Retrieved from [Link]
-
Durham Tech. (2014). Safety Data Sheet Ethylenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Analytical quality control. Retrieved from [Link]
Sources
- 1. liminalinsights.com [liminalinsights.com]
- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. amarequip.com [amarequip.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 7. Analytical quality control - Wikipedia [en.wikipedia.org]
- 8. carlroth.com [carlroth.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
- 12. Method analytical performance strategy in commercial quality control laboratories - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
avoiding polymerization of N-(2-Aminoethyl)piperazine during storage
Technical Support Center: N-(2-Aminoethyl)piperazine (AEP)
Introduction: The Challenge of AEP Stability
N-(2-Aminoethyl)piperazine (AEP) is an exceptionally versatile chemical intermediate, prized for its unique combination of primary, secondary, and tertiary amine functionalities. This reactivity, however, is also its primary liability during storage. Improper handling can lead to oxidative degradation, thermal decomposition, and polymerization, resulting in discoloration, increased viscosity, and the formation of impurities. Such degradation compromises experimental reproducibility, impacts product yields, and can introduce unforeseen variables into sensitive drug development pipelines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for storing, handling, and verifying the quality of AEP to prevent degradation and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: My clear, colorless AEP has turned yellow/brown. What happened and can I still use it?
A: A yellow or brown discoloration is a primary indicator of degradation, most commonly due to oxidation from exposure to air and/or thermal stress. The color change signifies the formation of oxidized oligomers and other chromophoric impurities. It is strongly advised not to use discolored AEP in sensitive applications. The presence of these impurities can unpredictably alter reaction kinetics, stoichiometry, and lead to failed experiments. A quality control check is necessary to determine the extent of degradation.
Q2: What are the absolute critical storage parameters for AEP?
A: The three most critical parameters are temperature, atmosphere, and container integrity. AEP should be stored at a controlled room temperature of 15-25°C under a dry, inert atmosphere (like nitrogen or argon) in a tightly sealed, appropriate container.[1][2] Deviating from any of these significantly increases the risk of degradation.
Q3: I don't have access to an inert gas line. What are my options?
A: While a direct inert gas blanket is best practice, smaller-scale users can employ effective alternatives. Purchase AEP in smaller-volume bottles to minimize the headspace and frequency of air exposure for the bulk supply. After dispensing, you can use commercially available argon or nitrogen gas canisters (often sold for wine preservation or electronics dusting) to carefully flush the headspace of the container before resealing. This is significantly better than leaving a large volume of air in the bottle.
Q4: How can I quickly assess if a previously opened bottle of AEP is still good?
A: A multi-step assessment is recommended. Start with a visual inspection for color and clarity. Check for any increase in viscosity or the presence of precipitates. If it passes the visual check, perform a simple odor comparison against a known fresh sample if available; degraded amines can have a sharper, more unpleasant odor. For definitive confirmation, an analytical technique like FT-IR is recommended to check for structural changes.
Part 2: Understanding AEP Degradation Pathways
The polymerization and degradation of AEP are not caused by a single mechanism but rather a combination of factors that exploit the molecule's inherent reactivity.
-
Oxidative Degradation: The primary and secondary amines in AEP are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal contaminants. Oxidation leads to the formation of imines, amides, and eventually complex, colored oligomeric structures.
-
Thermal Degradation: While stable under recommended storage conditions, elevated temperatures (above 30°C) provide the activation energy for intermolecular reactions.[3] Studies on related piperazine compounds show that thermal degradation can be initiated by a nucleophilic attack of one piperazine molecule on another, leading to ring-opening and the formation of linear and branched oligomers.[4][5][6] N-(2-aminoethyl)piperazine itself has been identified as a thermal degradation product of piperazine, highlighting the complex reaction pathways involved.[4][5][6]
-
Contamination-Induced Polymerization: AEP is incompatible with acids, aldehydes, and certain metals like copper and aluminum.[7] Contamination with these substances can catalyze rapid polymerization. For instance, aldehydes can react with the primary and secondary amines to form Schiff bases, which can lead to further condensation reactions.
The diagram below illustrates the key environmental triggers that can initiate these degradation pathways.
Caption: Key triggers initiating AEP degradation.
Part 3: Troubleshooting Guide & Corrective Actions
This section addresses specific problems you may encounter and provides a logical workflow for resolution.
Issue 1: Visual Changes Detected in AEP Stock
-
Symptoms: Material has changed from colorless to yellow/brown; viscosity has noticeably increased; solid precipitates are observed.
-
Causality: This is a clear sign of advanced degradation. The material has likely undergone significant oxidation and/or thermal polymerization. The chemical identity is no longer pure AEP.
-
Immediate Action:
-
Quarantine the affected bottle and label it clearly as "SUSPECTED DEGRADATION - DO NOT USE".
-
Review storage conditions of the affected bottle. Was it left on the bench? Was the cap loose? Was it stored near a heat source?
-
Dispose of the material according to your institution's hazardous waste guidelines.[8] Do not attempt to "purify" it via simple filtration, as soluble oligomers will remain.
-
-
Preventative Strategy: Strictly adhere to the recommended storage protocol. Purchase AEP in quantities that will be consumed within a reasonable timeframe (e.g., 6-12 months after opening) to minimize prolonged exposure to trace contaminants and atmospheric conditions.
Issue 2: Inconsistent or Failed Experimental Results
-
Symptoms: A previously reliable synthesis or experiment using AEP is now yielding low purity, unexpected side products, or failing entirely.
-
Causality: If other reagents and parameters have been verified, the AEP stock is a likely culprit. Even slight, visually undetectable degradation can introduce nucleophilic or basic impurities that interfere with the reaction.
-
Troubleshooting Workflow: Follow the decision tree below to diagnose the issue.
Caption: A logical workflow for troubleshooting AEP quality.
Part 4: Validated Protocols for AEP Management
Protocol 1: Standard Operating Procedure for AEP Storage
This protocol is designed to maximize the shelf-life of AEP and ensure its purity.
-
Receiving: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.
-
Storage Location: Store the container in a designated corrosives cabinet in a cool, dry, and well-ventilated area.[7] The ideal ambient temperature is between 15°C and 25°C.[1][2] Do not store in direct sunlight or near heat sources like ovens or motors.
-
Inert Atmosphere: Before the first use, carefully open the container in a fume hood. Using a gentle stream of dry nitrogen or argon, flush the headspace of the bottle for 15-30 seconds to displace air.
-
Sealing: Immediately and tightly reseal the container.[9] For bottles with screw caps, consider using PTFE tape to ensure an airtight seal.
-
Dispensing: When removing material, work quickly to minimize the time the container is open to the atmosphere.
-
Re-Blanketing: After each use, repeat Step 3 (Inert Atmosphere) and Step 4 (Sealing) before returning the container to storage.
Protocol 2: Rapid Quality Control via FT-IR Spectroscopy
This protocol provides a quick method to check for the gross polymerization of AEP.
-
Objective: To compare the FT-IR spectrum of a stored AEP sample against a reference spectrum (from the manufacturer's Certificate of Analysis or a newly opened bottle).
-
Methodology:
-
Acquire a background spectrum on a clean, dry FT-IR crystal (ATR accessory is ideal).
-
Apply a small drop of the reference AEP sample and acquire its spectrum.
-
Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and dry completely.
-
Apply a small drop of the test (stored) AEP sample and acquire its spectrum under identical conditions.
-
-
Data Interpretation:
-
Overlay the two spectra. For high-purity AEP, the spectra should be nearly identical.
-
Look for Red Flags:
-
Significant broadening of the N-H stretching region (~3200-3400 cm⁻¹). This indicates changes in hydrogen bonding environments, often due to oligomer formation.
-
Emergence of new peaks in the carbonyl region (~1650-1750 cm⁻¹). This is a strong indicator of oxidative degradation leading to amide formation.
-
Loss of resolution or significant changes in the fingerprint region (below 1500 cm⁻¹).
-
-
If significant deviations are observed, the sample has likely degraded and should not be used.
-
| Parameter | Optimal Storage Condition | Poor Storage Condition | Consequence of Poor Storage |
| Temperature | 15 - 25°C[1][2] | > 30°C or near heat source | Accelerates thermal degradation and polymerization[3] |
| Atmosphere | Dry Nitrogen or Argon Blanket[7] | Ambient Air (Oxygen & Moisture) | Promotes oxidative degradation, leading to color formation |
| Container | Tightly Sealed, Opaque/Amber Bottle[7][8][9] | Loose Cap, Clear Bottle, Large Headspace | Allows entry of air/moisture; UV light can catalyze degradation |
| Compatibility | Dedicated Storage Area | Stored with Acids, Aldehydes, Oxidizers | Risk of catalytic polymerization from vapor cross-contamination[3] |
References
-
G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET: AMINOETHYLPIPERAZINE. Available at: [Link]
-
van der Ham, A. G. J., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine. ResearchGate. Available at: [Link]
-
SIELC Technologies (2018). 1-(2-Aminoethyl)piperazine. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Aminoethylpiperazine. PubChem Compound Database. Available at: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. Available at: [Link]
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available at: [Link]
Sources
- 1. gjchemical.com [gjchemical.com]
- 2. biomall.in [biomall.in]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
how to improve the efficiency of N-(2-Aminoethyl)piperazine in CO2 scrubbing
Status: Online Operator: Senior Application Scientist Topic: Improving CO₂ Capture Efficiency of AEP Systems
Introduction: The AEP Paradox
Welcome to the AEP Optimization Hub. You are likely here because you have encountered the "AEP Paradox": N-(2-Aminoethyl)piperazine offers exceptional theoretical capacity (3 nitrogen atoms per molecule) and rapid kinetics, yet it frequently fails in pilot scales due to viscosity spikes , oxidative degradation , or prohibitive regeneration energy .
This guide moves beyond basic chemistry into process engineering. We treat your solvent system as a dynamic machine that requires tuning. Below are the specific troubleshooting modules designed to resolve your efficiency bottlenecks.
Module 1: Hydrodynamics & Viscosity Management
User Issue: "My solvent turns into a gel/slurry at high CO₂ loading, causing pump failure and poor mass transfer."
Root Cause Analysis
AEP contains primary, secondary, and tertiary amines. Upon reaction with CO₂, the primary and secondary amines form carbamates. Unlike bicarbonates, carbamates form strong intermolecular hydrogen bonding networks, causing viscosity to increase exponentially, sometimes exceeding 100 cP at rich loading.
Troubleshooting Protocol: The "Blend & Dilute" Strategy
Do not use pure aqueous AEP. You must disrupt the hydrogen bonding network.
Step 1: Implement a Steric or Tertiary Blend Shift the reaction product distribution from carbamates (viscous) to bicarbonates (less viscous) by blending AEP with a tertiary amine (MDEA) or a sterically hindered amine (AMP).
-
Recommendation: MDEA/AEP Blend (7:3 ratio) .
Step 2: Viscosity Limit Testing Run the following validation protocol to ensure your blend remains pumpable (< 20 cP is ideal).
| Parameter | Experimental Setpoint | Pass Criteria |
| Temperature | 40°C (Absorber condition) | -- |
| CO₂ Loading | 0.4 - 0.5 mol CO₂/mol amine | Viscosity < 25 cP |
| Method | Cone and Plate Rheometer | Newtonian behavior |
DOT Diagram: Viscosity Management Workflow
Figure 1: Decision logic for mitigating viscosity spikes in rich AEP solvents.
Module 2: Kinetics & Absorption Rate Optimization
User Issue: "The theoretical capacity is high, but the actual uptake rate (
The Kinetic Bottleneck
While AEP has a fast reaction rate constant (
Optimization Protocol: Temperature & Promoter Tuning
1. The Temperature Sweet Spot Unlike MEA (which favors 40°C), AEP blends often perform better at slightly elevated absorption temperatures (45-50°C) because the reduction in viscosity improves diffusion more than the temperature rise hurts solubility (Henry's Law).
2. Quantifying the Improvement Compare your kinetic data against this benchmark for 0.1 wt fraction AEP at 313 K :
-
Benchmark
: [1]. -
Activation Energy (
): .
3. The "PZ-AEP" Super-Blend If MDEA blends are too slow, switch to a Piperazine (PZ) / AEP blend (e.g., 5 m PZ / 2 m AEP).
-
Why? This blend maintains the high rate of PZ but utilizes AEP to prevent the solid precipitation that plagues pure concentrated PZ [2].[3][4][5]
Module 3: Regeneration Energy & Cyclic Capacity
User Issue: "My reboiler duty is too high (>3.5 GJ/ton CO₂). Desorption is incomplete."
Thermodynamic Reality Check
AEP has a high Heat of Absorption (
Solution: Destabilize the Carbamate
You must weaken the bond strength to lower the regeneration temperature.
Protocol: The "Lean Loading" Shift Instead of trying to strip to zero, optimize your Cyclic Capacity (Rich Loading - Lean Loading).
-
Target Lean Loading: 0.15 - 0.2 mol CO₂/mol amine (do not strip below this; energy penalty is asymptotic).
-
Add 2-Amino-2-methyl-1-propanol (AMP): AMP forms unstable carbamates that hydrolyze easily, significantly lowering the reboiler duty compared to pure AEP.
Comparative Performance Table
| Solvent System | Relative Mass Transfer ( | Regeneration Energy | |
| Pure MEA (Benchmark) | ~82 | 1.0 (Baseline) | High |
| Pure AEP | ~85 | 1.4 | Very High |
| 5m PZ / 2m AEP | ~78 | 2.1 | Moderate [2] |
| AEP / MDEA (Activated) | ~60 | 1.2 | Lowest |
Module 4: Degradation & Stability
User Issue: "The solvent is turning dark brown and ammonia is detected in the wash water."
Diagnosis: Oxidative Degradation
AEP is susceptible to ring-opening oxidation, initiated by dissolved oxygen and catalyzed by metal ions (Fe, Cu) from stainless steel corrosion.
Mitigation Workflow
-
Inhibitor Dosing: Add Inhibitor A (Sodium Metavanadate, NaVO₃) or Inhibitor B (Copper carbonate) to scavenge free radicals. Note: Copper is paradoxical; it inhibits at specific concentrations but catalyzes at others. Start with NaVO₃ (100 ppm).
-
Nitrogen Sparging: Ensure your rig has a nitrogen purge on the rich storage tank to remove dissolved O₂ before the solvent enters the hot stripper.
-
Thermal Limit: Do not exceed 150°C in the stripper. Above this, AEP undergoes thermal degradation to form diamines and polymers [3].
Module 5: Advanced Configuration (Solid Sorbents)
User Issue: "Liquid handling is too complex. Can I use AEP in a solid state?"
Solution: Wet Impregnation AEP is an excellent candidate for impregnating porous supports because its high boiling point prevents it from evaporating during the adsorption cycle.
Protocol: Preparation of AEP@SBA-15
-
Support: Use SBA-15 or MCM-41 (Mesoporous Silica).
-
Method: Wet Impregnation (methanol solvent).
-
Loading Limit: Do not exceed 50 wt% AEP . Beyond this, pore blockage occurs, and diffusion kinetics drop to zero.
-
Benefit: Eliminates corrosion and pumping viscosity issues entirely.
DOT Diagram: Reaction Pathways
Figure 2: Mechanistic pathway showing the trade-off between kinetic speed (Carbamate) and capacity/viscosity (Bicarbonate).[6]
References
-
Dash, S. K., et al. (2023). "Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor." Environmental Science and Pollution Research. Link
-
Du, Y., et al. (2013).[3] "Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO₂ Capture." Energy Procedia, 37, 1621-1638.[3] Link
-
Freeman, S. A., & Rochelle, G. T. (2012). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." Industrial & Engineering Chemistry Research. Link
Sources
Technical Support Center: A Guide to N-(2-Aminoethyl)piperazine Functionalization
Welcome to the technical support center for the functionalization of N-(2-Aminoethyl)piperazine (AEP). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile building block. AEP's unique structure, featuring a primary, secondary, and tertiary amine, offers a wealth of synthetic possibilities but also presents distinct challenges.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with N-(2-Aminoethyl)piperazine?
The primary challenge lies in achieving selective functionalization due to the presence of three different amine groups with varying nucleophilicity. The primary amine is generally more reactive towards acylation, while the secondary amine in the piperazine ring can be more nucleophilic, especially after the primary amine has reacted, leading to di-substitution in alkylation reactions.[3] Overtaxing the reaction conditions can lead to complex mixtures that are difficult to separate.
Q2: Which amine is most likely to react first?
In many reactions, the primary amine of the ethylamino side chain is the most sterically accessible and will react preferentially, particularly in acylation reactions. However, the secondary amine on the piperazine ring is also highly reactive and can compete, especially in alkylation reactions. The tertiary amine is generally unreactive under standard functionalization conditions.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the appearance of products. Staining with ninhydrin can be particularly useful for visualizing amine-containing compounds.[3] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended to identify the desired product and any byproducts formed during the reaction.[3]
Q4: What are the key safety considerations when handling N-(2-Aminoethyl)piperazine?
AEP is a corrosive liquid that can cause severe skin burns and eye damage.[4] Inhalation can irritate the nose, throat, and lungs, potentially causing coughing, wheezing, and shortness of breath.[5] Always handle AEP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of AEP, offering probable causes and actionable solutions.
Problem 1: Low Selectivity in N-Alkylation (Mixture of Mono- and Di-alkylated Products)
Probable Cause: The secondary amine on the piperazine ring is highly nucleophilic and readily undergoes alkylation, often competing with or even surpassing the reactivity of the primary amine, leading to a mixture of products.[3] The initially formed mono-alkylated product at the primary amine can also be more nucleophilic at the secondary amine position than the starting material.
Solutions:
-
Employ a Protecting Group: This is a highly effective strategy for achieving mono-alkylation.[3] The tert-butyloxycarbonyl (Boc) group is commonly used to temporarily block the secondary amine of the piperazine ring, directing the alkylation to the primary amine. The Boc group can be subsequently removed under acidic conditions.[3][6]
-
Utilize Reductive Amination: Instead of direct alkylation with alkyl halides, reductive amination offers superior control.[3] This one-pot reaction involves the formation of an imine or enamine intermediate by reacting AEP with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][7] This method avoids the formation of over-alkylated and quaternary ammonium salt byproducts.[6]
-
Control Stoichiometry: Using a large excess of N-(2-Aminoethyl)piperazine relative to the alkylating agent can statistically favor the formation of the mono-alkylated product. However, this approach can complicate purification due to the need to remove a large amount of unreacted starting material.[3]
Problem 2: Formation of Unexpected Byproducts
Probable Cause: Side reactions can occur depending on the specific reactants and conditions employed.
-
Intramolecular Cyclization: If the functionalizing agent contains a second reactive group, intramolecular reactions can lead to the formation of cyclic byproducts.
-
Reaction with Solvent: Certain solvents, particularly aprotic polar solvents like DMF and DMSO, can decompose at elevated temperatures or in the presence of strong bases and electrophiles, leading to the incorporation of solvent-derived impurities.[3]
Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature can often disfavor unwanted side reactions. A systematic evaluation of different bases and solvents may be necessary to identify conditions that favor the desired transformation.
-
Choose an Inert Solvent: If solvent-related byproducts are suspected, switching to a more inert solvent is recommended. Higher boiling point alcohols or acetonitrile can be suitable alternatives.[3]
Problem 3: Difficult Purification of the Final Product
Probable Cause: AEP derivatives, particularly those with free amine groups, are often highly polar and water-soluble, which can lead to challenges during aqueous workups, such as the formation of emulsions or poor extraction into organic solvents.
Solutions:
-
Salt Formation and Extraction: Adjusting the pH of the aqueous layer can significantly impact the solubility of the product. Acidifying the aqueous layer with an acid like HCl will protonate the amine groups, making the product more water-soluble and allowing for the removal of non-basic impurities with an organic wash. Subsequently, basifying the aqueous layer with a base like NaOH will deprotonate the amines, making the product more soluble in an organic solvent for extraction.
-
Use of a Salting-Out Agent: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product, thereby improving extraction efficiency.
-
Alternative Purification Techniques: If extraction proves ineffective, other purification methods should be considered.
-
Column Chromatography: Silica gel chromatography can be effective, but the polarity of the eluent system needs to be carefully optimized. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to prevent peak tailing and improve separation.
-
Ion-Exchange Chromatography: This technique can be particularly useful for purifying highly polar, charged molecules.[8]
-
Key Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of N-(2-Aminoethyl)piperazine
This protocol describes the protection of the secondary amine on the piperazine ring, leaving the primary amine available for subsequent functionalization.
Materials:
-
N-(2-Aminoethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(2-Aminoethyl)piperazine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1 equivalent) in DCM to the cooled solution dropwise over 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
| Reagent | Molar Ratio | Purpose |
| N-(2-Aminoethyl)piperazine | 1 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1 | Protecting group reagent |
| Dichloromethane (DCM) | - | Solvent |
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a general procedure for the selective alkylation of the primary amine via reductive amination.
Materials:
-
N-(2-Aminoethyl)piperazine (or its N-Boc protected derivative)
-
Aldehyde or Ketone (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-(2-Aminoethyl)piperazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in DCM or DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[3]
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[3]
-
Extract the product with an organic solvent such as DCM or ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[3]
| Reagent | Molar Ratio | Purpose |
| Amine | 1 | Starting material |
| Aldehyde/Ketone | 1-1.2 | Electrophile |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| DCM/DCE | - | Solvent |
Visualization of Key Workflows
Decision-Making Workflow for N-Alkylation
Caption: A decision tree for selecting an appropriate N-alkylation strategy.
General Experimental Workflow for Functionalization and Purification
Caption: A typical workflow from reaction to final product analysis.
Characterization of N-(2-Aminoethyl)piperazine Derivatives
Accurate characterization of the final product is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[2] The ¹H NMR spectrum will show characteristic signals for the protons on the piperazine ring and the ethyl chain, and their chemical shifts and coupling patterns will change upon functionalization.[2]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the N-H stretching vibrations of primary and secondary amines appear in the region of 3300-3500 cm⁻¹, and the appearance of a strong C=O stretch around 1650-1700 cm⁻¹ would confirm a successful acylation reaction.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are essential for assessing the purity of the final compound and quantifying any impurities.[9]
References
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
- Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem.
- 0075 - Hazardous Substance Fact Sheet.
- N-AMINOETHYLPIPERAZINE - CAMEO Chemicals - NOAA.
- 1-(2-Aminoethyl)piperazine - SIELC Technologies.
- Study on CO2 Mass Transfer and Kinetics of N-Aminoethyl Piperazine Aqueous Solution in a Wetted Wall Column | Industrial & Engineering Chemistry Research - ACS Publications.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
- An In-depth Technical Guide to the Spectroscopic Data of N-(2-Aminoethyl)piperazine - Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]
Navigating the Nuances of N-(2-Aminoethyl)piperazine (AEP): A Technical Support Guide for Researchers
Welcome to the technical support center for N-(2-Aminoethyl)piperazine (AEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercial AEP. As a senior application scientist, I've structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding AEP purity and handling.
Q1: What are the most common impurities in commercial-grade N-(2-Aminoethyl)piperazine (AEP)?
A1: Due to its synthesis, which often involves reacting ethylene dichloride with ammonia or mixtures of ethylenediamine/ethanolamine over a catalyst, commercial AEP can contain several related ethyleneamines. The most prevalent impurities are typically Piperazine (PZ) , Ethylenediamine (EDA) , Diethylenetriamine (DETA) , and Triethylenetetramine (TETA) . Additionally, water is a significant process-related impurity that can impact performance.
Q2: How can these impurities affect my experiments, particularly in epoxy curing?
A2: Impurities in AEP can have a significant impact on epoxy curing processes. For instance, the presence of other ethyleneamines can alter the stoichiometry of the curing reaction, leading to incomplete curing, reduced crosslink density, and compromised mechanical properties. Water, even in small amounts, can act as a catalyst and accelerate the curing reaction, but it can also lead to a decrease in the glass transition temperature (Tg) and contribute to surface defects like "amine blush"[1][2].
Q3: My cured epoxy is exhibiting a yellow tint. Could this be related to the AEP I'm using?
A3: Yes, the yellowing of epoxy resins can be linked to the amine curing agent. Oxidation of amines during the curing process can induce yellowing[3]. The presence of certain impurities in the AEP can catalyze this oxidation, leading to a more pronounced yellowing effect[3][4]. This is often exacerbated by exposure to heat and UV light[5].
Q4: What is "amine blush" and how is it related to AEP impurities?
A4: Amine blush is a waxy or greasy film that can form on the surface of a cured epoxy. It's the result of a reaction between the amine curing agent, atmospheric carbon dioxide, and moisture[6][7]. The presence of excess, unreacted amines, which can be a consequence of incorrect stoichiometry due to impurities in the AEP, increases the likelihood of amine blush formation[8]. High humidity during curing is a major contributing factor[6].
Q5: How should I store commercial AEP to minimize degradation?
A5: AEP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight. Exposure to air and moisture should be minimized to prevent the absorption of water and carbon dioxide, which can lead to the formation of carbamates and other degradation products[9].
Troubleshooting Guide: From Problem to Purity
This section provides a systematic approach to identifying and resolving common issues encountered when using commercial AEP.
Problem 1: Inconsistent Curing or Tacky Surfaces
Causality: This is often a primary indicator of incorrect stoichiometry between the epoxy resin and the amine curing agent. The presence of other ethyleneamine impurities in your AEP alters the active hydrogen equivalent weight, leading to an imbalance in the chemical reaction. This results in unreacted epoxy or amine groups, leaving the surface tacky or incompletely cured.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent epoxy curing.
Corrective Actions:
-
Analyze AEP Purity: The first critical step is to determine the actual purity of your AEP. This can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Detailed protocols are provided in the "Analytical Protocols" section below.
-
Adjust Stoichiometry: Once the percentage of AEP and its major impurities are known, you can calculate a corrected amine hydrogen equivalent weight (AHEW) for your curing agent mixture. This will allow you to adjust the mix ratio with your epoxy resin to achieve the correct stoichiometry.
-
Consider Purification: For applications requiring high precision and reproducibility, purifying the commercial AEP to remove interfering impurities is the most robust solution. A fractional distillation protocol is detailed in the "Purification Protocols" section.
Problem 2: Cloudy or Milky Appearance in Cured Epoxy (Amine Blush)
Causality: A cloudy or milky appearance, often accompanied by a greasy or waxy surface feel, is a classic sign of amine blush[6]. This surface defect is a carbamate salt formed from the reaction of amine groups with atmospheric carbon dioxide and water[7]. The presence of excess free amines from impure AEP and high humidity are primary contributors[6][8].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine blush.
Corrective and Preventative Measures:
-
Control the Environment: The most effective preventative measure is to control the curing environment. Maintain a low relative humidity and ensure good air circulation to minimize the contact of the curing surface with moisture and carbon dioxide[6].
-
Surface Remediation: If amine blush has already formed, it must be removed before any subsequent coating or use. A simple and effective method is to wash the surface with warm, soapy water, followed by a thorough rinse with clean water and complete drying[10]. For stubborn blush, a solvent wipe with isopropanol or acetone may be necessary, but always test on a small area first[11].
-
Use Purified AEP: Using AEP with a lower impurity profile will reduce the concentration of free amines at the surface, thereby minimizing the potential for blush formation.
Problem 3: Pronounced Yellowing of the Cured Epoxy
Causality: While some degree of yellowing is inherent to many epoxy-amine systems, excessive or rapid yellowing can be exacerbated by impurities in the AEP[3][4]. These impurities can act as catalysts for thermo-oxidative degradation, leading to the formation of chromophores (color-causing groups) within the polymer matrix[4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epoxy yellowing.
Mitigation Strategies:
-
Purify the AEP: Removing the impurities that catalyze oxidation is the most direct way to address this issue. Fractional distillation is an effective method.
-
Formulation Adjustments: If purification is not feasible, consider adding UV stabilizers and antioxidants to your epoxy formulation. These additives can help to mitigate the degradation pathways that lead to yellowing.
-
Control Curing and Service Conditions: Avoid exposing the curing epoxy and the final product to excessive heat and direct sunlight, as these conditions accelerate the yellowing process[5].
Data Presentation: Properties of AEP and Common Impurities
The following table summarizes the boiling points of AEP and its common impurities, which is critical information for planning purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-(2-Aminoethyl)piperazine (AEP) | 129.21 | 222 |
| Piperazine (PZ) | 86.14 | 146 |
| Ethylenediamine (EDA) | 60.10 | 116-117 |
| Diethylenetriamine (DETA) | 103.17 | 207 |
| Triethylenetetramine (TETA) | 146.23 | 277 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Commercial AEP
This protocol provides a general framework for the analysis of AEP purity. Instrument parameters should be optimized for your specific system.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the commercial AEP in methanol. b. Create a series of dilutions for calibration standards if quantitative analysis is required.
2. GC-MS Parameters:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 250 °C at 10 °C/min.
- Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis: a. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify the relative abundance of each impurity by integrating the peak areas.
Protocol 2: Purification of AEP by Fractional Distillation
This protocol outlines the procedure for separating AEP from lower and higher boiling point impurities.
1. Apparatus Setup: a. Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glass joints are properly sealed. c. Use a heating mantle with a stirrer for uniform heating.
2. Distillation Procedure: a. Charge the round-bottom flask with the commercial AEP (do not fill more than two-thirds full). b. Begin heating the flask gently. c. The first fraction to distill will be the lowest boiling point impurities (e.g., EDA and PZ). Collect this fraction in a separate receiving flask until the temperature at the distillation head stabilizes near the boiling point of AEP (222 °C). d. Change the receiving flask to collect the purified AEP fraction. Maintain a slow and steady distillation rate. e. Monitor the temperature closely. A sharp drop or rise in temperature indicates that the AEP fraction is complete or that higher boiling impurities are beginning to distill. f. Stop the distillation before the flask boils to dryness. The remaining residue will contain higher boiling point impurities like TETA.
3. Purity Verification: a. Analyze the collected AEP fraction using the GC-MS protocol described above to confirm its purity.
References
-
Evonik Industries. (n.d.). ANCAMINE® AEP Curing Agent. Retrieved from [Link]
-
Hexion. (2024). Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. Retrieved from [Link]
-
Stobec. (n.d.). Epoxy Curing Agents and Modifiers. Retrieved from [Link]
- Choi, S., & Palmese, G. R. (2011). Effect of Water Addition on the Cure Kinetics of an Epoxy-Amine Thermoset. Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4449-4458.
-
KTA-Tator, Inc. (2022). Let's Talk About Causes, Detection, and Removal of Amine Blush. Retrieved from [Link]
-
FR4 Material. (n.d.). Cause Analysis and Solution of Epoxy AB Glue Yellowing of Epoxy Resin. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Just Resin. (2021). Why do Epoxy Resin's yellow?. Retrieved from [Link]
-
MDPI. (2023). Water in Epoxy Coatings: Basic Principles of Interaction with Polymer Matrix and the Influence on Coating Life Cycle. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Carboline. (2022). Amine blushing: How to identify, prevent, & remediate this common issue. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]
-
Tri-iso. (n.d.). Epoxy Coating Blush Explanation & Prevention Recommendations. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. Retrieved from [Link]
-
ACS Publications. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Retrieved from [Link]
-
FR4 Material. (n.d.). Cause Analysis and Solution of Epoxy AB Glue Yellowing of Epoxy Resin. Retrieved from [Link]
-
Three Bond. (1990). Curing Agents for Epoxy Resin. Retrieved from [Link]
- Google Patents. (1980). Non-crystallizing epoxy resin accelerator.
-
YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
MDPI. (2020). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]
-
KTA-Tator, Inc. (2024). Let's Talk About Causes, Detection, and Removal of Amine Blush. Retrieved from [Link]
-
Industrial Inspection Group. (n.d.). Tackling the Sticky Situation of Amine Blush in Epoxy Coatings. Retrieved from [Link]
-
ResearchGate. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]
-
ACS Omega. (2021). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. Retrieved from [Link]
-
PMC. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Retrieved from [Link]
-
MDPI. (2024). The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
IndiaMART. (n.d.). Aminoethyl Piperazine (AEP). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 5. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 6. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 7. tri-iso.com [tri-iso.com]
- 8. fr4material.com [fr4material.com]
- 9. stobec.com [stobec.com]
- 10. kta.com [kta.com]
- 11. Amine blushing: How to identify, prevent, & remediate this common issue [carboline.com]
optimizing the curing time of epoxy with N-(2-Aminoethyl)piperazine
Topic: Optimizing Curing Kinetics of DGEBA / N-(2-Aminoethyl)piperazine (AEP) Systems
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a unique cyclic ethyleneamine hardener.[1] Unlike linear aliphatic amines (like DETA or TETA), AEP contains a piperazine ring that imparts rigidity and impact resistance, while its primary amine tail provides high reactivity.
The Challenge: Users often struggle with AEP’s rapid exotherm in bulk, its susceptibility to "amine blush" (carbamatization) in humid environments, and the necessity of a thermal post-cure to achieve maximum glass transition temperature (
This guide provides the protocols to calculate, control, and troubleshoot the curing profile of AEP systems.
Module 1: Stoichiometry & Baseline Formulation
Before optimizing time, you must ensure the chemical ratio is chemically balanced. AEP is often miscalculated due to its tertiary amine content.
The Calculation Logic
AEP (
-
Primary Amine (Tail): 2 Active Hydrogens.[1]
-
Secondary Amine (Ring): 1 Active Hydrogen.[1]
-
Tertiary Amine (Ring): 0 Active Hydrogens (Acts as a catalytic accelerator, not a crosslinker).[1]
Total Active Hydrogens: 3
Standard Formulation Table
Based on standard Bisphenol-A Resin (DGEBA).
| Component | Parameter | Value | Formula |
| AEP (Hardener) | Molecular Weight ( | 129.2 g/mol | - |
| Active Hydrogens | 3 | - | |
| AHEW (Amine Hydrogen Eq.[1][2] Wt.) | ~43.1 g/eq | ||
| DGEBA (Resin) | EEW (Epoxide Eq.[1] Wt.) | 182 - 192 g/eq | (Standard Liquid Resin) |
| Stoichiometry | PHR (Parts per Hundred Resin) | 22.5 - 23.7 |
Critical Note: If you are using a diluted resin (containing reactive diluents like C12-C14 glycidyl ether), the EEW will be higher (typically 195-205).[1] You must recalculate the PHR using the specific EEW from your resin's Certificate of Analysis (CoA).
Module 2: Optimizing Curing Time (Kinetics)
To optimize curing time, we manipulate three variables: Thermal Energy , Mass (Exotherm) , and Chemical Acceleration .
Workflow: The Optimization Logic
The following diagram illustrates the decision matrix for adjusting cure speeds without compromising material integrity.
Caption: Decision matrix for modifying AEP cure kinetics. Red paths increase reactivity; Green paths decrease it.[1]
Protocol A: Accelerating Cure (Thin Films/Small Mass)
Use this when the layer is thin (<1mm) and the exotherm cannot sustain the reaction.
-
Chemical Acceleration: Add 1-3% (by weight of hardener) of Salicylic Acid or Nonylphenol .[1]
-
Thermal Bump: Cure at 40°C instead of 23°C.
-
Result: Gel time reduces from ~20 mins to ~8 mins.[1]
-
Protocol B: Retarding Cure (Large Mass/Pottings)
Use this when casting volumes >100g to prevent "runaway exotherm" (boiling).[1]
-
Surface Area Modification: Pour the mix into shallow trays immediately after mixing to dissipate heat.
-
Step-Cure:
-
Stage 1: Cure at 15°C - 20°C for 4 hours (Gelation).
-
Stage 2: Ramp to 60°C for 2 hours (Vitrification/Full Cure).
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My cured sample has a greasy/waxy film on the surface. Why?
Diagnosis: Amine Blush (Carbamatization).
Mechanism: AEP is hygroscopic.[1] In humid conditions, the primary amine reacts with atmospheric
-
Induction Time: Allow the mixed resin and hardener to sit in the cup for 15 minutes before applying. This initiates the reaction, generating internal heat and reducing free amine availability.
-
Environmental Control: Ensure relative humidity (RH) is <60%.
-
Remediation: Wash the cured surface with warm soapy water and a Scotch-Brite pad before sanding or recoating.[1] Solvents (Acetone) often fail to remove carbamates.[1]
Q2: The resin boiled and cracked in the mixing cup.
Diagnosis: Uncontrolled Exotherm. Root Cause: AEP is a high-reactivity amine. In a confined mass (like a mixing cup), the heat of reaction cannot escape, causing a feedback loop (Arrhenius effect) where heat accelerates the rate, generating more heat. Solution:
-
Rule of Thumb: Never mix >200g of AEP/Epoxy in a cylindrical container.
-
Immediate Action: If the pot gets hot, pour it out onto a flat sheet (aluminum foil or polyethylene) to increase surface area and dissipate heat.
Q3: The material is brittle and shatters upon impact.
Diagnosis: Incomplete Crosslinking or Stoichiometric Error. Root Cause:
-
Under-curing: AEP cures to a "B-stage" (brittle solid) at room temperature.[1][7] It requires heat to reach full conversion.[1][8]
-
Wrong Ratio: Excess AEP leaves short chains (plasticization); Excess Resin leaves unreacted epoxy ends.[1] Solution:
-
Post-Cure Protocol: After the initial room temperature cure (24h), place the sample in an oven at 60°C for 2 hours , then 80°C for 1 hour . This drives the reaction of the slower secondary amines in the piperazine ring.
Module 4: Reaction Mechanism Visualization
Understanding why AEP behaves this way requires visualizing the molecular pathway.
Caption: Kinetic pathway of AEP. Note that Step 2 (Secondary Amine) requires thermal energy to overcome steric hindrance.[1]
References
-
Huntsman Corporation. (2025).[1] Technical Data Sheet: AEP (Aminoethylpiperazine).[1][7][9] Retrieved from [1]
-
Pasatta, J. (2022).[1] Epoxy Curing Agents - Part 1: Amines.[1][7][10] Polymer Innovation Blog.[1] Retrieved from
-
Evonik Industries. (2025). Ancamine® AEP Curing Agent Technical Data Sheet.[1][9] Retrieved from [1]
-
Sherwin-Williams. (n.d.).[1] Amine Blush: How to Identify, Prevent & Remove.[1][6] Retrieved from [1]
-
Burton, B. L. (2013).[1] Acceleration of Amine-Cured Epoxy Resin Systems.[1][2][7][8][11] Polymer Innovation Blog.[1] Retrieved from
Sources
- 1. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymerinnovationblog.com [polymerinnovationblog.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Amine blushing: How to identify, prevent, & remediate this common issue [carboline.com]
- 7. products.evonik.com [products.evonik.com]
- 8. stobec.com [stobec.com]
- 9. specialchem.com [specialchem.com]
- 10. polymerinnovationblog.com [polymerinnovationblog.com]
- 11. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
troubleshooting poor performance of N-(2-Aminoethyl)piperazine based corrosion inhibitors
Introduction
Welcome to the Technical Support Center. You are likely here because your N-(2-Aminoethyl)piperazine (AEP) based formulations are failing to meet inhibition efficiency targets (
AEP is a polyamine containing primary, secondary, and tertiary amine groups. While it offers multiple anchoring sites for adsorption onto metal surfaces (typically mild steel or copper), its performance is strictly governed by thermodynamic parameters and steric constraints . "Poor performance" is rarely a product defect; it is usually a misalignment between the experimental conditions and the molecule's adsorption isotherm.
This guide moves beyond basic instructions to address the causality of failure in drug development and industrial chemical synthesis environments.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: Why does inhibition efficiency drop drastically as the temperature rises above 40°C?
Diagnosis: Physisorption Dominance / Desorption.
AEP interacts with metal surfaces primarily through the donation of lone pair electrons from its nitrogen atoms to the empty
-
The Mechanism: The initial adsorption is often physical (electrostatic interaction between protonated AEP and charged metal surface) rather than chemical (covalent bonding).
-
The Failure: Physisorption is exothermic (
). According to Le Chatelier’s principle, increasing temperature shifts the equilibrium toward desorption . If your drops as rises, your inhibitor is detaching from the surface faster than it can form a protective film.
Corrective Action:
-
Calculate
: If your calculated Free Energy of Adsorption is less negative than , you are relying on weak physisorption. -
Derivatization: You must modify the AEP backbone to facilitate chemisorption (where efficiency increases or stabilizes with
). React AEP with aldehydes (e.g., benzaldehyde) to form Schiff bases . The resulting imine bond enhances electron density and planar stability, allowing stronger coordination.
Q2: I am seeing "Inductive Loops" (curls below the axis) in my Nyquist Plots. Is the equipment broken?
Diagnosis: Surface Instability / Adsorption Relaxation. This is not an equipment error. In amine-based inhibitors, low-frequency inductive loops often indicate:
-
Adsorption-Desorption Relaxation: The inhibitor is struggling to maintain equilibrium coverage on the surface.
-
Redissolution: The protective film is forming and dissolving cyclically.
Corrective Action:
-
Stabilize OCP: Ensure the Open Circuit Potential (OCP) is stable for at least 30–60 minutes before running EIS.
-
Check Acid Concentration: In highly concentrated acids (>1M HCl), the aggressive attack may outpace the AEP adsorption rate. Increase the inhibitor concentration to shift the Langmuir equilibrium toward higher surface coverage (
).
Q3: Why is the corrosion rate high even at high AEP concentrations?
Diagnosis: Steric Hindrance or Protonation Competition.
-
Steric Hindrance: The piperazine ring is conformationally rigid (chair conformation). If the surface is rough or if the concentration is too high, molecules may "crowd" each other, preventing the formation of a compact, hydrophobic monolayer.
-
Protonation: In very low pH (<1), AEP is fully protonated. While this aids electrostatic attraction to a Cl⁻ coated surface, it reduces the ability of Nitrogen lone pairs to coordinate covalently with Iron.
Corrective Action:
-
Synergistic Additive: Add Potassium Iodide (KI) (typically 1–5 mM). Iodide ions specifically adsorb onto the metal surface, creating a negative bridge that strongly attracts the protonated cationic AEP molecules. This is the "co-adsorption" effect.
Module 2: Visualizing the Failure Logic
The following logic tree outlines the decision-making process when diagnosing low inhibition efficiency (
Caption: Decision matrix for isolating the root cause of AEP inhibitor failure based on thermal and electrochemical feedback.
Module 3: Validated Experimental Protocols
To generate trustworthy data, you must follow self-validating protocols.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Purpose: To determine Charge Transfer Resistance (
-
Preparation: Polish mild steel specimens (grades 600–1200 grit), degrease with acetone, and wash with bidistilled water.
-
Electrolyte: Prepare 1.0 M HCl (freshly made). Add AEP inhibitor (range: 100–1000 ppm).
-
Cell Setup: Three-electrode system.
-
Working Electrode: Mild Steel (
exposed). -
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
-
Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) drift is
. -
Measurement:
-
Frequency Range:
to . -
Amplitude:
(peak-to-peak). -
Points: 10 points per decade.
-
-
Validation: Fit data to a Randles Equivalent Circuit (
).
Protocol B: ASTM G31 Weight Loss Method (The "Gold Standard")
Purpose: To verify electrochemical data with physical mass loss.
-
Weighing: Weigh cleaned specimens (
) to accuracy. -
Immersion: Suspend coupons in 1.0 M HCl with and without AEP inhibitor using glass hooks (avoid metal contact).
-
Duration: Standard duration is 24 hours at 25°C. For temperature studies, use a thermostated water bath.
-
Cleaning: Remove coupons, wash with water, scrub lightly with a bristle brush to remove corrosion products, rinse with acetone, dry, and re-weigh (
). -
Calculation:
Where:
Module 4: Data Interpretation & Synergism
Quantitative Benchmarks
Compare your results against these typical performance bands for AEP in 1M HCl at 25°C.
| Parameter | Poor Performance | Acceptable | Excellent (Target) |
| Inhibition Efficiency ( | |||
| Thermodynamics ( | |||
| Adsorption Type | Physisorption | Mixed | Chemisorption |
| Tafel Slope Shift |
The Iodide Synergism Effect
If AEP alone yields
Caption: Mechanism of synergistic adsorption. Iodide ions reduce the surface charge, allowing cationic AEP to adsorb more strongly.
References
-
ASTM International. (2017). ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[5] West Conshohocken, PA.[5]
-
Tan, B., et al. (2021). "Experimental and theoretical studies on the corrosion inhibition of mild steel by some piperazine derivatives in 1 M HCl." Journal of Molecular Liquids. 2
-
Obot, I.B., et al. (2019). "Synergistic effect of iodide ions on the corrosion inhibition of mild steel in acid solution." Journal of Materials and Environmental Science. 6[7]
-
Gamry Instruments. (2020). "Basics of Electrochemical Impedance Spectroscopy." Application Notes. 8
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. ASTM Standard G31-72(1999), “Standard Practice for Laboratory Immersion Corrosion Testing of Metals,” ASTM International, West Conshohocken, 2004. - References - Scientific Research Publishing [scirp.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
Technical Support Center: N-(2-Aminoethyl)piperazine (AEP) Stability
Welcome to the technical resource center for N-(2-Aminoethyl)piperazine (AEP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of AEP in experimental settings. By understanding the mechanisms of degradation and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Aminoethyl)piperazine (AEP) and why is it prone to degradation?
N-(2-Aminoethyl)piperazine is a versatile organic compound containing primary, secondary, and tertiary amine groups. This unique structure makes it a valuable building block in pharmaceuticals, epoxy curing, and as a corrosion inhibitor.[1][2] However, the presence of these electron-rich amine functional groups, particularly the primary and secondary amines, makes AEP susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by factors like light, heat, and trace metal ions, can lead to the formation of various degradation products.[3][4] This degradation can result in discoloration (yellowing or browning), loss of purity, and altered reactivity, compromising experimental outcomes.
Q2: What are the common visual signs of AEP degradation?
The most common sign of AEP degradation is a change in color. Pure AEP is a colorless to slightly yellow liquid.[1][2][5] Upon oxidation, it often develops a more pronounced yellow, orange, or brown hue.[1][6] In some cases, particularly in solution, the formation of particulates or a hazy appearance may also be observed. This discoloration is believed to be caused by the formation of oxidized species and conjugated systems.[6]
Q3: What factors accelerate the oxidative degradation of AEP?
Several factors can initiate or accelerate the degradation process:
-
Atmospheric Oxygen: Direct contact with air is the primary driver of oxidation.[7][8] AEP is noted as being "Air Sensitive".[2]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3][9]
-
Light: UV radiation from sunlight or artificial lighting can provide the energy to initiate oxidative chain reactions.
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for amine oxidation.[3][4][10] These ions can be leached from storage containers or be present as impurities.
-
pH: The stability of amines can be pH-dependent. Highly basic conditions can sometimes increase susceptibility to oxidation.
Troubleshooting Guide
Issue 1: My freshly opened bottle of AEP is already yellow.
-
Probable Cause: While pure AEP is typically colorless, slight yellowing can occur during manufacturing and storage.[1] This does not necessarily indicate significant degradation, but it warrants caution. The material may have had minor exposure to air or heat during packaging or transit.
-
Recommended Action:
-
Assess Purity: If your application is sensitive to impurities, it is crucial to verify the purity of the AEP. The gold standard for this is Gas Chromatography (GC).[11][12][13] Compare the measured purity against the Certificate of Analysis (CofA) provided by the manufacturer.
-
Functional Test: For less sensitive applications, perform a small-scale functional test to ensure the material performs as expected in your reaction or formulation.
-
Prevent Further Degradation: Immediately after opening, flush the headspace of the bottle with an inert gas like nitrogen or argon before resealing to prevent further oxidation.[7][14]
-
Issue 2: My AEP solution turned dark brown and hazy overnight.
-
Probable Cause: This indicates rapid and significant oxidative degradation. The combination of dissolved oxygen in your solvent, potential metal ion contamination, and exposure to ambient light and temperature has likely accelerated the process.
-
Recommended Action:
-
Discard the Solution: The solution is compromised. Do not use it for your experiments as the presence of degradation products will lead to unreliable and irreproducible results.
-
Review Your Protocol: The issue lies in the preparation and storage of the solution. Implement the preventative measures outlined in the protocols below. Key areas to focus on are solvent deoxygenation, use of an inert atmosphere, and protection from light.
-
Consider Contaminants: Evaluate your solvent source and glassware for potential metal ion contamination. If suspected, use a chelating agent in your next preparation.
-
Issue 3: I observe unexpected side products in my reaction involving AEP.
-
Probable Cause: If you have ruled out other reaction variables, the AEP itself may be the source of impurities. Oxidized AEP can introduce species like N-formylpiperazine or other byproducts that can interfere with your desired chemical transformation.[3][15]
-
Recommended Action:
-
Analyze the Starting Material: Run a purity analysis (e.g., GC-MS) on your AEP stock to identify any significant degradation products.
-
Purify the AEP: If impurities are detected, purification by vacuum distillation may be necessary. However, this is often impractical for small quantities.
-
Source Fresh Reagent: The most reliable solution is to obtain a new, high-purity batch of AEP and implement a rigorous handling and storage protocol from the moment it is opened.
-
Prevention Protocols & Best Practices
To maintain the integrity of AEP, a multi-faceted approach focusing on limiting its exposure to oxygen, catalytic agents, and energy sources is required.
Protocol 1: Proper Storage of Neat AEP
-
Step 1: Container Selection: Upon receipt, ensure the AEP is in a tightly sealed, opaque (amber) glass bottle to protect it from light.
-
Step 2: Inert Gas Blanketing: Before storing after first use, flush the headspace of the container with a dry, inert gas such as nitrogen or argon for 30-60 seconds.[7][16] This displaces the oxygen-containing air.
-
Step 3: Sealing: Seal the container tightly. For long-term storage, consider using parafilm or a secondary seal to prevent slow gas exchange.
-
Step 4: Storage Conditions: Store the container in a cool, dark, and well-ventilated place, away from heat sources.[9][17] Recommended storage temperatures are often between 2-8°C.[1]
Workflow for Proper AEP Storage
Caption: Workflow for handling and storage of neat AEP.
Protocol 2: Preparation of Stabilized AEP Solutions
This protocol is designed to create an AEP stock solution with maximum protection against oxidative degradation.
-
Step 1: Solvent Deoxygenation:
-
Choose a high-purity solvent appropriate for your application.
-
Place the solvent in a suitable flask and sparge with a stream of nitrogen or argon gas through a dispersion tube for at least 30 minutes to remove dissolved oxygen.
-
-
Step 2: Addition of Stabilizers (Optional but Recommended):
-
Chelating Agent: To sequester catalytic metal ions, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the deoxygenated solvent. A typical starting concentration is 0.01-0.05 mM.[10] Chelating agents work by forming stable complexes with metal ions, rendering them chemically inert.[18][19][20]
-
Antioxidant: For applications that can tolerate it, consider adding a phenolic antioxidant (e.g., BHT) or a reducing agent (e.g., sodium metabisulfite) to scavenge free radicals and residual oxygen.[21][22] Validation in a small-scale test is critical to ensure the antioxidant does not interfere with downstream chemistry.
-
-
Step 3: Dissolving AEP:
-
Under a positive pressure of inert gas (e.g., using a Schlenk line or in a glovebox), slowly add the required amount of neat AEP to the prepared solvent.
-
Mix gently until fully dissolved.
-
-
Step 4: Storage of Solution:
-
Transfer the solution to an amber glass storage bottle.
-
Flush the headspace with inert gas before sealing tightly.
-
Store at recommended cool and dark conditions.
-
Summary of Stabilization Strategies
| Strategy | Agent/Method | Mechanism of Action | Typical Concentration |
| Oxygen Exclusion | Inert Gas (N₂, Ar) | Displaces atmospheric oxygen from headspace and solvent.[7][14][23] | N/A |
| Metal Ion Inactivation | Chelating Agent (EDTA) | Binds (chelates) catalytic metal ions like Fe³⁺ and Cu²⁺, preventing them from participating in redox cycles.[10][18][24] | 0.01 - 0.05 mM |
| Radical Scavenging | Phenolic Antioxidant (BHT) | Donates a hydrogen atom to quench radical intermediates, terminating oxidative chain reactions.[21][22][25] | 0.01% - 0.1% (w/v) |
| Light Protection | Amber Glassware | Blocks UV and visible light, preventing photochemical initiation of oxidation. | N/A |
Conceptual Diagram of AEP Degradation and Prevention
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 6. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 7. linde-gas.no [linde-gas.no]
- 8. Oxidation prevention - Presscon [presscon.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. bre.com [bre.com]
- 13. ccsknowledge.com [ccsknowledge.com]
- 14. airproducts.ie [airproducts.ie]
- 15. researchgate.net [researchgate.net]
- 16. boconline.co.uk [boconline.co.uk]
- 17. Aminoethyl Piperazine (AEP) Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]
- 18. massivebio.com [massivebio.com]
- 19. chemistry.beloit.edu [chemistry.beloit.edu]
- 20. waterlinepublication.org.uk [waterlinepublication.org.uk]
- 21. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 22. specialchem.com [specialchem.com]
- 23. Inert gas - Wikipedia [en.wikipedia.org]
- 24. Chelation - Wikipedia [en.wikipedia.org]
- 25. nbinno.com [nbinno.com]
Technical Support Center: N-(2-Aminoethyl)piperazine (AEP) Catalytic Complexes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Catalytic Activity & Troubleshooting
Introduction: The AEP Advantage
Welcome to the technical support hub for N-(2-Aminoethyl)piperazine (AEP) metal complexes. As a tridentate ligand containing primary, secondary, and tertiary amine donors, AEP offers a unique "hemilabile" coordination environment. This flexibility allows it to stabilize transition metals (Cu, Zn, Ni, Co) while leaving coordination sites open for substrate binding—a critical requirement for high turnover frequencies (TOF).
This guide addresses the three most common bottlenecks in AEP catalysis: complex instability , low hydrolytic/oxidative activity , and heterogeneous immobilization failures .
Module 1: Ligand Design & Complex Stability
Context: Users often report immediate precipitation or low yields during the synthesis of [M(AEP)X] complexes. This is rarely a purity issue and usually a thermodynamic one.
Troubleshooting Guide: Synthesis & Stability
| Symptom | Root Cause | Corrective Action |
| Immediate amorphous precipitation | pH Shock: Adding AEP (highly basic) directly to metal salts causes metal hydroxide formation ( | Stepwise Neutralization: Pre-dissolve AEP in MeOH/EtOH and adjust pH to ~6–7 with dilute HCl before adding the metal salt. This ensures the amine is protonated enough to slow down coordination, allowing controlled crystal growth. |
| Ligand Leaching (in solution) | Competitive Solvation: In highly coordinating solvents (DMSO, DMF), solvent molecules displace the hemilabile tertiary amine arm. | Solvent Switch: Switch to non-coordinating solvents like Acetonitrile (MeCN) or use a mixed solvent system (e.g., |
| Low Oxidative Stability | Amine Oxidation: The primary amine arm is susceptible to oxidative dehydrogenation to an imine in the presence of high-valent metals. | N-Alkylation: Methylating the primary amine (N-Me-AEP) increases steric bulk and oxidation resistance, though it may slightly reduce binding constants [1]. |
FAQ: Why does my Cu(II)-AEP complex turn green to blue?
A: This indicates a coordination geometry shift. A green solution typically indicates a square pyramidal geometry (often active), while a blue shift suggests a transition to a distorted octahedral geometry (Jahn-Teller distortion) due to axial coordination of solvent molecules (e.g., water). For hydrolytic catalysis, the "blue" species is often the resting state, while the "green" species is the active intermediate.
Module 2: Enhancing Catalytic Activity (Reaction Optimization)
Context: AEP complexes are widely used as artificial metalloenzymes (phosphatase mimics) and in oxidative coupling . Activity depends heavily on the "Push-Pull" mechanism between the metal center and the bound nucleophile.
The Mechanistic Lever: Tuning the Metal Center
To enhance activity, you must match the metal center to the substrate's hardness (HSAB theory).
-
For Phosphate Ester Hydrolysis (DNA Cleavage/Decontamination):
-
Mechanism: The metal acts as a Lewis acid to activate the phosphoryl oxygen, while a metal-bound hydroxide (
) acts as the nucleophile. -
Optimization: Copper(II) is generally superior to Zinc(II) for AEP complexes because Cu(II) has higher Lewis acidity, making the phosphorus more electrophilic. However, Zn(II) generates the nucleophilic
species at a lower pH (closer to physiological pH 7.4) [2].
-
-
For Oxidative Coupling (e.g., Phenoxazinone Synthase activity):
-
Mechanism: Requires electron transfer.
-
Optimization: Cobalt(II) or Copper(II) are required. Zn(II) (d10) is redox-inactive and will fail here.
-
Comparative Activity Data (Model: BNPP Hydrolysis)
| Metal Center | pH Optimum | Notes | |
| Cu(II)-AEP | 8.5 - 9.0 | High Lewis acidity; prone to dimerization (inactive). | |
| Zn(II)-AEP | 7.0 - 7.5 | Lower activity but biologically compatible; no redox side reactions. | |
| Ni(II)-AEP | > 10.0 | Kinetically inert; poor leaving group lability. |
Visualizing the Catalytic Cycle (Phosphate Hydrolysis)
The following diagram illustrates the critical "Metal-Hydroxide" pathway. Enhancing activity requires stabilizing the Transition State (TS) where both the substrate and the hydroxide are bound.
Figure 1: Catalytic cycle for phosphate hydrolysis by Cu(II)-AEP. The rate-limiting step is the nucleophilic attack of the metal-bound hydroxide on the phosphorus center [2].
Module 3: Heterogenization (Immobilization)
Context: To prevent metal leaching and enable catalyst reuse, AEP complexes are often immobilized on Graphene Oxide (GO) or silica.
Protocol: Covalent Anchoring to Graphene Oxide (GO-AEP)
Why this fails: Users often rely on physisorption (hydrogen bonding), which leaches instantly in hot solvents. You must achieve chemisorption (covalent bonding).
Step-by-Step Procedure:
-
Activation: Disperse Graphene Oxide (GO) in ethanol. Ultrasonicate for 30 mins to exfoliate layers.
-
Epoxide Ring Opening: Add AEP (excess, 5:1 ratio w/w) to the GO dispersion.
-
Reflux: Heat to 80°C for 24 hours.
-
Metallation: Filter the solid (GO-AEP), wash with ethanol, then redisperse in a solution of
or . Stir for 12 hours. -
Validation: The final solid should be green/blue. XRD analysis should show an increase in interlayer spacing (d-spacing) compared to pristine GO, confirming ligand intercalation [3].
Troubleshooting: Leaching in Heterogeneous Systems
| Observation | Diagnosis | Fix |
| Blue supernatant after filtration | Weak Binding: The metal is coordinating to surface defects (carboxylates) rather than the AEP amine. | Wash with EDTA: Perform a mild EDTA wash (0.01 M) after synthesis to strip loosely bound metal ions, leaving only the strongly chelated AEP-Metal centers. |
| Loss of activity after Cycle 1 | Pore Blocking: Reaction products (e.g., sticky phosphate esters) are clogging the GO layers. | Solvent Wash: Wash the catalyst with hot ethanol or DMSO between cycles to desorb organic byproducts. |
Standardized Experimental Protocol
Synthesis of [Cu(AEP)Cl]Cl (Bench Standard)
-
Ligand Prep: Dissolve N-(2-Aminoethyl)piperazine (1.0 mmol, 129 mg) in Methanol (10 mL).
-
Metal Addition: Add a solution of
(1.0 mmol, 170 mg) in Methanol (5 mL) dropwise over 10 minutes.-
Note: The solution will turn deep blue.
-
-
Reflux: Heat to 60°C for 2 hours to ensure thermodynamic equilibration.
-
Crystallization: Concentrate the solution to ~5 mL using a rotary evaporator. Add Diethyl Ether (slow diffusion) or cold Acetonitrile to induce crystallization.
-
Isolation: Filter the blue-green crystals and dry under vacuum.
-
Expected Yield: >80%.
-
Characterization: ESI-MS should show a peak at m/z corresponding to
.
-
References
-
Kant, R., & Maji, S. (2021).[5] Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.[5] Link
-
Das, D., et al. (2017).[4] Mapping the working route of phosphate monoester hydrolysis catalyzed by copper based models. New Journal of Chemistry. Link
-
Zarnegaryan, A., et al. (2023). GO Treated with Aminoethyl‐Piperazine as a Reusable and Eco‐friendly Organocatalyst.[6] ChemistrySelect, 8(18). Link
-
Homa, A., et al. (2020). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Molecules, 25(21).[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis [mdpi.com]
- 4. Mapping the working route of phosphate monoester hydrolysis catalyzed by copper based models with special emphasis on the role of oxoanions by experimental and theoretical studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Validating N-(2-Aminoethyl)piperazine (AEP) as a High-Performance Epoxy Curing Agent
[1]
Executive Summary: The AEP Advantage
N-(2-Aminoethyl)piperazine (AEP) [CAS: 140-31-8] occupies a unique niche in the landscape of epoxy hardeners.[1] Unlike linear aliphatic amines (e.g., TETA) or slow-curing cycloaliphatics (e.g., IPDA), AEP functions as a self-accelerating curing agent .[1] Its molecular architecture combines a flexible piperazine ring with a highly reactive primary amine side chain, offering a rare balance of rapid room-temperature cure and enhanced impact toughness .[1][2]
This guide provides a protocol for validating AEP’s efficacy, specifically for applications requiring fast demold times and resistance to mechanical shock, such as potting compounds, structural adhesives, and rapid-repair coatings.[1]
Chemical Architecture & Reaction Mechanism
To validate AEP, one must first understand its stoichiometry.[1] AEP is not a simple linear chain; it is a cyclic ethyleneamine containing three distinct nitrogen types:
-
Primary Amine (-NH₂): High reactivity, initiates the crosslink.[1]
-
Secondary Amine (-NH-): Located within the piperazine ring; reacts slower, extending the network.[1]
-
Tertiary Amine (-N-): Non-reactive regarding crosslinking (no active hydrogen) but acts as a catalytic accelerator for the epoxy-amine reaction.[1]
Stoichiometric Validation:
-
Active Hydrogens: 3 (2 from primary, 1 from secondary)[1]
-
Amine Hydrogen Equivalent Weight (AHEW):
g/eq[1][2]
Mechanism Visualization
The following diagram illustrates the sequential curing pathway where the tertiary amine catalytically lowers the activation energy for the epoxide ring-opening.
Figure 1: Step-growth polymerization mechanism of AEP showing the catalytic transition state.[1]
Comparative Analysis: AEP vs. Industry Standards
AEP is rarely used in isolation for aesthetic coatings due to potential yellowing, but it excels in structural applications.[1] The following data compares AEP against Triethylenetetramine (TETA) and Isophorone Diamine (IPDA).
Table 1: Comparative Properties (Standard Bisphenol-A Resin)
| Feature | AEP (N-Aminoethylpiperazine) | TETA (Linear Aliphatic) | IPDA (Cycloaliphatic) |
| Reactivity (Gel Time) | Very Fast (15-20 min @ 25°C) | Fast (25-30 min @ 25°C) | Slow (45-60+ min @ 25°C) |
| Cure Temp | Room Temp (RT) | Room Temp (RT) | Often requires Heat Post-Cure |
| Impact Strength | High (Flexible Ring) | Moderate/Low (Brittle) | Moderate |
| Glass Transition (Tg) | ~100°C (Heat Cured) | ~110-120°C | ~140-150°C (High) |
| Blush Resistance | Moderate | Poor (Susceptible to Carbmatization) | Good |
| Color Stability | Poor (Yellows over time) | Poor | Excellent |
| Primary Use Case | Rapid adhesives, tough potting | General lamination, civil eng.[1] | Flooring, UV stable coatings |
Key Insight: Choose AEP when speed and toughness outweigh color stability.[1] The piperazine ring acts as an internal "shock absorber," making AEP-cured systems less prone to micro-cracking under impact compared to TETA.[1]
Experimental Validation Protocol
To validate AEP for your specific formulation, follow this "Self-Validating" workflow. This protocol ensures that the calculated stoichiometry translates to physical performance.[1]
Phase A: Stoichiometry Calculation
Before mixing, calculate the Parts Per Hundred Resin (PHR).[1]
-
Example: For a standard resin (EEW 190) and AEP (HEW 43):
[1] -
Validation Check: If your mix ratio deviates >5% from this, unreacted amine will plasticize the network (low Tg) or unreacted epoxy will leave it brittle.[1]
Phase B: Thermal & Mechanical Testing Workflow
Figure 2: Experimental workflow for validating curing agent efficacy.
Phase C: Detailed Methodologies
1. Reactivity Profile (Gel Time)
-
Objective: Confirm the catalytic effect of the tertiary amine.
-
Method: Mix 100g Resin + 22.6g AEP at 25°C.
-
Expected Result: A sharp exotherm peak within 15–20 minutes.[1]
-
Caution: AEP generates significant heat (Exotherm >200°C in bulk).[1] Do not cast layers thicker than 10mm without fillers to absorb heat.[1]
2. Degree of Cure (DSC - Differential Scanning Calorimetry)
-
Objective: Verify network formation.
-
Method: Ramp cured sample from 25°C to 250°C at 10°C/min.[1]
-
Validation Criteria:
3. Mechanical Toughness (Izod Impact)
-
Objective: Validate the "toughening" claim.
-
Method: ASTM D256 Notched Izod.[1]
-
Comparative Target: AEP samples should exhibit 20-30% higher impact energy absorption compared to TETA controls.
Safety & Handling (Critical)
AEP is classified as Corrosive and Toxic .[1] Unlike some polyamides, it can cause severe skin burns and eye damage.[1]
-
Engineering Controls: All weighing and mixing must occur in a fume hood.
-
PPE: Butyl rubber or Nitrile gloves (double gloving recommended), face shield, and lab coat.[1]
-
First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes.[1] AEP can be absorbed through the skin.[1][5]
References
A-Z Guide to Epoxy Resin Curing: A Comparative Analysis of Alternatives to N-(2-Aminoethyl)piperazine
In the world of thermosetting polymers, the performance of an epoxy resin system is fundamentally dictated by its curing agent. For decades, N-(2-Aminoethyl)piperazine (AEP) has been a cornerstone hardener, prized for its reactivity and the robust mechanical properties it imparts.[1][2] However, evolving industrial demands for enhanced performance under specific conditions, coupled with increasing scrutiny on material safety profiles, have catalyzed the search for viable alternatives. This guide provides an in-depth, data-driven comparison of key alternatives to AEP, designed to empower researchers and formulators with the insights needed to select the optimal curing agent for their application.
The AEP Benchmark: Strengths and Limitations
AEP is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups.[1] This trifunctional nature makes it a highly effective and rapid curing agent at ambient temperatures, leading to a cross-linked polymer network with a good balance of strength, stiffness, and thermal resistance.[3]
Key Advantages of AEP:
-
Rapid Cure: Its high reactivity allows for quick gel times at room temperature.[3]
-
High Modulus: It contributes to a rigid, highly cross-linked network.
-
Good Thermal Properties: Post-curing yields systems with respectable heat deflection temperatures.[3]
However, AEP is not without its drawbacks:
-
Blushing: Like many aliphatic amines, it is susceptible to reacting with atmospheric moisture and carbon dioxide, leading to a greasy or waxy surface film known as "amine blush."[4][5] This can impede intercoat adhesion and mar surface appearance.
-
Brittleness: The high cross-link density can result in a brittle cured product with limited flexibility and impact resistance.[5]
-
Handling Concerns: AEP has a notable vapor pressure and is a known skin sensitizer, necessitating stringent handling protocols.[6]
These limitations are the primary drivers for exploring alternative chemistries. The ideal alternative would retain the curing efficiency of AEP while offering improvements in areas like flexibility, chemical resistance, surface appearance, and user safety.
The Chemistry of Curing: A Visual Primer
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogen atoms on the amine's nitrogen attack the carbon atom of the epoxide ring, causing it to open and form a covalent bond. This process builds a three-dimensional, cross-linked network.
Caption: Epoxy-Amine Curing Mechanism.
Major Classes of Alternative Curing Agents
The search for AEP alternatives has led to the development and refinement of several classes of amine-based hardeners. Each class offers a distinct structure-property profile, allowing formulators to tailor the final characteristics of the cured epoxy system.
Linear Aliphatic Amines: The Workhorses
This category includes well-known amines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA).[7][8] They are structurally simpler than AEP, consisting of linear chains with primary and secondary amine groups.
-
Causality: The flexible, open-chain structure of DETA and TETA allows for greater molecular mobility within the cured network compared to the more rigid piperazine ring in AEP. This translates to improved flexibility and impact strength.[9] However, their higher volatility and tendency to blush remain significant considerations.[4]
-
Performance Profile:
Cycloaliphatic Amines: The Performance Enhancers
Cycloaliphatic amines, such as Isophorone Diamine (IPDA) and 1,2-Diaminocyclohexane (DCH-99), represent a significant upgrade in performance.[12] Their defining feature is a saturated hydrocarbon ring structure.
-
Causality: The rigid, bulky cycloaliphatic ring is the key to their performance.[13] This structure restricts the motion of polymer chains, leading to a much higher Glass Transition Temperature (Tg) and superior thermal stability compared to linear aliphatic amines.[5] The non-aromatic nature of the ring also imparts excellent UV stability and resistance to yellowing, making them ideal for coatings applications. Furthermore, the steric hindrance around the amine groups slows down the reaction, providing a longer pot life and reducing the exotherm.[9]
-
Performance Profile:
Head-to-Head Comparison: Performance Data
To provide a clear, quantitative comparison, the following table summarizes typical performance data for epoxy systems cured with AEP and its key alternatives. The base resin is a standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 190.
| Property | AEP (Benchmark) | DETA | TETA | IPDA |
| Amine Hydrogen Eq. Wt. (AHEW) | 43 g/eq[3] | 20.6 g/eq | 24.4 g/eq[9] | 42.6 g/eq |
| Typical Use Level (phr, EEW 190) | 23[3] | ~11 | ~13-15[14] | ~22 |
| Gel Time (150g mass @ 25°C) | ~19 min[3] | ~25 min | ~40 min[9] | ~105 min[9] |
| Glass Transition Temp. (Tg, DSC) | ~110-125°C | ~100-115°C[11] | ~110-120°C | ~150-165°C[5] |
| Tensile Strength | ~69 MPa[3] | ~75 MPa | ~65 MPa[9] | ~70 MPa |
| Flexural Strength | ~131 MPa[3] | ~110 MPa | ~115 MPa | ~120 MPa |
| Chemical Resistance (General) | Good | Fair-Good | Good[9] | Excellent[4][15] |
| Blush Resistance | Poor | Poor | Poor | Excellent[4] |
Note: Values are typical and can vary significantly based on exact formulation, cure schedule, and test conditions.
Experimental Protocols for Curing Agent Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized testing methodologies are critical. The following protocols outline the procedures for evaluating the key performance metrics of an epoxy system.
Sources
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- 2. 2017erp.com [2017erp.com]
- 3. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 4. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 5. pcimag.com [pcimag.com]
- 6. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dahuanm.com [dahuanm.com]
- 8. dahuanm.com [dahuanm.com]
- 9. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. hanepoxy.net [hanepoxy.net]
- 12. Epoxy Curatives - Dytek [dytek.invista.com]
- 13. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 14. specialchem.com [specialchem.com]
- 15. hanepoxy.net [hanepoxy.net]
Comparative Study: N-(2-Aminoethyl)piperazine (AEP) vs. Functionalized Derivatives
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a unique ethyleneamine characterized by the presence of primary, secondary, and tertiary amine groups within a single molecule.[1] This structural diversity makes it a versatile intermediate but also introduces significant challenges regarding selectivity and stability.
This guide compares the parent AEP molecule against its two most industrially significant derivative classes: Hydroxyethyl-AEP (HEPZ) for gas treatment and AEP-Mannich Bases for epoxy curing.[1] We analyze the trade-offs between reactivity, thermal stability, and process efficiency, supported by experimental protocols and reaction logic.
Part 1: The Parent Molecule (Baseline Analysis)
Before comparing derivatives, we must establish the baseline reactivity of AEP. Its asymmetry allows for multi-functional applications but requires precise control to avoid side reactions.
Structural Reactivity Map
AEP contains three distinct nitrogen centers with varying nucleophilicity and steric environments.
Figure 1: Reactivity profile of the three nitrogen centers in AEP.[1] The primary amine is the kinetic driver for curing, while the secondary amine is crucial for carbamate formation in CO2 capture.
Part 2: Application I — CO2 Capture Performance
Comparison: AEP vs. N-(2-Hydroxyethyl)piperazine (HEPZ)
AEP is a standard promoter in amine scrubbing due to its fast kinetics. However, its high volatility and oxidative degradation limit its utility. The derivative HEPZ is engineered to solve these thermodynamic bottlenecks.
Performance Data Comparison
| Parameter | Parent AEP | Hydroxyethyl-AEP (HEPZ) | Performance Shift |
| CO2 Loading Capacity | ~0.78 mol CO2/mol amine | ~0.65 mol CO2/mol amine | Decrease: Steric bulk reduces theoretical capacity slightly.[1] |
| Regeneration Energy | 3.8 - 4.2 GJ/t CO2 | 3.02 GJ/t CO2 | Improvement: 20-30% energy savings during stripping.[1] |
| Vapor Pressure (25°C) | Moderate (<10 Pa) | Very Low (<1 Pa) | Improvement: Significantly reduced solvent loss.[1] |
| Degradation Resistance | Low (Prone to oxidation) | High (Hydroxyl group stabilizes) | Improvement: Longer solvent lifespan.[1] |
Experimental Protocol: Measuring CO2 Absorption Kinetics
Objective: To validate the mass transfer coefficient (
Methodology (Stirred Cell Reactor):
-
Setup: Use a double-jacketed glass reactor with a known gas-liquid interfacial area (
). -
Solvent Prep: Prepare 30 wt% aqueous solutions of AEP and HEPZ.
-
Equilibration: Thermostat reactor to 313 K. Evacuate headspace to remove inerts.
-
Injection: Introduce pure CO2 into the headspace to reach initial pressure
. -
Measurement: Record pressure drop (
) over time using a high-precision transducer. -
Calculation:
[1]
Causality Insight: You will observe that AEP has a steeper initial
Part 3: Application II — Epoxy Curing Agents
Comparison: AEP vs. AEP-Mannich Bases
In coatings, AEP is a "fast cure" hardener but suffers from "amine blush" (reaction with atmospheric CO2/moisture) and poor flexibility. Mannich base derivatives (AEP reacted with formaldehyde and phenol) are synthesized to overcome these surface defects.
Performance Data Comparison
| Property | Parent AEP | AEP-Mannich Base | Impact on Application |
| Gel Time (150g @ 25°C) | 19 minutes | 10 - 15 minutes | Faster: Phenolic hydroxyl accelerates ring opening.[1] |
| Cure Temperature | > 10°C recommended | Down to 0°C | Versatility: Mannich bases cure in cold/damp conditions. |
| Blush Resistance | Poor (Greasy film forms) | Excellent | Quality: Eliminates surface defects in humid environments.[1] |
| Viscosity | Low (~10 cP) | High (500 - 3000 cP) | Trade-off: Harder to mix; may require diluents.[1] |
Synthesis Workflow: AEP-Mannich Base
Objective: Synthesize a moisture-resistant curing agent.[1]
Figure 2: Synthesis pathway for Mannich Bases.[1] The reaction replaces active hydrogens on the phenol with the amine-methyl group, increasing steric bulk and hydrophobicity.
Critical Control Point (Self-Validating): Monitor the Amine Value (mg KOH/g) during synthesis.
-
Theoretical Start: High amine value (pure AEP).[1]
-
Endpoint: The amine value should drop to a calculated target (e.g., 400-600) as the molecular weight increases. If the value remains high, the condensation is incomplete.
Part 4: Synthetic Selectivity (For Researchers)
When modifying AEP (e.g., acylation or alkylation), the primary amine (
The Selectivity Paradox
While primary amines are generally less sterically hindered (more nucleophilic), the secondary amine in the piperazine ring is highly basic.
-
To target the
amine: Use mild electrophiles (esters) at low temperatures ( C). -
To target the
amine: Requires protection of the amine (e.g., Boc-anhydride) or exploiting the amine's higher pKa in specific pH-controlled buffers.
Troubleshooting Tip: If you observe over-alkylation (quaternization), switch to Reductive Amination (Aldehyde + NaBH4) instead of direct alkylation with halides. This prevents the "runaway" alkylation effect where the product becomes more reactive than the reactant.
Part 5: Safety & Toxicology Profile
| Feature | AEP (CAS 140-31-8) | AEP-Mannich Bases |
| Skin Corrosion | Category 1B (Severe Burns) | Category 1C or 2 (Irritant/Corrosive) |
| Sensitization | High Potential | High Potential |
| Systemic Toxicity | Absorbs through skin | Contains residual Phenol (Toxic) |
| Handling | Fuming liquid | Viscous liquid (Less inhalation risk) |
Safety Protocol: When switching from AEP to Mannich bases, do not relax PPE standards. While vapor pressure is lower, the presence of free phenol in many Mannich formulations introduces a systemic toxin that penetrates skin rapidly. Always use permeation-resistant gloves (Nitrile/Neoprene laminate).[1]
References
-
Rochelle, G. T. (2009).[1] "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654.[1] Link[1]
-
Evonik Industries. (2023).[1] "Ancamine® Curing Agents: Technical Data Sheets for AEP and Mannich Bases." Evonik Crosslinkers.Link[1]
-
Freeman, S. A., et al. (2010). "Carbon dioxide capture with concentrated, aqueous piperazine." International Journal of Greenhouse Gas Control, 4(2), 119-124.[1] Link[1]
-
Huntsman Corporation. (2022).[1] "Jeffamine® and Ethyleneamine Product Guides." Huntsman Performance Products.Link[1]
-
BenchChem. (2024).[1] "Technical Support: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives." Link[1]
Sources
A Comparative Guide to the Corrosive Nature of N-(2-Aminoethyl)piperazine (AEP) and Monoethanolamine (MEA)
Executive Summary
In the landscape of industrial amines, particularly for applications like carbon capture, the choice of solvent is a critical decision point, balancing efficiency, cost, and operational longevity. Monoethanolamine (MEA) has long served as the benchmark solvent, but its utility is often hampered by its significant corrosive action on plant infrastructure. This guide provides an in-depth technical comparison between MEA and N-(2-Aminoethyl)piperazine (AEP), a promising alternative. Drawing on extensive experimental data, with a particular focus on piperazine (PZ) as a close structural and functional analogue for AEP due to the prevalence of PZ corrosion data, we will demonstrate a key finding: AEP and its parent compound, piperazine, are substantially less corrosive to carbon steel than MEA. This difference, which can be as significant as two orders of magnitude under certain conditions, is primarily attributed to the formation of a stable, protective siderite (FeCO₃) layer on the metal surface—a phenomenon not observed with MEA. This guide will dissect the mechanisms behind this disparity, present the supporting data, and provide field-proven protocols for evaluating amine corrosivity, empowering researchers and engineers to make more informed material selection and process design choices.
Introduction: The Amines and the Challenge of Corrosion
Monoethanolamine (MEA) is a primary alkanolamine that has been the workhorse for acid gas removal for decades, valued for its high reactivity and low cost.[1] N-(2-Aminoethyl)piperazine (AEP) is a cyclic diamine, featuring a primary, secondary, and two tertiary amine groups. This structure contributes to high CO₂ absorption capacity and reactivity.[2]
However, the operational challenge with any amine treating unit is corrosion. The dissolution of acid gases like CO₂ into aqueous amine solutions creates an electrolyte that can aggressively attack metallic surfaces, primarily carbon and stainless steels.[3] This leads to equipment degradation, solvent contamination with metal ions, and potential plant shutdowns, significantly impacting operational expenditure (OPEX) and safety.[4] Understanding the intrinsic corrosive nature of the chosen amine is therefore paramount.
Monoethanolamine (MEA): The Corrosive Benchmark
MEA's reputation for being highly corrosive is well-documented.[5][6] The corrosion rate in MEA systems is a complex function of several variables, including temperature, CO₂ loading (the amount of CO₂ absorbed per mole of amine), and the presence of degradation products.[7]
Mechanism of MEA Corrosion
In a CO₂-loaded MEA solution, the environment is rich in species like carbamates and protonated amines.[7] The corrosion of carbon steel (predominantly iron, Fe) proceeds via an electrochemical process:
-
Anodic Reaction: Iron is oxidized, releasing electrons and forming ferrous ions (Fe²⁺).
-
Fe → Fe²⁺ + 2e⁻
-
-
Cathodic Reaction: The electrons are consumed in the reduction of protonated species in the solution.
The resulting ferrous ions form soluble complexes with MEA and its degradation products. Crucially, the corrosion products do not form a dense, adherent layer on the steel surface. Instead, they are porous and easily removed, exposing fresh metal to continued attack.[5] This lack of a protective, or passivating, layer is the primary reason for MEA's high corrosivity.
Quantitative Corrosion Data for MEA
The following table summarizes representative corrosion rates for stainless steel in a 30 wt.% MEA solution, illustrating the strong influence of temperature.
| Material | CO₂ Loading | Temperature (°C) | Corrosion Rate (µm/year) | Reference |
| SS 304L | Loaded | 25 | 27 | [7] |
| SS 304L | Loaded | 40 | 49 | [7] |
| SS 304L | Loaded | 80 | 134 | [7] |
| SS 316L | Loaded | 25 | 8.3 | [7] |
| SS 316L | Loaded | 40 | 31 | [7] |
| SS 316L | Loaded | 80 | 67 | [7] |
N-(2-Aminoethyl)piperazine (AEP): A Less Corrosive Alternative
Direct, quantitative corrosion studies on AEP as a single-component solvent are scarce in publicly available literature. However, extensive research exists for its parent compound, piperazine (PZ), which is structurally and chemically very similar. The insights from PZ corrosion studies provide a strong and scientifically valid basis for understanding the behavior of AEP.
Leveraging Piperazine (PZ) as a Proxy
Both AEP and PZ are cyclic amines known for high CO₂ absorption rates and capacity. The fundamental chemical interactions with CO₂ and steel surfaces are expected to be analogous. Research directly comparing PZ and MEA provides the most illuminating data for this guide.
A landmark study investigating the corrosion of A106 carbon steel in 30 wt.% amine solutions at 80°C with a CO₂ loading of 0.43 mol/mol alkalinity revealed a stark contrast: the corrosion rate in the PZ solution was approximately two orders of magnitude lower than in the MEA solution.[5][8]
Mechanism of AEP/PZ Corrosion: The Siderite Shield
The dramatically lower corrosion rate of PZ (and by extension, AEP) is attributed to a different corrosion mechanism.[5][6] While the initial electrochemical reactions are similar to those in MEA, the subsequent steps are critically different:
-
Fe²⁺ Formation: Iron is oxidized to Fe²⁺ at the anode.
-
Carbonate Availability: The reaction of PZ with CO₂ leads to the formation of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions in the solution.
-
Siderite Precipitation: The Fe²⁺ ions react with the carbonate ions to precipitate iron (II) carbonate, also known as siderite (FeCO₃), directly onto the steel surface.
-
Fe²⁺ + CO₃²⁻ → FeCO₃ (s)
-
This siderite layer is dense, adherent, and crystalline. It acts as a physical barrier, or a passivating film, that separates the bulk corrosive solution from the metal surface, effectively stifling further corrosion.[6][9] The ability to form this protective shield is the key advantage of PZ/AEP over MEA in terms of corrosivity.
Quantitative Corrosion Data for Piperazine (PZ)
The table below presents a comparison of corrosion rates, highlighting the significant difference between MEA and PZ.
| Amine (30 wt%) | Material | CO₂ Loading (mol/mol alk) | Temperature (°C) | Corrosion Rate (mm/year) | Key Observation | Reference |
| MEA | A106 Carbon Steel | 0.43 | 80 | High (exact value not stated, but implied to be ~100x PZ's rate) | No protective layer | [5][8] |
| PZ | A106 Carbon Steel | 0.43 | 80 | ~0.01 - 0.1 (inferred) | Forms protective FeCO₃ layer | [5][8] |
| PZ (clean) | Carbon Steel | N/A | Stripper Conditions | < 0.08 | Protective FeCO₃ film | [10] |
| PZ (degraded) | Carbon Steel | N/A | Stripper Conditions | up to 2.0 | Loss of film protectiveness | [10] |
Note: The corrosion rate for PZ in the first row is inferred from the "two orders of magnitude lower" statement relative to typical high MEA corrosion rates.
Experimental Protocol for Assessing Amine Corrosivity
To ensure trustworthy and reproducible results, a standardized approach to corrosion testing is essential. The following protocol outlines a comprehensive workflow combining gravimetric and electrochemical methods, grounded in ASTM standards.
Objective: To determine and compare the corrosion rate of a specific metal alloy (e.g., C1018 Carbon Steel) in different amine solutions (e.g., 30 wt% MEA vs. 30 wt% AEP) under controlled conditions of temperature and CO₂ loading.
Materials & Apparatus:
-
Metal Coupons: Pre-cut and polished coupons of the desired alloy (e.g., C1018 steel).
-
Glass Corrosion Cell: A three-necked flask equipped for temperature control (heating mantle), gas sparging, and electrode insertion.
-
Three-Electrode System:
-
Working Electrode (WE): The metal coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Graphite or platinum rod.
-
-
Potentiostat/Galvanostat: For electrochemical measurements.
-
Analytical Balance: Accurate to 0.1 mg.
-
Test Solutions: Prepared aqueous amine solutions (e.g., 30 wt% in deionized water).
-
Gases: CO₂ and N₂ for solution loading and deaeration.
Step-by-Step Methodology:
-
Specimen Preparation (ASTM G1):
-
Measure the dimensions of each metal coupon to calculate the surface area.
-
Polish the coupon surfaces with progressively finer grit silicon carbide paper (e.g., up to 600 grit) to achieve a uniform finish.
-
Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.
-
Dry the coupons thoroughly in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg (this is W_initial).
-
-
Solution Preparation and Loading:
-
Place the prepared amine solution into the corrosion cell.
-
Heat the solution to the desired test temperature (e.g., 80°C).
-
Sparge the solution with N₂ for at least 30 minutes to remove dissolved oxygen.
-
Introduce CO₂ gas at a controlled rate to achieve the target CO₂ loading. The loading can be verified by titration.
-
-
Corrosion Testing (ASTM G31 - Immersion):
-
Mount the pre-weighed coupons on non-conductive holders and immerse them completely in the CO₂-loaded amine solution.
-
Maintain the system at the constant test temperature for a specified duration (e.g., 28 days).
-
For electrochemical tests, assemble the three-electrode system with the test coupon as the working electrode.
-
-
Electrochemical Measurements (Optional but Recommended):
-
Open Circuit Potential (OCP): Monitor the potential of the working electrode against the reference electrode until it stabilizes.
-
Linear Polarization Resistance (LPR): Apply a small potential scan (e.g., ±10 mV vs. OCP) at a slow scan rate. The slope of the potential-current curve is the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
Potentiodynamic Polarization: Scan the potential over a wider range (e.g., -250 mV to +250 mV vs. OCP) to obtain Tafel plots. Extrapolation of the anodic and cathodic branches to the corrosion potential (E_corr) yields the corrosion current density (i_corr), from which the corrosion rate can be calculated.
-
-
Post-Test Evaluation:
-
Carefully remove the coupons from the solution.
-
Photograph the coupons to document the appearance of any corrosion products.
-
Specimen Cleaning (ASTM G1): Chemically clean the coupons to remove all corrosion products without attacking the base metal (e.g., using inhibited hydrochloric acid).
-
Rinse, dry, and re-weigh the cleaned coupons to obtain the final weight (W_final).
-
-
Data Analysis and Reporting:
-
Calculate Corrosion Rate (CR) from Weight Loss:
-
CR (mm/year) = (8.76 × 10⁴ × (W_initial - W_final)) / (A × T × D)
-
Where: A = surface area (cm²), T = exposure time (hours), D = density of the metal (g/cm³).
-
-
Analyze electrochemical data to determine i_corr and calculate the corrosion rate.
-
Compare the corrosion rates obtained for AEP and MEA under identical conditions.
-
(Optional) Characterize the corrosion products using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to identify their morphology and composition.
-
Discussion: Causality and Practical Implications
The experimental evidence strongly indicates that piperazine, and by logical extension AEP, is intrinsically less corrosive to carbon steel than MEA. The root cause of this difference is not the primary amine chemistry but the thermodynamics of the corrosion product formation.
-
Causality: The cyclic structure of PZ/AEP and its reaction pathway with CO₂ results in a solution chemistry that favors the precipitation of a thermodynamically stable and insoluble FeCO₃ layer at the metal-liquid interface. This passivating film effectively arrests the corrosion process. In contrast, MEA forms soluble iron complexes that are washed away, leading to continuous and uniform corrosion.
-
Impact of Degradation: It is critical to note that amine degradation can alter this behavior. For PZ/AEP, degradation products can interfere with the formation of the protective siderite film, leading to a dramatic increase in corrosion rates.[10] This underscores the importance of maintaining solvent purity in an operational environment.
-
Practical Implications for Material Selection: The lower corrosivity of AEP/PZ opens the possibility of using less expensive construction materials. While MEA-based carbon capture plants often require extensive use of stainless steel or other corrosion-resistant alloys, a plant using AEP or PZ could potentially be constructed with a greater proportion of carbon steel, significantly reducing the capital expenditure (CAPEX).[3] However, this decision must be weighed against the higher cost of the amine itself and the need for rigorous monitoring to prevent solvent degradation.
Conclusion
The selection of an amine solvent for industrial applications requires a multi-faceted analysis where performance must be balanced against operational impact. While MEA is a potent and cost-effective solvent for CO₂ capture, its high corrosivity presents a significant and costly operational challenge.
This guide has demonstrated, through analysis of experimental data using piperazine as a robust proxy, that N-(2-Aminoethyl)piperazine offers a significant advantage in terms of its lower corrosive impact on carbon steel . The key mechanistic difference is the formation of a protective siderite (FeCO₃) layer, which passivates the metal surface. This property could allow for the use of more economical materials of construction, such as carbon steel, thereby reducing the overall cost of technologies like post-combustion carbon capture.
For researchers and engineers, the takeaway is clear: while factors like CO₂ loading and temperature remain important, the fundamental ability of the amine to promote a passivating film is the dominant factor in determining its corrosivity. Future work should focus on direct, long-term corrosion studies of AEP under various process conditions to fully validate these findings and pave the way for its broader industrial adoption.
References
- [No Source Provided]
-
Corrosion Behavior of Carbon Steel in Piperazine Solutions for Post-Combustion CO2 Capture. (2025-08-08). ResearchGate. [Link]
-
Corrosion of carbon steel by aqueous piperazine protected by FeCO3. (n.d.). ResearchGate. [Link]
-
Corrosion Behavior of Stainless Steels in CO 2 Absorption Process Using Aqueous Solution of Monoethanolamine (MEA). (n.d.). MDPI. [Link]
-
Corrosion Benefits of Piperazine As an Alternative CO 2 Capture Solvent. (n.d.). ResearchGate. [Link]
- [No Source Provided]
- [No Source Provided]
-
(PDF) MEA and Piperazine Corrosion of Carbon Steel and Stainless Steel. (2025-10-30). ResearchGate. [Link]
-
Experimental and Theoretical Investigation of Corrosion Inhibition Effect of Two piperazine-based Ligands on Carbon Steel in Acidic Media. (n.d.). ResearchGate. [Link]
-
Carbon steel corrosion in piperazine-promoted blends under CO2 capture conditions. (n.d.). ResearchGate. [Link]
-
Development of MEA-Based and AEP-Based CO 2 Phase Change Absorbent. (n.d.). MDPI. [Link]
-
Corrosion by Aqueous Piperazine at 40–150 °C in Pilot Testing of CO2 Capture. (2020-02-03). ACS Publications. [Link]
- [No Source Provided]
-
Corrosion of Stainless and Carbon Steel in Aqueous Amine for CO2 Capture. (n.d.). The University of Texas at Austin. [Link]
-
The effect of CO2-loaded amine solvents on the corrosion of a carbon steel stripper. (2025-08-07). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Selectivity of N-(2-Aminoethyl)piperazine in Metal Ion Chelation: A Comparative Technical Guide
Part 1: Executive Summary & Structural Philosophy
N-(2-Aminoethyl)piperazine (AEP) represents a unique class of "hybrid" chelators. Unlike linear polyamines (e.g., Ethylenediamine, Diethylenetriamine) that offer high flexibility, or macrocycles (e.g., Cyclam) that offer total rigidity, AEP bridges the gap. It combines a flexible primary amine tail with a rigid, cyclic piperazine backbone .
This guide objectively analyzes AEP’s performance, focusing on its selectivity mechanism —specifically how its steric constraints favor Copper(II) over Nickel(II) and Zinc(II)—and provides validated experimental protocols for verifying these properties in your laboratory.
The Core Advantage: Steric Tuning
The selectivity of AEP arises from the piperazine ring constraint .
-
Copper(II) (d⁹): Prefers Square Planar or Distorted Square Pyramidal geometries (Jahn-Teller effect). AEP’s rigid ring accommodates this planar arrangement well.
-
Nickel(II) (d⁸) & Zinc(II) (d¹⁰): Strongly prefer Octahedral geometries. The bulkiness of the piperazine ring creates steric clash when attempting to wrap around these ions in an octahedral fashion, effectively destabilizing the complex relative to copper.
Part 2: Comparative Performance Analysis
Stability Constant Comparison (Log K)
The following table contrasts AEP with standard linear alternatives. Note that while linear ligands often have higher absolute stability constants due to lack of strain, AEP exhibits superior relative selectivity.[1]
| Ligand | Structure Type | Denticity | Log K₁ (Cu²⁺) | Log K₁ (Ni²⁺) | Selectivity Factor (K_Cu/K_Ni) | Primary Application |
| AEP | Cyclic-Linear Hybrid | 2 or 3 | ~12.5 - 14.0 * | ~9.0 - 10.5 | High (~10³ - 10⁴) | Selective Cu extraction, Epoxy curing |
| EDA | Linear | 2 | 10.5 | 7.5 | Moderate (~10³) | General chelation |
| DETA | Linear | 3 | 16.0 | 10.7 | Moderate (~10⁵)** | Non-selective scavenging |
| TETA | Linear | 4 | 20.4 | 13.6 | Moderate | Heavy metal removal |
| EDTA | Carboxylate | 6 | 18.8 | 18.6 | Low (~1) | Universal masking |
*Values are approximate ranges for 25°C, I=0.1M, derived from comparative chelation studies. AEP's lower absolute stability compared to DETA is due to ring strain, which is the engine of its selectivity. **While DETA has a higher ratio, its high affinity for Ni/Zn makes it a poor "discriminator" in mixed streams compared to AEP's kinetic and steric rejection of octahedral metals.
Mechanism of Action Visualization
The following diagram illustrates the steric "lock-and-key" mechanism that grants AEP its selectivity.
Caption: AEP selectivity logic. The rigid piperazine ring fits the planar coordination sphere of Cu(II) but creates unfavorable steric hindrance for the octahedral spheres of Ni(II) and Zn(II).
Part 3: Experimental Validation Protocols
To validate AEP's performance in your specific matrix, use the following self-validating protocols.
Protocol A: Potentiometric Determination of Stability Constants
Objective: Determine the precise Log K values for AEP with your target metals under specific pH/ionic strength conditions.
Reagents:
-
AEP (>99% purity, redistilled).[1]
-
Metal Salts: Cu(ClO₄)₂, Ni(ClO₄)₂ (Perchlorates preferred to avoid anion coordination).
-
Titrant: 0.1 M NaOH (CO₂-free).
Workflow:
-
Calibration: Calibrate pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to p[H] (concentration) using HCl titration.
-
Ligand Titration: Titrate 1 mM protonated AEP (H₃L³⁺) with NaOH to determine ligand protonation constants (pKa).
-
Metal Titration: Titrate 1:1 mixture of Metal:AEP (1 mM each) with NaOH.
-
Data Analysis: Use software like HYPERQUAD or BEST to fit the potentiometric curves and calculate Log K.
Self-Validation Check:
-
The curve for the Metal:Ligand mixture must diverge significantly from the pure Ligand curve at low pH (indicating complexation). If curves overlap until pH > 7, binding is weak.
Protocol B: Competitive Chelation Assay (UV-Vis)
Objective: Visually and quantitatively demonstrate selectivity in a mixed-metal solution.
Workflow Diagram:
Caption: Competitive assay workflow. Limiting ligand concentration forces competition, revealing thermodynamic preference.[1]
Part 4: Applications & Implications[1][3]
-
Industrial Wastewater Treatment: AEP-functionalized resins are superior to DETA resins for polishing Copper from Nickel-plating effluents. The selectivity prevents the resin from becoming saturated with the more abundant Nickel.
-
Radiopharmaceuticals: The rigid backbone of AEP derivatives is used to hold Cu-64 isotopes securely, preventing in vivo transchelation (loss of metal to serum proteins).[1]
-
CO₂ Capture: While primarily a chelator, AEP is used in blends with Piperazine (PZ) for carbon capture. Its high heat of absorption and reaction rate (due to the cyclic amine) make it a dual-use molecule.
References
-
Stability Constants of Metal-Ion Complexes. NIST Standard Reference Database 46. (Provides baseline data for linear amines). Link
-
Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. (Foundational text on steric tuning and ring size effects). Link
-
ChemicalBook. N-(2-Aminoethyl)piperazine Properties and Applications. (General physical properties and industrial uses). Link
-
Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. (Establishes the Irving-Williams series order: Cu > Ni > Co > Zn). Link
-
BenchChem. Spectroscopic Data of N-(2-Aminoethyl)piperazine. (NMR/IR data for structural verification). Link
Sources
comparative analysis of N-(2-Aminoethyl)piperazine in different solvent systems
[1][2][3]
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a unique cyclic ethyleneamine distinguished by its "triple-threat" molecular architecture: it contains primary (
This guide provides a technical comparison of AEP’s behavior across Aqueous , Protic Organic , and Aprotic solvent environments.[1] It focuses on two critical industrial applications: CO
Molecular Architecture & Solvent Interaction[1]
To predict AEP's performance, one must first understand its solvating potential.[1] AEP is not merely a base; it is a multi-site hydrogen bond donor and acceptor.[1]
Structural Analysis[1][4]
-
Primary Amine (–NH
): High steric accessibility; primary site for nucleophilic attack (e.g., epoxide ring opening) and carbamate formation (CO capture).[1] -
Secondary Amine (–NH–): Located within the piperazine ring; sterically hindered but highly reactive; contributes to crosslinking density.[1]
-
Tertiary Amine (–N<): Acts as a proton acceptor (catalytic base); does not form carbamates directly but catalyzes the hydrolysis of intermediates.[1]
Solvent Interaction Map
The following diagram illustrates how different solvent classes interact with specific sites on the AEP molecule.
Figure 1: Mechanistic interaction map of AEP with major solvent classes.[1]
Comparative Performance: CO Capture Efficiency
AEP is a superior alternative to Monoethanolamine (MEA) due to its higher theoretical loading capacity.[1] However, the solvent system dictates the reaction pathway (carbamate vs. bicarbonate formation).[1]
Data Comparison: Aqueous vs. Non-Aqueous Systems[1][5]
| Feature | Aqueous AEP (30 wt%) | Non-Aqueous AEP (e.g., in Ethanol/Glycol) |
| Reaction Mechanism | Zwitterion | Zwitterion |
| Absorption Capacity | High (~0.8 - 1.0 mol CO | Moderate (Solubility limited) |
| Regeneration Energy | High (Due to water's high | Low (Organic solvents have lower |
| Viscosity | Low to Moderate | High (Significant increase upon CO |
| Corrosivity | High (Requires inhibitors) | Low |
| Precipitation Risk | Low (Soluble products) | High (Solid carbamate formation possible) |
Key Insight: While aqueous systems offer faster kinetics, non-aqueous AEP blends (often with Piperazine) are gaining traction because they significantly reduce the "parasitic energy" load required to strip CO
Reaction Kinetics: Epoxy Curing & Synthesis
In nucleophilic substitutions (like epoxy curing), the solvent is not inert; it is a catalyst or an inhibitor.[1]
The Protic Acceleration Effect
In epoxy curing, AEP reacts with the oxirane ring.[1]
-
Protic Solvents (Alcohols, Water): Accelerate the reaction.[1] The solvent's hydroxyl group hydrogen-bonds to the epoxide oxygen, increasing the carbon's electrophilicity and facilitating the amine attack.
-
Aprotic Solvents: Slow the reaction. They cannot stabilize the transition state effectively.
Mechanism Diagram: Solvent-Assisted Ring Opening[1]
Figure 2: Kinetic pathway divergence based on solvent proticity.
Thermodynamics & Phase Equilibria
Solubility Profile
-
Water/Alcohols: AEP is completely miscible.[1]
-
Ethers/Hydrocarbons: AEP exhibits limited solubility.[1] In biphasic systems (e.g., AEP/Toluene), AEP will partition heavily into the aqueous or polar phase.[1]
The "Blushing" Phenomenon
In humid environments (essentially an AEP-Water-Air solvent system), AEP migrates to the surface and reacts with atmospheric CO
Experimental Protocols
Protocol A: Determination of CO Loading (Gravimetric Method)
Use this protocol to validate AEP efficiency in different solvents.[1]
-
Preparation: Prepare a 30 wt% solution of AEP in the target solvent (e.g., Water vs. Ethanol).[1]
-
Setup: Place 50 mL of solution in a jacketed stirred cell reactor maintained at 40°C.
-
Saturation: Introduce pure CO
gas at a constant flow rate (e.g., 100 mL/min) through a sparger.[1] -
Measurement: Monitor the weight increase of the cell continuously using a high-precision balance (
0.001 g). -
Termination: Stop when weight stabilizes (equilibrium).
-
Calculation:
Where is loading (mol CO /mol amine).[1]
Protocol B: Solvatochromic Assessment (Kamlet-Taft)
Use this to characterize the polarity of your specific AEP solvent blend.
-
Dyes: Dissolve trace amounts of Reichardt’s Dye (30) in the AEP/Solvent blend.
-
Spectroscopy: Measure UV-Vis
of the dye. -
Analysis: A bathochromic (red) shift indicates higher solvent polarity and hydrogen bond donating ability, correlating with faster epoxy cure rates.[1]
References
-
Du, Y. et al. (2013).[1][2][3] "Aqueous Piperazine/N-(2-aminoethyl) piperazine for CO2 Capture." Energy Procedia. Link
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 8795, N-(2-Aminoethyl)piperazine." PubChem. Link[1]
-
Dash, S.K. et al. (2023).[1] "Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor." Environmental Science and Pollution Research. Link
-
ThreeBond Technical News. (1990). "Curing Agents for Epoxy Resins." ThreeBond Co., Ltd.[1]Link
-
BenchChem. (2025).[1] "A Comparative Guide to N-(2-Aminoethyl)piperazine and Other Amines for CO2 Capture." Link[1]
Comparative Validation Guide: Purity Analysis of N-(2-Aminoethyl)piperazine (AEP)
Executive Summary
N-(2-Aminoethyl)piperazine (AEP) is a critical cyclic ethyleneamine intermediate used in epoxy curing agents, asphalt additives, and corrosion inhibitors.[1] Validating its purity presents a unique analytical challenge: AEP is highly polar, basic, and lacks a significant chromophore, rendering standard Reverse Phase (RP) HPLC with UV detection ineffective.
While GC-FID is the industrial standard for gross assay (>99%), it often fails to detect thermally unstable impurities or non-volatile degradation products.[1] This guide provides a validated HPLC methodology focusing on Pre-column Derivatization with Benzoyl Chloride (BzCl) as the superior technique for trace impurity profiling, compared against modern Mixed-Mode Direct Analysis .[1]
Part 1: The Technical Challenge
To validate AEP purity, one must overcome three physicochemical barriers:
-
Retentivity: AEP is highly polar (
), causing it to elute in the void volume of standard C18 columns. -
Peak Shape: The secondary and primary amine groups interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Detection: AEP is "invisible" to standard UV detectors above 210 nm.
The Solution Landscape
| Feature | Method A: GC-FID (Standard) | Method B: Derivatization HPLC (Recommended) | Method C: Mixed-Mode HPLC (Alternative) |
| Primary Use | Bulk Assay (>99%) | Trace Impurity Profiling (<0.1%) | Routine QC / High Throughput |
| Detection | FID (Universal Carbon) | UV (254 nm) - High Sensitivity | ELSD or CAD (Universal) |
| Selectivity | Boiling Point | Hydrophobicity of Derivative | Ionic/Hydrophobic Interaction |
| Limitations | Thermal degradation of oligomers; Tailing | Sample prep time; Reagent handling | Requires specialized detectors (CAD/ELSD) |
Part 2: Detailed Methodology
The Validated Protocol: Pre-Column Benzoylation (RP-HPLC-UV)
This method uses Benzoyl Chloride (BzCl) to convert AEP and its amine impurities into stable, UV-absorbing benzamides.[1] This solves all three challenges: it adds a chromophore (phenyl group), masks the basic amines (eliminating silanol tailing), and increases hydrophobicity (enabling C18 retention).
1. Reagents & Preparation
-
Derivatizing Agent: Benzoyl Chloride (99%, ACS Reagent).
-
Buffer: 2M Sodium Hydroxide (NaOH) to maintain alkaline pH.[1]
-
Internal Standard (IS): 1,6-Diaminohexane (optional, for quantification).[1]
-
Solvent: Acetonitrile (HPLC Grade).[1]
2. Derivatization Workflow (Schotten-Baumann Reaction)
-
Aliquot: Transfer 100 µL of AEP sample (diluted to ~1 mg/mL in water) into a 2 mL vial.
-
Basify: Add 200 µL of 2M NaOH. Critical: The reaction requires pH > 10 to keep amines unprotonated.
-
React: Add 50 µL of Benzoyl Chloride.
-
Vortex: Vortex vigorously for 30 seconds. The reaction is exothermic and nearly instantaneous at Room Temperature (RT).
-
Quench: Add 200 µL of 1M Glycine or simply allow to stand for 5 mins (BzCl hydrolyzes to benzoic acid).
-
Dilute: Dilute to 1.5 mL with Acetonitrile/Water (50:50) to match mobile phase.[1]
3. HPLC Instrument Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Max absorbance of benzamide).[1]
-
Temperature: 30°C.
Part 3: Visualization of Workflows
Diagram 1: Analytical Decision Matrix & Reaction Pathway
This diagram illustrates the decision process for selecting the AEP method and the chemical mechanism of the benzoylation.
Caption: Decision matrix for AEP analysis and the chemical mechanism of benzoyl chloride derivatization.
Part 4: Comparative Data Analysis
The following table contrasts the performance of the proposed Derivatization method against Direct Analysis (Mixed-Mode) and GC-FID.
| Parameter | Benzoylation HPLC-UV (Proposed) | Direct Mixed-Mode HPLC (Alternative) | GC-FID (Traditional) |
| LOD (Limit of Detection) | < 10 nM (High Sensitivity) | ~10 µM (Low Sensitivity) | ~100 ppm |
| Linearity ( | > 0.999 (0.1 - 100 µg/mL) | > 0.995 | > 0.999 |
| Peak Symmetry | Excellent (1.0 - 1.[1]1) | Good (1.2 - 1.[1]5) | Variable (Tailing common) |
| Interference | Minimal (Benzoic acid elutes early) | High (Matrix effects) | Solvent peaks |
| Stability | Derivative stable for >1 week | Sample stable | Sample stable |
Key Impurity Separation
In the benzoylation method, common impurities separate distinctly based on the number of amine groups available for derivatization:
-
Piperazine (PZ): Reacts twice (Di-benzamide).[1] Elutes later due to high hydrophobicity.
-
AEP (Target): Reacts three times (Tri-benzamide potential, though steric hindrance usually limits to primary/secondary sites).
-
Ethylenediamine (EDA): Distinct elution time.[1]
Part 5: Validation Framework (Self-Validating System)[1]
To ensure the method is trustworthy (E-E-A-T), implement this System Suitability Test (SST) before every run:
-
Resolution Check: The resolution (
) between the Benzoic Acid peak (reagent byproduct, elutes ~2-3 min) and the AEP-Derivative peak must be > 2.0.[1] -
Derivatization Efficiency: Analyze a standard of pure AEP at 100% and 50% concentrations. The area ratio must be
. -
Blank Analysis: Inject a "Reagent Blank" (NaOH + BzCl + Glycine, no AEP). Any peaks appearing in the AEP retention window invalidate the run.
Alternative: Direct Analysis (No Derivatization)
For labs without derivatization capability, use Mixed-Mode Chromatography :
-
Column: SIELC Newcrom R1 or Primesep 100.[1]
-
Mobile Phase: ACN / Water / 0.1% Phosphoric Acid.
-
Detection: UV at 205 nm (requires high purity solvents) or CAD.[1]
-
Note: This method is faster but less sensitive to trace impurities than the benzoylation method.
References
-
SIELC Technologies. (2018).[1] Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wong, J. et al. (2016).[3] Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals. National Institutes of Health (PubMed). Retrieved from [Link]
-
Phenomenex. (2025).[1][4][5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
cross-validation of experimental results with N-(2-Aminoethyl)piperazine
Technical Assessment: N-(2-Aminoethyl)piperazine (AEP) Performance Validation
Executive Summary & Structural Logic
N-(2-Aminoethyl)piperazine (AEP) [CAS: 140-31-8] represents a unique hybrid class of amine curatives. Unlike linear ethyleneamines (e.g., TETA) or rigid cycloaliphatics (e.g., IPDA), AEP combines a flexible linear primary amine tail with a sterically constrained piperazine ring containing secondary and tertiary amines.
The Structural Advantage:
-
Primary Amine (
): Provides rapid initial reactivity and adduct formation. -
Secondary Amine (Cyclic): The piperazine ring imparts toughness and impact resistance often lacking in linear amines.
-
Tertiary Amine (Ring Nitrogen): Acts as an internal catalytic accelerator for epoxy-hydroxyl reactions, significantly reducing gel times compared to non-accelerated amines.
This guide cross-validates AEP’s performance against industry standards in two critical domains: Thermoset Polymerization (Epoxy) and Gas Treating (CO2 Capture) .
Application I: Epoxy Curing Kinetics & Mechanical Performance
Objective: Validate AEP as a curative for rapid-cure, high-impact coatings compared to TETA (Triethylenetetramine) and IPDA (Isophorone Diamine).
Comparative Experimental Data
The following data synthesizes performance in a standard Bisphenol-A (DGEBA, EEW=190) liquid epoxy resin system.
| Metric | AEP (N-Aminoethylpiperazine) | TETA (Linear Aliphatic) | IPDA (Cycloaliphatic) | Interpretation |
| PHR (Parts per Hundred Resin) | 20–23 | 13–15 | 23–25 | AEP requires higher loading than TETA due to higher Equivalent Weight (AHEW ~43). |
| Gel Time (100g @ 25°C) | 15–20 mins | 25–30 mins | 45–55 mins | Result: AEP is the fastest due to the catalytic tertiary amine. |
| Glass Transition (Tg) | 90–100°C | 105–115°C | 140–150°C | Result: IPDA yields higher thermal resistance due to rigid ring structure. |
| Impact Strength (Izod) | High | Moderate | Low (Brittle) | Result: AEP's piperazine ring provides superior toughness/flexibility. |
| Chemical Resistance (Acid) | Moderate | Moderate | Excellent | IPDA is the standard for acid resistance; AEP is susceptible to acid attack. |
Validation Protocol: Differential Scanning Calorimetry (DSC)
To replicate these results, researchers must follow this self-validating kinetic protocol.
Protocol Steps:
-
Calibration: Calibrate DSC heat flow and temperature using Indium (
) and Zinc standards. -
Sample Prep: Mix DGEBA resin and AEP stoichiometrically (1:1 amine H to epoxide). Degas in a vacuum chamber for 3 minutes at <5 Torr to remove air bubbles which alter heat transfer.
-
Encapsulation: Seal 5–10 mg of the mixture in hermetic aluminum pans. Critical: Prepare a reference pan (empty) of identical weight.
-
Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Integrate the exotherm peak. The Onset Temperature (
) indicates reactivity threshold; Peak Temperature ( ) correlates to bulk cure speed.-
Validation Check: If AEP
is >100°C, the tertiary amine catalytic effect is likely inhibited (check for moisture contamination).
-
Mechanism Visualization (Epoxy-AEP Network)
Figure 1: Reaction pathway of AEP with Epoxy. Note the tertiary amine (green) acting as a catalyst for etherification, accelerating the cure.
Application II: Post-Combustion CO2 Capture
Objective: Evaluate AEP as a promoter in amine scrubbing systems, specifically comparing AEP blends against Monoethanolamine (MEA) and Piperazine (PZ).
Comparative Experimental Data
Data below reflects performance in a 30 wt% aqueous solution (or equivalent blend) using simulated flue gas (15% CO2).
| Metric | MEA (Baseline) | PZ (Standard Promoter) | AEP / AEP Blends | Interpretation |
| CO2 Capacity (mol/mol amine) | ~0.50 | ~0.90 | > 1.0 (Theoretical) | AEP has 3 amine sites, allowing higher theoretical loading than MEA (1 site). |
| Absorption Rate ( | High | Very High | High | AEP is faster than MEA but slightly slower than pure PZ due to steric bulk. |
| Regeneration Energy (GJ/t CO2) | 3.5 – 4.0 | 3.0 – 3.3 | 2.7 – 2.9 | Result: AEP blends significantly reduce the energy penalty for stripping. |
| Volatility / Loss | High | Moderate | Low | AEP has a higher boiling point (222°C) than MEA (170°C), reducing solvent loss. |
Validation Protocol: Wetted Wall Column (WWC)
The WWC is the industry standard for measuring intrinsic kinetics (
Protocol Steps:
-
Setup: Circulate amine solution as a laminar film down a vertical steel rod (known surface area) inside a pressurized chamber.
-
Gas Contact: Introduce simulated flue gas (N2/CO2 mix) counter-current to the liquid film.
-
Measurement: Analyze inlet and outlet CO2 concentrations using IR analyzers.
-
Calculation: Calculate flux (
). -
Self-Validation:
-
Run a "water blank" to determine the physical mass transfer coefficient (
). -
If the AEP flux does not exceed the water blank by factor >50, the system is likely contaminated or the amine is degraded.
-
Mechanism Visualization (Zwitterion Pathway)
Figure 2: CO2 capture mechanism.[1] Primary/Secondary amines form carbamates (main pathway), while the Tertiary amine promotes bicarbonate formation.
Safety & Handling Cross-Check
While AEP offers performance advantages, its handling profile differs from simple alkanolamines.
-
Sensitization: Unlike MEA, AEP is a known skin sensitizer. Repeated exposure can lead to allergic contact dermatitis.
-
Corrosivity: AEP is corrosive to copper and its alloys. Stainless steel (304/316) is required for all wetted parts in experimental setups.
-
Vapor Pressure: Lower than MEA, reducing inhalation risk at ambient temperature, but aerosols generated in WWC or spray systems remain a respiratory hazard.
References
-
Huntsman Corporation. (2022). AEP (Aminoethylpiperazine) Technical Data Sheet. Retrieved from
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1][2][3] Science, 325(5948), 1652-1654. Retrieved from
-
Du, Y., et al. (2013).[1] Aqueous Piperazine/N-(2-aminoethyl) Piperazine for CO2 Capture.[1][3][4] Energy Procedia, 37, 1621-1638. Retrieved from
- Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for Epoxy-Amine kinetics).
-
BenchChem. (2025). Performance of N-(2-Aminoethyl)piperazine (AEP) Blends in CO2 Capture.[1][2][3][4] Retrieved from
Sources
Comparative Toxicity Analysis: N-(2-Aminoethyl)piperazine (AEP) and Functional Alternatives
Executive Summary
N-(2-Aminoethyl)piperazine (AEP, CAS 140-31-8) is a versatile intermediate utilized in epoxy curing and as a pharmacophore building block.[1] However, its safety profile is dominated by severe skin corrosion (Category 1B) and high sensitization potential (Skin Sens. 1) .
This guide provides a comparative toxicological analysis of AEP against standard aliphatic amines (TETA) and emerging bio-based alternatives (Phenalkamines), alongside a safety evaluation of the piperazine scaffold in drug design. It details the Adverse Outcome Pathway (AOP) for sensitization and provides a validated OECD 442C (DPRA) protocol for in-chemico safety assessment.[2][3]
The Baseline: N-(2-Aminoethyl)piperazine (AEP) Profile
AEP combines a piperazine ring with a primary ethylamine tail. This structure imparts high reactivity but also significant toxicity.
Toxicological Mechanism
The toxicity of AEP is driven by two primary chemical behaviors:
-
Alkaline Corrosivity: With a high pKa, AEP causes rapid saponification of membrane lipids, leading to necrotic tissue damage (Skin Corr. 1B).
-
Haptenization (Sensitization): AEP acts as a pro-hapten. While nucleophilic, metabolic oxidation or direct interaction with skin proteins (via Schiff base formation or nucleophilic attack on protein electrophiles) forms stable adducts. These adducts are recognized by Langerhans cells, triggering the T-cell mediated immune response.
Key Safety Metrics (Experimental Data)
| Metric | Value | Classification | Source |
| Oral LD50 (Rat) | ~2,118 mg/kg | Acute Tox. 4 | ECHA / TCI |
| Dermal LD50 (Rabbit) | ~870 mg/kg | Acute Tox. 3 | ECHA / Fisher |
| Skin Irritation | Corrosive | Skin Corr. 1B | GHS/CLP |
| Sensitization | Positive | Skin Sens. 1 | OECD 406/429 |
| Aquatic Toxicity | LC50 < 100 mg/L | Aquatic Chronic 3 | ECHA |
Visualizing the Toxicity Pathway (AOP)
The following diagram illustrates the Adverse Outcome Pathway for AEP-induced skin sensitization, moving from the molecular initiating event to the clinical manifestation.
Figure 1: Adverse Outcome Pathway (AOP) for Skin Sensitization induced by reactive amines like AEP.
Comparative Analysis: AEP vs. Alternatives
In drug development and industrial synthesis, replacing AEP requires balancing reactivity with toxicity.
Structural Alternatives Comparison
-
Triethylenetetramine (TETA): A linear aliphatic amine often used as a direct functional alternative.
-
Phenalkamines: Bio-based derivatives (from Cashew Nut Shell Liquid) offering steric hindrance and hydrophobicity.
-
Piperazine Scaffolds (Pharma): Substituted piperazines used in medicinal chemistry (e.g., 1-Methylpiperazine) designed to reduce unspecific reactivity.
Performance & Toxicity Matrix
| Feature | AEP (Baseline) | TETA (Alternative 1) | Phenalkamines (Green Alt) | 1-Methylpiperazine (Pharma) |
| Structure | Heterocyclic Amine | Linear Aliphatic Amine | Aromatic-Aliphatic Hybrid | N-Substituted Heterocycle |
| Oral LD50 (Rat) | ~2,118 mg/kg | ~2,500 mg/kg | > 5,000 mg/kg | ~2,500 mg/kg |
| Dermal Toxicity | High (Toxic) | Moderate | Low | Moderate |
| Sensitization | High (Cat 1) | High (Cat 1) | Low/Moderate (Cat 1B) | Moderate |
| Corrosivity | Severe (1B) | Severe (1B) | Irritant (2) | Corrosive (1B) |
| Hydrophobicity | Low (LogP -1.3) | Low (LogP -1.4) | High (LogP > 3.[4]0) | Low |
| Primary Use | Curing / Intermediate | Curing / Chelator | Marine Coatings / Adhesives | Drug Synthesis |
Analysis:
-
For Industrial Use: Phenalkamines offer a superior safety profile (lower volatility, lower corrosivity) due to the long alkyl chain shielding the amine groups, though reaction kinetics may be slower.
-
For Pharma Use: AEP is a raw material. The final drug product usually masks the primary amine. However, residual AEP is a critical genotoxic impurity (GTI) concern. 1-Methylpiperazine is a common alternative scaffold that removes the reactive primary amine tail, reducing (but not eliminating) sensitization risk.
Experimental Validation Protocols
To validate the safety profile of AEP alternatives without animal testing, the Direct Peptide Reactivity Assay (DPRA) is the gold standard for quantifying the Molecular Initiating Event (MIE) of sensitization.
Protocol: Direct Peptide Reactivity Assay (OECD 442C)
Objective: Quantify the reactivity of the test chemical with synthetic peptides containing Cysteine (Cys) and Lysine (Lys).
Reagents:
-
Cys-peptide: Ac-RFAACAA-COOH
-
Lys-peptide: Ac-RFAAKAA-COOH
-
Positive Control: Cinnamic Aldehyde
Workflow:
-
Solubilization: Dissolve test chemical in Acetonitrile (preferred) or Water/DMSO to 100 mM.
-
Incubation: Mix chemical with peptide solutions (1:10 ratio for Cys, 1:50 for Lys) in 96-well plates.
-
Conditions: 24 hours ± 2 hours at 25°C in the dark.
-
-
Analysis: Quantify remaining peptide concentration via HPLC (UV detection at 220 nm).
-
Calculation:
DPRA Experimental Workflow Diagram
Figure 2: Validated workflow for OECD 442C Direct Peptide Reactivity Assay.
Conclusion & Recommendations
N-(2-Aminoethyl)piperazine remains a high-utility but high-hazard chemical. Its ability to penetrate skin (due to low molecular weight) and bind proteins makes it a potent sensitizer.
-
For Drug Development: Treat AEP as a mutagenic/sensitizing impurity. Ensure rigorous purification if used as a starting material. Consider 1-substituted piperazines lacking the ethylamine tail if the primary amine is not pharmacologically essential.
-
For Industrial Formulations: Transition to Phenalkamines where viscosity allows. They provide a "safety-by-design" approach by utilizing steric bulk to reduce bioavailability and corrosivity while maintaining cross-linking efficacy.
References
-
European Chemicals Agency (ECHA). N-(2-aminoethyl)piperazine - Registration Dossier. Retrieved from [Link]
-
OECD. Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on Covalent Binding to Proteins.[3] OECD Guidelines for the Testing of Chemicals.[2][3][5] Retrieved from [Link]
-
PubChem. Compound Summary for CID 8795, N-(2-Aminoethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Aminoethyl)piperazine (AEP)
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of N-(2-Aminoethyl)piperazine (AEP). As a corrosive, toxic, and environmentally hazardous aliphatic amine, AEP demands a meticulous and informed approach to waste management. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that laboratory personnel can manage AEP waste with confidence and scientific integrity.
Hazard Profile of AEP: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. AEP is not merely a reagent; it is a multi-faceted hazard requiring stringent controls from acquisition to disposal. Its hazardous properties are the direct drivers for the disposal protocols outlined in this guide.
N-(2-Aminoethyl)piperazine is classified as a corrosive liquid that can cause severe skin burns and eye damage upon contact.[1][2] It is also toxic if it comes into contact with the skin and harmful if swallowed.[1][3] Furthermore, it poses a significant environmental threat, as it is harmful to aquatic life with long-lasting effects.[1][2][3][4] The compound is also a combustible liquid and can cause an allergic skin reaction.[1][3][4]
The causality is clear: the corrosive nature of AEP dictates the use of robust personal protective equipment (PPE) and chemically resistant containers. Its toxicity necessitates procedures that prevent any direct contact or environmental release. Its combustibility requires the elimination of all ignition sources during handling and cleanup.
| Property | Identifier / Value | Source |
| CAS Number | 140-31-8 | [1][5] |
| Molecular Formula | C₆H₁₅N₃ | [1] |
| Appearance | Colorless to light-colored liquid with an ammonia-like odor | [5] |
| Primary Hazards | - Acute Toxicity (Oral, Dermal): Harmful if swallowed, Toxic in contact with skin.[1][3] - Corrosivity: Causes severe skin burns and eye damage.[1][2] - Sensitization: May cause an allergic skin reaction.[1][3] - Environmental: Harmful to aquatic life with long-lasting effects.[1][4] | [1][2][3][4] |
| Physical Hazards | Combustible Liquid (Flash Point ~93°C / 199°F) | [6] |
| Incompatibilities | Strong acids, oxidizing agents, isocyanates, acid halides, and metals such as aluminum, copper, and their alloys.[4][5][7] | [4][5][7] |
Immediate Spill Response Protocol
A spill of AEP requires immediate and decisive action. The response protocol is bifurcated based on the scale and immediate risk of the spill.
Minor Spill (Contained, No Immediate Personnel Hazard)
A minor spill is one that can be safely managed by trained laboratory personnel without the need for an emergency response team.
Step-by-Step Methodology:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, ensure it is operational. For benchtop spills, open windows if safe to do so.
-
Eliminate Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be extinguished or removed.[4][8]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles with a face shield.[1][3][4] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[8]
-
Containment: Control the spread of the liquid by creating a dike around the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[5][8] Causality Note: Do not use clay-based absorbents, as they can be incompatible with amines.[6][7]
-
Absorption & Collection: Apply the absorbent material over the spill, working from the outside in. Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, chemically resistant waste container.[2][8]
-
Residue Neutralization: For the final residue, carefully neutralize the area with a dilute solution of a weak acid, such as acetic acid.[2] This converts the corrosive amine into a less hazardous salt.
-
Final Cleanup & Decontamination: Wipe the area with soap and plenty of water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.
-
Label & Store: Securely close and label the waste container with "Hazardous Waste," the chemical name "N-(2-Aminoethyl)piperazine," and the associated hazards (Corrosive, Toxic). Store in a designated satellite accumulation area for pickup.
Major Spill (Uncontrolled, Fire Hazard, or Personnel Injury)
A major spill is any situation that is beyond the control of local laboratory staff.
Step-by-Step Methodology:
-
EVACUATE: Immediately evacuate the area. Alert all nearby personnel.
-
ACTIVATE EMERGENCY RESPONSE: Pull the nearest fire alarm and/or call emergency services (e.g., 911).[9] Provide the chemical name, location, and scale of the spill.
-
ASSIST: If safe to do so, attend to any injured personnel. Remove contaminated clothing and flush affected skin or eyes with water for at least 15-30 minutes.[5]
-
SECURE: Prevent anyone from entering the spill area until emergency responders arrive.
Systematic Disposal of AEP Waste
Routine disposal of surplus AEP, reaction residues, or contaminated labware must follow a systematic process compliant with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it is hazardous.[4] Pure, unused AEP is a hazardous waste due to its corrosivity and toxicity.[2][3] Mixtures containing AEP must also be evaluated. Given its dermal LD50 (rabbit) of 871.2 mg/kg, it does not meet the criteria for an acute hazardous waste (P-listed) under RCRA, which requires a dermal LD50 of less than 200 mg/kg.[3][11] However, it is still a regulated hazardous waste.
Step 2: Segregation and Containerization
-
Segregation: Do not mix AEP waste with other waste streams, especially incompatible materials like acids or oxidizers.[5][8] Mixing can cause violent reactions.
-
Containerization: Use only original or approved, chemically resistant containers. Keep containers tightly closed, in good condition, and stored upright in a cool, dry, and well-ventilated area.[1][3][8]
Step 3: Labeling
All containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(2-Aminoethyl)piperazine"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Vendor: Surplus and non-recyclable AEP waste must be offered to a licensed hazardous waste disposal company.[3][8]
-
Prohibited Actions: Never dispose of AEP down the drain or in regular trash.[1][8] This is illegal and poses a severe threat to aquatic ecosystems and wastewater treatment infrastructure.[1][4]
-
Disposal Method: The most common and effective disposal method for organic wastes like AEP is high-temperature incineration by a licensed facility.[12]
Decontamination of Empty Containers
Empty containers that held AEP must be handled as hazardous waste unless properly decontaminated.[8]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
-
Render Unusable: After decontamination, the container should be punctured or otherwise rendered unusable to prevent reuse before disposal.[13]
Decision-Making Workflow for AEP Disposal
The following diagram illustrates the logical flow for managing AEP from the point of generation to final disposal.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. gjchemical.com [gjchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N-Aminoethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 9. knb.org [knb.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. bdlaw.com [bdlaw.com]
Personal protective equipment for handling N-(2-Aminoethyl)piperazine
Executive Summary & Hazard Dynamics
The Core Hazard: N-(2-Aminoethyl)piperazine (CAS: 140-31-8) is not merely a corrosive liquid; it is a potent sensitizer and reproductive toxin . Unlike simple acids that cause immediate pain, AEP is lipophilic enough to penetrate the dermis and viscous enough to adhere stubbornly to surfaces.
The "Sensitization Trap": Many researchers treat AEP like a standard base. This is a critical error. Repeated micro-exposures (often unnoticed) can lead to Type IV hypersensitivity. Once sensitized, a researcher may suffer anaphylactic-like reactions upon any future exposure to AEP or structurally similar amines (cross-sensitization).
Immediate Action Profile:
-
State: Viscous liquid, combustible (FP ~92°C).[1]
-
Primary Risks: Skin Corrosion (1B), Skin Sensitization (1), Reproductive Toxicity (2).
-
Critical Rule: Never handle outside a fume hood; never rely on thin disposable nitrile gloves for immersion.
Personal Protective Equipment (PPE) Matrix
The following selection criteria are based on permeation kinetics for aliphatic amines. Standard latex or thin nitrile gloves are insufficient for prolonged contact due to the high polarity and alkalinity of AEP, which degrades these materials rapidly.
Hand Protection Strategy
| Exposure Type | Recommended Material | Thickness | Breakthrough Time | Scientific Rationale |
| Primary / Immersion | Butyl Rubber | > 480 min | Butyl rubber provides the highest resistance to amine permeation. AEP molecules are trapped by the isobutylene-isoprene matrix. | |
| Splash / Incidental | Nitrile (High Grade) | < 15 min | WARNING: Nitrile offers only splash protection. AEP will permeate thin nitrile in minutes. If splashed, change immediately. | |
| Double Gloving | Laminate (Silver Shield) under Nitrile | Multi-layer | > 480 min | The laminate liner provides chemical barrier; outer nitrile provides grip and tear resistance. |
Eye & Body Defense [2]
| Component | Specification | Operational Logic |
| Eye Protection | Chemical Goggles + Face Shield | AEP is viscous. If a splash occurs, it does not "run off" like water; it sticks and burns. A face shield is mandatory for pouring or transfer operations to protect the neck and chin. |
| Respiratory | NIOSH/CEN Approved ABEK Filter | While Vapor Pressure is low ( |
| Body | Tychem® or Rubber Apron | Standard cotton lab coats absorb amines, keeping the corrosive agent against the skin. Wear a chemical-resistant apron over the lab coat. |
Operational Workflow: The "Zero-Contact" Protocol
This workflow relies on Engineering Controls as the primary defense, with PPE as the failsafe.
Caption: Logical workflow for AEP handling emphasizing engineering controls and post-task decontamination.
Step-by-Step Methodology
Phase 1: Pre-Validation (The "Self-Validating" Step)
-
Glove Inflation Test: Before donning Butyl gloves, trap air inside and squeeze to check for pinholes.
-
Neutralizer Prep: Have a beaker of dilute acetic acid (vinegar) or citric acid solution nearby. This allows for immediate neutralization of minor surface drips (do not use on skin/eyes).
Phase 2: Active Handling
-
Viscosity Management: AEP is viscous. Pour slowly down a glass rod or use a wide-bore pipette to prevent "glugging" and splashing.
-
The "Clean Hand/Dirty Hand" Rule: Designate one hand (usually non-dominant) as "dirty" (touches the AEP container) and one as "clean" (touches the sash, notebook, pen). This prevents cross-contamination of the lab environment.
-
Heating Constraints: If heating AEP > 60°C, you must use a closed system (condenser) or a Schlenk line. Open heating releases amine vapors that can bypass standard face shields.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe all glassware exteriors with a paper towel dampened with water, then dispose of the towel as hazardous waste.
-
Glove Wash: Wash the outside of your gloves with soap and water before removing them. This prevents transfer of invisible amine residue to your bare skin during removal.
Emergency Response & Disposal
Exposure Response
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes minimum .
-
Contraindication: Do NOT use vinegar or acids to neutralize burns on skin. The heat of neutralization (exothermic reaction) will increase tissue damage. Use water only.
-
-
Eye Contact:
-
Flush for 15 minutes while holding eyelids open. AEP is alkaline and causes liquefactive necrosis (dissolving of tissue), which is often more damaging than acid burns. Seek immediate ophthalmological care.
-
Disposal Protocol
-
Classification: Hazardous Waste (Corrosive, Basic).
-
Segregation:
-
NEVER mix AEP waste with Acid Waste streams. This will cause a violent exothermic reaction and potential explosion.
-
Store in a dedicated "Basic/Organic Amine" waste container.
-
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as amines can corrode certain alloys over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8816, N-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-piperazin-1-ylethylamine. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Aminoethylpiperazine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
